13,14-Dihydro-15-keto prostaglandin D2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(2R)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t16?,17-,18?/m1/s1 |
InChI Key |
VSRXYLYXIXYEST-GOMDLCCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2) implicated in various physiological and pathological processes. This document details the enzymatic cascade responsible for its formation, presents available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and illustrates the key pathways and workflows through diagrams. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those involved in immunology, inflammation, and drug discovery targeting prostanoid signaling pathways.
Introduction
Prostaglandin D2 (PGD2) is a major eicosanoid produced by mast cells, Th2 cells, and other immune cells, playing a pivotal role in allergic inflammation and other immune responses. Its biological effects are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The metabolic fate of PGD2 is crucial in determining the duration and nature of its signaling. One of the key metabolic pathways involves the conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 (DK-PGD2). DK-PGD2 is not merely an inactive degradation product; it has been identified as a potent and selective agonist for the CRTH2/DP2 receptor, thereby perpetuating and amplifying certain inflammatory responses.[1][2][3][4] Understanding the biosynthesis of DK-PGD2 is therefore essential for elucidating its role in health and disease and for the development of novel therapeutics targeting this pathway.
The Biosynthetic Pathway of 13,14-Dihydro-15-keto Prostaglandin D2
The biosynthesis of DK-PGD2 from PGD2 is a two-step enzymatic process that occurs intracellularly. This pathway is part of the general catabolism of prostaglandins (B1171923) and is often referred to as the "15-hydroxy PGDH pathway".[1][3][4] The two key enzymes involved are:
-
15-hydroxyprostaglandin dehydrogenase (15-PGDH) : This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming the intermediate 15-keto-PGD2.
-
15-oxoprostaglandin 13-reductase (PGR) : This enzyme, utilizing NADH or NADPH as a cofactor, subsequently catalyzes the reduction of the double bond at the C13-C14 position of 15-keto-PGD2, yielding the final product, 13,14-dihydro-15-keto-PGD2.[5]
The sequential action of these two enzymes effectively terminates the activity of PGD2 at the DP1 receptor while generating a potent agonist for the CRTH2/DP2 receptor.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the DK-PGD2 biosynthesis pathway. It is important to note that while kinetic data for 15-PGDH with various prostaglandin substrates are available, specific kinetic parameters for PGD2 as a substrate are not extensively documented. Similarly, detailed kinetic data for 15-oxoprostaglandin 13-reductase with 15-keto-PGD2 as a substrate are limited.
Table 1: Kinetic Parameters for 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
| Substrate | Km (µM) | Source Organism | Notes |
| Prostaglandin E2 | 3.4 | Human | Data from UniProt. |
| Prostaglandin E1 | 5.5 | Human | Data from UniProt. |
| Prostaglandin A1 | 4.5 | Human | Data from UniProt. |
| Prostaglandin D2 | Not specified | - | PGD2 is a known substrate, but specific Km values are not readily available in the reviewed literature. |
Table 2: Properties and Substrate Specificity of 15-oxoprostaglandin 13-reductase (PGR)
| Property | Value/Description | Source Organism | Notes |
| Molecular Mass | ~36 kDa | Pig lung | Monomeric enzyme. |
| Cofactor | NADH or NADPH | Pig lung | Vmax is ~3-fold higher with NADH, but Km for NADPH is ~10-fold lower than for NADH.[6] |
| Substrates | 15-oxo-PGE1, 15-oxo-PGE2, 15-oxo-PGF2α | Pig lung | Does not act on the corresponding 15-hydroxyprostaglandins.[6] |
| 15-keto-PGD2 | - | - | While not explicitly stated, it is the logical substrate following the action of 15-PGDH on PGD2. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of DK-PGD2 biosynthesis.
In Vitro Biosynthesis of 13,14-dihydro-15-keto-PGD2
This protocol describes a two-step enzymatic reaction to synthesize DK-PGD2 from PGD2 in vitro.
Materials:
-
Prostaglandin D2 (PGD2)
-
Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
Recombinant human 15-oxoprostaglandin 13-reductase (PGR)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Nicotinamide adenine dinucleotide phosphate (B84403), reduced (NADPH) or NADH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Stop Solution (e.g., 1 M citric acid)
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Step 1: Oxidation of PGD2 to 15-keto-PGD2 a. In a microcentrifuge tube, prepare a reaction mixture containing PGD2 (e.g., 100 µM), NAD+ (e.g., 1 mM), and recombinant 15-PGDH (e.g., 1-5 µg) in Reaction Buffer. b. Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by LC-MS if possible.
-
Step 2: Reduction of 15-keto-PGD2 to DK-PGD2 a. To the reaction mixture from Step 1, add NADPH or NADH (e.g., 1 mM) and recombinant 15-oxoprostaglandin 13-reductase (e.g., 1-5 µg). b. Continue the incubation at 37°C for an additional 1-2 hours.
-
Reaction Termination and Extraction a. Stop the reaction by adding an equal volume of Stop Solution to acidify the mixture to pH ~3.5. b. Extract the lipid products by adding 2-3 volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. c. Collect the upper organic phase and repeat the extraction twice.
-
Purification a. Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water) and purify the DK-PGD2 using SPE or preparative HPLC.
-
Analysis a. Confirm the identity and purity of the synthesized DK-PGD2 by LC-MS/MS or GC-MS.
Purification of Recombinant 15-oxoprostaglandin 13-reductase
This protocol provides a general workflow for the purification of His-tagged recombinant 15-oxoprostaglandin 13-reductase expressed in E. coli.
Materials:
-
E. coli cell paste expressing His-tagged PGR
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: a. Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. c. Elute the His-tagged PGR with Elution Buffer.
-
Dialysis: Dialyze the eluted fractions against Dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Assessment: Analyze the purity of the recombinant PGR by SDS-PAGE.
-
Storage: Store the purified enzyme in aliquots at -80°C.
Enzyme Activity Assay for 15-oxoprostaglandin 13-reductase
This assay measures the activity of PGR by monitoring the decrease in absorbance due to the oxidation of NADH or NADPH.
Materials:
-
Purified 15-oxoprostaglandin 13-reductase
-
15-keto-PGD2 (substrate)
-
NADH or NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in the wells of the microplate or cuvettes containing Assay Buffer, NADH or NADPH (e.g., 0.2 mM), and the substrate 15-keto-PGD2 (at various concentrations to determine Km).
-
Initiate the reaction by adding a known amount of purified PGR.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).
-
Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathway of this compound
DK-PGD2 is a selective and potent agonist of the CRTH2/DP2 receptor, a Gαi-coupled receptor.[1][3][4] Activation of CRTH2 by DK-PGD2 initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like Th2 lymphocytes, eosinophils, and basophils.
Key signaling events include:
-
Inhibition of adenylyl cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Intracellular calcium mobilization: The Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[7]
-
Activation of downstream kinases: The signaling cascade can lead to the activation of various downstream kinases, including those of the mitogen-activated protein kinase (MAPK) family.
-
Cellular responses: These signaling events culminate in cellular responses such as chemotaxis (cell migration), degranulation, and cytokine production.[7][8]
Conclusion
The biosynthesis of this compound represents a critical metabolic pathway that shifts the biological activity of PGD2 from a broad-acting prostanoid to a selective and potent agonist of the pro-inflammatory CRTH2/DP2 receptor. A thorough understanding of the enzymes involved, their kinetics, and the resulting signaling cascades is paramount for the development of targeted therapies for allergic and inflammatory diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the complexities of the DK-PGD2 pathway and its role in human health and disease. Further research is warranted to elucidate the specific kinetic parameters of the enzymes with PGD2-derived substrates and to fully map the downstream consequences of CRTH2 activation by DK-PGD2 in various cell types.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13,14-dehydro-15-oxoprostaglandin 13-reductase(EC 1.3.1.48) - Creative Enzymes [creative-enzymes.com]
- 5. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Purification, cDNA cloning and expression of 15-oxoprostaglandin 13-reductase from pig lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of Prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a wide range of physiological and pathological processes, including sleep regulation, allergic inflammation, and immune responses. Due to the short half-life of PGD2, its metabolites are often the primary mediators of its sustained biological effects. DK-PGD2, in particular, has garnered significant interest as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] Activation of CRTH2 by DK-PGD2 plays a crucial role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis by promoting the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][4]
The enzymatic synthesis of DK-PGD2 is a two-step process that mimics the in vivo metabolic pathway. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data for the in vitro enzymatic synthesis of 13,14-dihydro-15-keto PGD2. Additionally, it outlines the key signaling pathway mediated by this important prostaglandin metabolite.
Enzymatic Synthesis Pathway
The conversion of PGD2 to 13,14-dihydro-15-keto PGD2 involves two sequential enzymatic reactions:
-
Oxidation: The first step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, yielding 15-keto-PGD2. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , an NAD dependent enzyme.[5]
-
Reduction: The second step involves the reduction of the double bond at the C13-C14 position of 15-keto-PGD2. This reaction is catalyzed by 15-oxoprostaglandin Δ13-reductase (PGR) , which is dependent on NADPH as a cofactor.
The overall reaction scheme is depicted below:
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of 13,14-dihydro-15-keto PGD2.
Protocol 1: Purification of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
This protocol is adapted from the purification of 15-PGDH from human placenta.
Materials:
-
Human placental tissue
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)
-
Dialysis buffer: 20 mM Tris-HCl (pH 7.4), 1 mM DTT
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
-
Affinity chromatography column (e.g., 5'-AMP-Sepharose)
-
Elution buffers for chromatography
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Homogenization: Homogenize fresh or frozen placental tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-60% saturation while stirring on ice. Allow precipitation to occur for 1-2 hours.
-
Centrifugation and Dialysis: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer. Dialyze the sample overnight against a large volume of dialysis buffer.
-
Anion Exchange Chromatography: Apply the dialyzed sample to a pre-equilibrated anion exchange column. Wash the column with dialysis buffer and elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in dialysis buffer.
-
Affinity Chromatography: Pool the active fractions from the anion exchange step and apply them to an affinity chromatography column. Wash the column extensively with buffer and elute 15-PGDH with a high concentration of NAD+ or a pH gradient.
-
Purity Analysis and Concentration: Assess the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions, concentrate using an appropriate method (e.g., ultrafiltration), and determine the final protein concentration.
Protocol 2: In Vitro Two-Step Enzymatic Synthesis of 13,14-Dihydro-15-keto PGD2
This protocol describes the coupled reaction for the synthesis of the final product.
Materials:
-
Purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
Purified 15-oxoprostaglandin Δ13-reductase
-
Prostaglandin D2 (PGD2) substrate
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4)
-
NAD+
-
NADPH
-
Reaction termination solution (e.g., acidic solvent like ethyl acetate)
-
Analytical standards: PGD2, 15-keto-PGD2, and 13,14-dihydro-15-keto PGD2
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer (100 mM Tris-HCl, pH 7.4)
-
PGD2 (e.g., 10-100 µM)
-
NAD+ (e.g., 1 mM)
-
NADPH (e.g., 1 mM)
-
Purified 15-PGDH (concentration to be optimized)
-
Purified 15-oxoprostaglandin Δ13-reductase (concentration to be optimized)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzymes to the mixture. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal reaction time.
-
Reaction Termination: Stop the reaction by adding an equal volume of an acidic organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (upper) layer containing the prostaglandins. Repeat the extraction process for complete recovery.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., methanol/water) for analysis.
-
Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 13,14-dihydro-15-keto PGD2.
Data Presentation
The following tables summarize key quantitative data related to the enzymes and molecules involved in the synthesis of 13,14-dihydro-15-keto PGD2.
Table 1: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cofactor | Source Organism | Reference |
| Prostaglandin E2 | 1 | 450 | 7.4-8.0 | NAD+ | Human Placenta | [6] |
| Prostaglandin D2 | ~10-20 (estimated) | Not Reported | 7.4-8.0 | NAD+ | - | - |
Table 2: Kinetic Parameters of 15-Oxoprostaglandin Δ13-Reductase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cofactor | Source Organism |
| 15-keto-PGE2 | Not Reported | Not Reported | ~7.0 | NADPH | Bovine Lung |
| 15-keto-PGF2α | Not Reported | Not Reported | ~7.0 | NADPH | Bovine Lung |
| 15-keto-PGD2 | Not Reported | Not Reported | ~7.0 | NADPH | - |
Note: Detailed kinetic parameters for 15-oxoprostaglandin Δ13-reductase with 15-keto-PGD2 as a substrate are not well-documented.
Table 3: Receptor Binding Affinities (Ki in nM)
| Ligand | CRTH2 (DP2) Receptor | DP1 Receptor |
| Prostaglandin D2 (PGD2) | 2.4 - 3.3 | 0.4 |
| 13,14-Dihydro-15-keto PGD2 | 2.9 - 4.2 | >1000 |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 | >1000 |
Data compiled from various sources demonstrating the high affinity and selectivity of DK-PGD2 for the CRTH2 receptor.[7]
Signaling Pathway of 13,14-Dihydro-15-keto PGD2
13,14-Dihydro-15-keto PGD2 exerts its biological effects primarily through the activation of the G protein-coupled receptor, CRTH2 (DP2).
Upon binding of DK-PGD2 to the CRTH2 receptor, the associated inhibitory G-protein (Gi/o) is activated.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium concentration mediates various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines, which are characteristic features of allergic inflammation.[1]
Conclusion
This technical guide provides a framework for the enzymatic synthesis of 13,14-dihydro-15-keto PGD2, a critical metabolite in the prostaglandin signaling cascade. The detailed protocols and compiled data serve as a valuable resource for researchers in academia and the pharmaceutical industry. A deeper understanding of the synthesis and biological activity of DK-PGD2 is essential for the development of novel therapeutic strategies targeting allergic and inflammatory diseases. Further research is warranted to fully elucidate the kinetic parameters of the enzymes involved with PGD2 and its metabolites to refine the in vitro synthesis process and to further explore the downstream consequences of CRTH2 activation by this potent lipid mediator.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-Hydroxyprostaglandin Dehydrogenase in the Formation of DK-PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and fever. The biological activity of prostaglandins is tightly regulated by a balance between their synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of numerous prostaglandins, including prostaglandin (B15479496) D2 (PGD2).[1] This technical guide provides an in-depth exploration of the enzymatic role of 15-PGDH in the metabolic pathway leading to the formation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a significant and biologically active metabolite. We will delve into the quantitative kinetics of this pathway, detailed experimental protocols for its study, and the downstream signaling consequences of DK-PGD2 formation.
The Enzymatic Cascade: From PGD2 to DK-PGD2
The transformation of PGD2 to DK-PGD2 is a two-step enzymatic process. Initially, PGD2 is oxidized by 15-PGDH. Subsequently, the intermediate product is further metabolized by 15-keto-prostaglandin-Δ13-reductase, also known as prostaglandin reductase 1 (PTGR1).
Step 1: Oxidation of PGD2 by 15-PGDH
The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a keto group, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This conversion results in the formation of 15-keto-prostaglandin D2 (15-keto-PGD2), a metabolite with greatly reduced biological activity compared to PGD2.[1]
Step 2: Reduction of 15-keto-PGD2 by PTGR1
The intermediate, 15-keto-PGD2, is then a substrate for 15-keto-prostaglandin-Δ13-reductase (PTGR1). This enzyme catalyzes the reduction of the double bond at carbon 13 of 15-keto-PGD2, leading to the formation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[3]
Quantitative Data
The following tables summarize the key quantitative data related to the enzymes, substrates, and inhibitors involved in the DK-PGD2 formation pathway.
Table 1: Enzyme Kinetic and Binding Parameters
| Enzyme | Substrate/Ligand | Parameter | Value | Reference |
| 15-PGDH (human) | Prostaglandin E2 (PGE2) | K_m | ~3.4 µM | [4] |
| DP2 (CRTH2) Receptor (human) | Prostaglandin D2 (PGD2) | K_i | 2.4 ± 0.2 nM | [5] |
| DP2 (CRTH2) Receptor (human) | DK-PGD2 | K_i | 2.91 ± 0.29 nM | [5] |
| DP2 (CRTH2) Receptor (mouse) | Prostaglandin D2 (PGD2) | K_d | 8.8 ± 0.8 nM | [6] |
Note: The K_m value for PGE2 is provided as a proxy for PGD2 due to the high structural similarity and the limited availability of direct kinetic data for PGD2 in the reviewed literature.
Table 2: Inhibitor Constants (IC50) for 15-PGDH
| Inhibitor | IC50 Value | Reference |
| SW033291 | 1.5 nM | [7] |
| ML148 | 56 nM | [8] |
| 15-PGDH-IN-1 | 3 nM | [8] |
| MF-DH-300 | 1.6 nM | [8] |
| 15-PGDH-IN-2 | 0.274 nM | [8] |
| 15-PGDH-IN-4 | 1.2 nM | [8] |
| HW201877 | 3.6 nM | [8] |
| Rhodanine alkylidene (cpd 4) | 20 nM | [9] |
| Aminooxy amide (cpd 3) | 6 µM | [9] |
| 15-epi-PGE1 | 170 µM | [8] |
Signaling Pathway of DK-PGD2
DK-PGD2 is a potent and selective agonist for the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[4][10] The activation of this G protein-coupled receptor (GPCR) initiates a pro-inflammatory signaling cascade. The DP2 receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Simultaneously, it triggers an increase in intracellular calcium concentration ([Ca2+]i).[11] This signaling cascade ultimately leads to various cellular responses, including chemotaxis of immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, as well as the release of pro-inflammatory cytokines.[12][13]
Experimental Protocols
15-PGDH Activity Assay (Fluorometric)
This protocol is based on the principle that the NAD+ dependent oxidation of a prostaglandin substrate by 15-PGDH produces NADH, which is fluorescent.
Materials:
-
Recombinant human 15-PGDH
-
Prostaglandin D2 (PGD2) substrate
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 485 nm)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+ (e.g., 150 µM), and the desired concentration of 15-PGDH enzyme (e.g., 5-10 nM).
-
For inhibitor studies, add varying concentrations of the test compound to the reaction mixture and incubate for a specified period (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the PGD2 substrate (e.g., 25 µM).
-
Immediately measure the fluorescence in kinetic mode, recording readings every 30 seconds for 3-5 minutes.
-
The rate of NADH generation is determined from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Measurement of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly specific and sensitive method for the quantification of DK-PGD2 in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., deuterated DK-PGD2)
-
Butylated hydroxytoluene (BHT) to prevent oxidation
-
Formic acid for acidification
-
Extraction solvent (e.g., hexane/ethyl acetate, 1:1, v/v)
-
Reconstitution solvent (e.g., 80:20 Water:Acetonitrile (B52724) with 0.1% formic acid)
-
C18 reversed-phase column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Spike the sample with the internal standard.
-
Add BHT to prevent oxidation.
-
Acidify the sample to approximately pH 3.5 with formic acid.
-
Perform liquid-liquid extraction with the extraction solvent. Vortex and centrifuge to separate the phases.
-
Collect the organic layer and repeat the extraction.
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify DK-PGD2 using multiple reaction monitoring (MRM) in negative ionization mode.[5]
-
15-Keto-Prostaglandin-Δ13-Reductase (PTGR1) Activity Assay (HPLC-based)
This method follows the consumption of the substrate, 15-keto-PGD2, by PTGR1.
Materials:
-
Purified PTGR1 enzyme
-
15-keto-prostaglandin D2 substrate
-
NADPH
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH (e.g., 0.2 mM), and the purified PTGR1 enzyme.
-
Initiate the reaction by adding the 15-keto-PGD2 substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
-
Extract the prostaglandins into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the consumption of the 15-keto-PGD2 substrate by measuring the peak area at a suitable wavelength (e.g., 220 nm).
-
Enzyme activity is calculated based on the rate of substrate consumption.
Experimental Workflow Diagrams
Conclusion
15-hydroxyprostaglandin dehydrogenase plays a pivotal role in initiating the metabolic cascade that leads to the formation of DK-PGD2 from PGD2. This two-step enzymatic pathway, involving both 15-PGDH and PTGR1, results in a biologically active metabolite that signals through the DP2 receptor to mediate pro-inflammatory responses. The development of potent and selective inhibitors of 15-PGDH offers a therapeutic strategy to modulate the levels of prostaglandins and their metabolites, with potential applications in a variety of diseases, including inflammatory disorders and cancer. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. usbio.net [usbio.net]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13,14-dehydro-15-oxoprostaglandin 13-reductase(EC 1.3.1.48) - Creative Enzymes [creative-enzymes.com]
- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 13. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of DK-PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes.[1] While PGD2 interacts with both the D-prostanoid (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) receptors, DK-PGD2 has emerged as a potent and highly selective agonist for the CRTH2 receptor.[2] This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 receptor in inflammatory and allergic diseases, such as asthma. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies related to DK-PGD2.
Discovery and Synthesis
DK-PGD2 is formed from PGD2 through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, which involves the reduction of the C13-C14 double bond and oxidation of the hydroxyl group at C15.[1] While PGD2 is rapidly metabolized in vivo, the persistence of its degradation products, including DK-PGD2, suggests their biological relevance in prolonging or preventing in vivo receptor signaling.[3]
Characterization: A Selective CRTH2 Agonist
The defining characteristic of DK-PGD2 is its remarkable selectivity for the CRTH2 receptor over the DP1 receptor. This has been demonstrated in multiple studies using various experimental setups.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of DK-PGD2 and related compounds for the CRTH2 and DP1 receptors.
Table 1: Binding Affinities (Ki) of Prostaglandin D2 Metabolites for CRTH2 and DP1 Receptors
| Compound | CRTH2 Ki (nM) | DP1 Ki (nM) | Selectivity (DP1 Ki / CRTH2 Ki) | Reference |
| PGD2 | 2.4 ± 0.2 | ~0.3 | ~0.125 | [2] |
| DK-PGD2 | 2.91 ± 0.29 | >30,000 | >10,300 | [2] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | ~280 | ~89 | [2] |
Table 2: Functional Potency (EC50) of DK-PGD2 in CRTH2-Mediated Cellular Assays
| Assay | Cell Type | EC50 (nM) | Reference |
| Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 | [3] |
| ILC2 Migration | Human ILC2s | 14.2 ± 3.4 | [3] |
| Intracellular Calcium Mobilization | K562/CRTH2 cells | ~50 | [4][5] |
Signaling Pathway
Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
13,14-Dihydro-15-keto PGD2: A Stable Metabolite of PGD2 as a Key Player in Allergic Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase metabolite of arachidonic acid, is a potent lipid mediator implicated in a variety of physiological and pathological processes, most notably in the orchestration of allergic inflammation. However, the intrinsic instability and short half-life of PGD2 in biological systems present significant challenges for its direct quantification and the elucidation of its sustained biological effects. This has led to a focus on its more stable metabolites, among which 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a crucial molecule of interest. This technical guide provides a comprehensive overview of DK-PGD2, detailing its formation, its role as a selective agonist for the CRTH2/DP2 receptor, its signaling pathways, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of the PGD2 pathway in health and disease.
Metabolism and Stability
PGD2 is rapidly metabolized in vivo through a series of enzymatic reactions. The primary pathway involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGD2. This intermediate is then further reduced at the C13-C14 double bond by prostaglandin reductase to yield the more stable 13,14-dihydro-15-keto PGD2.[1][2] While the exact half-life of DK-PGD2 in human plasma has not been definitively reported, a similar metabolite, 13,14-dihydro-15-keto PGF2α, has a reported half-life of approximately 15 minutes in pigs, suggesting a significantly longer presence in circulation compared to the parent PGD2.[3] This enhanced stability makes DK-PGD2 a more reliable biomarker for assessing the in vivo production and activity of the PGD2 pathway.
Quantitative Data
The following tables summarize the key quantitative data related to DK-PGD2 and its interaction with its primary receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | 2.91 ± 0.29 nM | |
| Prostaglandin D2 (PGD2) | CRTH2/DP2 | 2.4 ± 0.2 nM |
Table 2: Biological Fluid Concentrations (Qualitative)
| Biological Fluid | Condition | DK-PGD2 Concentration | Reference |
| Plasma, Urine, BALF | Allergic Asthma | Elevated | [4] |
| Urine | Systemic Mastocytosis | Elevated | [5] |
Note: Specific quantitative concentration ranges for DK-PGD2 in human biological fluids are not well-established in the literature. The table reflects the qualitative findings of increased levels in disease states.
Signaling Pathways
DK-PGD2 exerts its biological effects primarily through the activation of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This G-protein coupled receptor (GPCR) is coupled to an inhibitory G-protein (Gi). Upon ligand binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates the downstream effects of DK-PGD2, including cell migration, degranulation, and cytokine production in immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.
Metabolic pathway of PGD2 to DK-PGD2.
DK-PGD2 signaling pathway via the CRTH2/DP2 receptor.
Experimental Protocols
Accurate quantification of DK-PGD2 in biological matrices is essential for research and clinical applications. The following sections detail the methodologies for the most common analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples. The most common format for small molecules like DK-PGD2 is a competitive ELISA.
Principle: In a competitive ELISA, unlabeled DK-PGD2 in the sample or standard competes with a fixed amount of enzyme-labeled DK-PGD2 (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of DK-PGD2 in the sample.
General Protocol (based on commercially available kits for similar metabolites): [6][7][8]
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Reagent Preparation: Prepare serial dilutions of the DK-PGD2 standard to generate a standard curve. Dilute samples as necessary with the provided assay buffer.
-
Assay Reaction:
-
Add standards and samples to the appropriate wells.
-
Add the DK-PGD2-enzyme conjugate (tracer) to each well.
-
Add the anti-DK-PGD2 antibody to each well (except for non-specific binding wells).
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
-
Washing: Wash the plate several times with a wash buffer to remove unbound reagents.
-
Substrate Development: Add a substrate solution (e.g., TMB) that reacts with the enzyme on the tracer to produce a colorimetric signal. Incubate in the dark.
-
Reaction Stoppage: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.
General workflow for a competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
Principle: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the biological sample (e.g., plasma, urine) to approximately pH 3.5.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with water to remove polar impurities.
-
Elute DK-PGD2 with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Chromatographic Separation: Due to the isobaric nature of prostaglandin metabolites (e.g., DK-PGD2 and DK-PGE2 have the same mass), complete chromatographic separation is crucial for accurate quantification.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins (B1171923).
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Precursor Ion: The deprotonated molecule of DK-PGD2 ([M-H]⁻) is selected in the first quadrupole (Q1). The theoretical m/z for the precursor ion of DK-PGD2 (C20H32O5, MW = 352.5) is approximately 351.5.
-
Product Ions: The precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The selection of a specific precursor-to-product ion transition provides high specificity. The optimal collision energy and specific product ions need to be determined empirically during method development.
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., DK-PGD2-d4) should be used to correct for matrix effects and variations in sample preparation and instrument response.
-
General workflow for LC-MS/MS analysis.
Conclusion
13,14-dihydro-15-keto PGD2 is a stable and biologically active metabolite of PGD2 that plays a significant role in allergic and inflammatory responses through its selective agonism of the CRTH2/DP2 receptor. Its enhanced stability compared to its parent compound makes it a valuable biomarker for assessing PGD2-mediated pathways in both preclinical and clinical research. The detailed methodologies for ELISA and LC-MS/MS provided in this guide offer robust approaches for the accurate quantification of DK-PGD2, which is crucial for advancing our understanding of its role in disease and for the development of novel therapeutics targeting the PGD2/CRTH2 axis. Further research is warranted to establish definitive concentration ranges of DK-PGD2 in various biological fluids and to fully elucidate its clinical utility as a biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. arborassays.com [arborassays.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator in various physiological and pathological processes. Initially considered an inactive breakdown product, DK-PGD2 is now recognized as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This interaction implicates DK-PGD2 as a key player in the orchestration of type 2 inflammatory responses, which are central to allergic diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the physiological role of DK-PGD2, its synthesis, metabolism, and interaction with its receptor. We present quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by mast cells, Th2 cells, and other immune cells.[1] It exerts its biological effects through two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2] While PGD2 has a short half-life in vivo, it is rapidly metabolized to more stable compounds, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[3] Understanding the physiological functions of this key metabolite is crucial for elucidating the complex roles of the PGD2 pathway in health and disease.
Synthesis and Metabolism of DK-PGD2
DK-PGD2 is formed from PGD2 through a two-step enzymatic process. First, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGD2. Subsequently, the C13-C14 double bond is reduced by prostaglandin reductase, yielding 13,14-dihydro-15-keto PGD2.[3] In humans, DK-PGD2 is further metabolized to 11β-hydroxy compounds that may undergo β-oxidation before excretion in the urine.[4][5]
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to DK-PGD2 Signaling Through the CRTH2/DP2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade initiated by 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This pathway is a critical mediator of type 2 inflammation and represents a significant target for therapeutic intervention in allergic diseases such as asthma and allergic rhinitis.
Core Concepts
Prostaglandin (B15479496) D2 (PGD2) is a major lipid mediator released primarily from activated mast cells.[1][2] It exerts its biological effects through two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and CRTH2/DP2.[1][3][4] While both receptors bind PGD2 with high affinity, they are structurally unrelated and couple to different G proteins, leading to distinct and sometimes opposing cellular responses.[3][5] DK-PGD2 is a stable and active metabolite of PGD2 that demonstrates a high binding affinity for the CRTH2 receptor.[4][6]
The CRTH2 receptor is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][2][7][8] Its activation by ligands like DK-PGD2 orchestrates a pro-inflammatory cascade, including cell migration, activation, and cytokine release, thereby perpetuating the allergic inflammatory response.[1][2][4]
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The following tables summarize key quantitative data related to the interaction of PGD2 and its metabolites with the CRTH2/DP2 receptor.
Table 1: Binding Affinities (Ki) of Prostaglandins for the CRTH2/DP2 Receptor
| Ligand | Ki (nM) | Cell Type/System | Reference |
| PGD₂ | 2.9 - 13 | HEK293 cells expressing human CRTH2 | [6] |
| DK-PGD₂ | 3.2 | HEK293 cells expressing human CRTH2 | [6] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 4.3 | HEK293 cells expressing human CRTH2 | [6] |
| PGJ₂ | 10 | HEK293 cells expressing human CRTH2 | [6] |
| Δ¹²-PGJ₂ | 13 | HEK293 cells expressing human CRTH2 | [6] |
| Indomethacin | 23 | HEK293 cells expressing human CRTH2 | [6] |
| 15(S)-15-methyl-PGD₂ | 32 | HEK293 cells expressing human CRTH2 | [6] |
Table 2: Functional Potency (EC50) of PGD2 and its Metabolites on Immune Cells via CRTH2/DP2
| Ligand | Assay | EC50 (nM) | Cell Type | Reference |
| PGD₂ | Eosinophil Shape Change | 0.7 ± 0.2 | Human Eosinophils | [9] |
| DK-PGD₂ | Eosinophil Shape Change | 2.7 ± 2.3 | Human Eosinophils | [9] |
| Δ¹²-PGD₂ | Eosinophil Shape Change | 1.2 ± 1.8 | Human Eosinophils | [9] |
| 15-deoxy-Δ¹²,¹⁴-PGD₂ | Eosinophil Shape Change | 1.5 ± 1.6 | Human Eosinophils | [9] |
| PGJ₂ | Eosinophil Shape Change | 1.6 ± 3.8 | Human Eosinophils | [9] |
| Δ¹²-PGJ₂ | Eosinophil Shape Change | 5.6 ± 1.0 | Human Eosinophils | [9] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | Eosinophil Shape Change | 12.0 ± 0.7 | Human Eosinophils | [9] |
| PGD₂ | ILC2 Migration | 17.4 ± 3.9 | Human ILC2s | [9] |
| DK-PGD₂ | ILC2 Migration | 14.2 ± 3.4 | Human ILC2s | [9] |
| Δ¹²-PGD₂ | ILC2 Migration | 19.3 ± 3.2 | Human ILC2s | [9] |
| 15-deoxy-Δ¹²,¹⁴-PGD₂ | ILC2 Migration | 21.8 ± 6.3 | Human ILC2s | [9] |
| PGJ₂ | ILC2 Migration | 66.3 ± 7.0 | Human ILC2s | [9] |
| Δ¹²-PGJ₂ | ILC2 Migration | 91.7 ± 9.2 | Human ILC2s | [9] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | ILC2 Migration | 38.1 ± 5.4 | Human ILC2s | [9] |
| PGD₂ | Inhibition of cAMP formation | 1.8 ± 0.4 | HEK293 cells expressing human CRTH2 | [6] |
Table 3: CRTH2/DP2 Expression in Human Immune Cell Subsets
| Cell Type | Expression Status | Notes | Reference |
| Th2 Cells | High | Considered a hallmark of Th2 cells. | [8][10] |
| Eosinophils | High | Expression can be elevated in allergic diseases. | [11][12] |
| Basophils | High | Co-expression with IgE receptors. | [10][11] |
| Group 2 Innate Lymphoid Cells (ILC2s) | High | Regulates ILC2 accumulation in inflamed tissues. | [7][13] |
| Th1 Cells | Low/Negative | CRTH2 is a key marker to distinguish Th2 from Th1 cells. | [1] |
| B Cells | Negative | [14] | |
| NK Cells | Negative | [14] | |
| Monocytes | Positive | [4] | |
| Mast Cells | Intracellular | Surface expression is generally not detected. | [15] |
| CD8+ T cells (Tc2) | Positive | A subset of cytotoxic T cells expressing CRTH2. | [14] |
Signaling Pathways
Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a signaling cascade through a pertussis toxin-sensitive Gαi/o protein.[6][15] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15] This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis, degranulation, and cytokine production.[5] Furthermore, CRTH2 activation has been shown to involve the phosphatidylinositol-3-kinase (PI3K)-dependent phosphorylation of AKT and glycogen (B147801) synthase kinase 3β (GSK-3β), leading to the nuclear translocation of the nuclear factor of activated T-cells (NFAT).[1]
Experimental Protocols
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CRTH2/DP2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2/DP2.
-
Membrane preparation from the above cells.
-
[³H]-PGD₂ (Radioligand).
-
Unlabeled PGD₂, DK-PGD₂, and test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-CRTH2 cells. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]-PGD₂ (e.g., 2-5 nM).
-
Increasing concentrations of the unlabeled competitor (e.g., DK-PGD₂ or test compound). For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled PGD₂ (e.g., 10 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following CRTH2/DP2 receptor activation.
Materials:
-
CRTH2/DP2-expressing cells (e.g., primary eosinophils, Th2 cells, or a recombinant cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[16][17][18]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
DK-PGD₂ or other agonists.
-
A fluorescence plate reader with automated injection capabilities or a flow cytometer.
Methodology:
-
Cell Preparation: Harvest and wash the cells. Resuspend the cells in HBSS.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) at 37°C for 30-60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[16]
-
Washing: Wash the cells with HBSS to remove excess extracellular dye.
-
Assay: Resuspend the dye-loaded cells in HBSS and place them in a 96-well plate.
-
Measurement: Place the plate in a fluorescence plate reader.[17]
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add DK-PGD₂ or the test compound.
-
Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[16]
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response relative to the baseline. For dose-response experiments, plot the peak response against the log concentration of the agonist to determine the EC50.
Chemotaxis Assay
This protocol details an in vitro assay to quantify the migration of immune cells towards a DK-PGD2 gradient.
Materials:
-
Isolated immune cells expressing CRTH2 (e.g., eosinophils, Th2 cells, ILC2s).
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 3-5 µm pores).[19][20]
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).[20]
-
DK-PGD₂ and other chemoattractants.
-
Cell counting solution (e.g., CellTiter-Glo) or a flow cytometer with counting beads.[19][20]
Methodology:
-
Chamber Setup: Place the Transwell inserts into the wells of a 24- or 96-well plate.
-
Chemoattractant Addition: In the lower chamber, add the assay medium containing various concentrations of DK-PGD₂. Include a negative control (medium alone) and a positive control (a known chemoattractant for the cell type).
-
Cell Seeding: Resuspend the CRTH2-expressing cells in the assay medium and add them to the upper chamber (the Transwell insert).[21]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 1-4 hours).[19][20]
-
Quantification of Migrated Cells:
-
Data Analysis: Plot the number of migrated cells against the log concentration of DK-PGD₂ to generate a chemotactic curve and determine the EC50.
Conclusion and Future Directions
The DK-PGD2/CRTH2 signaling axis is a pivotal pathway in the pathogenesis of allergic inflammation.[3][22] A thorough understanding of its molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutics. CRTH2 antagonists have shown promise in preclinical and clinical studies for the treatment of asthma and other allergic conditions.[11][23][24] Future research should focus on further elucidating the downstream signaling events, exploring the potential for biased agonism, and identifying patient populations most likely to benefit from CRTH2-targeted therapies. The methodologies and data presented in this guide provide a solid foundation for these ongoing and future investigations.
References
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of DP and CRTH2 in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 9. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel surface molecule of Th2- and Tc2-type cells, CRTH2 expression on human peripheral and decidual CD4+ and CD8+ T cells during the early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. berthold.com [berthold.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 13,14-Dihydro-15-keto-Prostaglandin D2 in Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a primary lipid mediator released upon the activation of mast cells, playing a pivotal role in the orchestration of allergic and inflammatory responses. Its biological effects are mediated through two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The metabolite of PGD2, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), is a selective agonist for the CRTH2 receptor and is instrumental in mediating pro-inflammatory responses in various immune cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of DK-PGD2's role in mast cell activation, with a focus on its signaling pathways, effects on cellular functions, and the experimental methodologies used for its study.
Data Presentation
The direct effects of DK-PGD2 on mast cell degranulation and cytokine release are not prominently documented in the literature, with some studies indicating a lack of a direct stimulatory role in these specific functions. However, DK-PGD2 has been shown to induce intracellular calcium mobilization, a key event in mast cell activation signaling.
| Parameter | Cell Type | Agonist | Concentration Range | Effect | Reference |
| Intracellular Calcium Mobilization | Human Mast Cell Line (LAD2) | DK-PGD2 | 100 nM - 10 µM | Dose-dependent increase in cytosolic Ca2+ | [3] |
| Human Peripheral Blood-Derived Mast Cells (hPBDMC) | DK-PGD2 | 100 nM - 10 µM | Dose-dependent increase in cytosolic Ca2+ | [3] | |
| Degranulation (β-hexosaminidase release) | Human Mast Cell Line (LAD2) | DK-PGD2 | Not specified | No effect on mediator release | [3] |
| Human Peripheral Blood-Derived Mast Cells (hPBDMC) | DK-PGD2 | Not specified | No effect on mediator release | [3] | |
| Cytokine Release | Human Mast Cells | DK-PGD2 | - | Data not available in the reviewed literature | - |
Table 1: Summary of Quantitative Data on the Effects of DK-PGD2 on Human Mast Cell Function.
Signaling Pathways
Upon binding to the CRTH2 receptor on mast cells, DK-PGD2 is thought to initiate a signaling cascade through a pertussis toxin-sensitive Gαi subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium levels.[2][3]
References
The Pro-inflammatory Role of Δ12-Prostaglandin D2 in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation is a complex immunological cascade driven by a variety of mediators. Among these, prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2), play a pivotal role. PGD2 is produced predominantly by mast cells upon allergen challenge and orchestrates the recruitment and activation of key effector cells in the allergic response. While PGD2 itself is a potent mediator, its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), has emerged as a crucial player in sustaining and amplifying the inflammatory milieu. This technical guide provides an in-depth analysis of the role of DK-PGD2 in allergic inflammation, focusing on its signaling pathways, its effects on key immune cells, and the experimental methodologies used to elucidate its function.
DK-PGD2: A Potent and Selective CRTH2 Agonist
DK-PGD2 is a metabolite of PGD2, formed through enzymatic degradation. It functions as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The binding affinity of DK-PGD2 to the CRTH2 receptor is significant, with a reported pKi of 7.63, and it exhibits a 55-fold selectivity for CRTH2 over the other PGD2 receptor, DP1.[3] This selectivity is critical, as DP1 activation is often associated with anti-inflammatory effects, while CRTH2 activation is predominantly pro-inflammatory.[4]
Cellular Targets and Pro-inflammatory Effects of DK-PGD2
DK-PGD2 exerts its pro-inflammatory effects by activating CRTH2 expressed on a variety of immune cells central to the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and type 2 innate lymphoid cells (ILC2s).
T helper 2 (Th2) Lymphocytes
Activation of CRTH2 on Th2 cells by DK-PGD2 stimulates the production and release of key type 2 cytokines, including interleukin-4 (IL-4), IL-5, and IL-13.[2][5][6] These cytokines are instrumental in orchestrating the allergic inflammatory cascade, promoting IgE production, eosinophil survival and activation, and mucus hypersecretion.
Eosinophils
Eosinophils are hallmark effector cells in allergic inflammation, contributing to tissue damage and remodeling. DK-PGD2 is a potent activator of eosinophils, inducing a range of pro-inflammatory responses:
-
Chemotaxis and Migration: DK-PGD2 stimulates the directed movement of eosinophils towards the site of inflammation.[5]
-
Shape Change: Upon activation by DK-PGD2, eosinophils undergo a characteristic change in shape, a process that is quantifiable and serves as a marker of cellular activation.[1][6]
-
Degranulation: DK-PGD2 can trigger the release of cytotoxic granule proteins from eosinophils, contributing to tissue damage.[5][7]
Type 2 Innate Lymphoid Cells (ILC2s)
ILC2s are a more recently identified population of innate immune cells that are potent producers of type 2 cytokines. DK-PGD2 activates ILC2s, leading to:
-
Migration: Similar to its effect on eosinophils, DK-PGD2 promotes the migration of ILC2s.[8]
-
Cytokine Secretion: DK-PGD2 stimulates ILC2s to produce and release large quantities of IL-5 and IL-13, further amplifying the type 2 inflammatory response.[8]
Quantitative Data on DK-PGD2 Activity
The following tables summarize the quantitative data regarding the potency of DK-PGD2 in activating key immune cells and the efficacy of specific antagonists in blocking these effects.
| Ligand | Target Cell | Assay | EC50 (nM) | Reference(s) |
| DK-PGD2 | Eosinophils | Shape Change | 2.7 ± 2.3 | [1] |
| DK-PGD2 | ILC2s | Migration | 14.2 ± 3.4 | [1] |
| DK-PGD2 | ILC2s | IL-5 Secretion | 108.1 - 526.9 (range) | [8] |
| DK-PGD2 | ILC2s | IL-13 Secretion | 125.2 - 788.3 (range) | [8] |
| PGD2 | Th2 cells | IL-4 Production | 150 | [6] |
| PGD2 | Th2 cells | IL-5 Production | 63 | [6] |
| PGD2 | Th2 cells | IL-13 Production | 54 | [6] |
Table 1: Potency (EC50) of DK-PGD2 and PGD2 on Immune Cells. Data are presented as mean ± SEM or as a range, as reported in the cited literature.
| Antagonist | Agonist | Target Cell/Assay | IC50 (nM) | Reference(s) |
| Fevipiprant | DK-PGD2 | Eosinophil Shape Change | 0.1 ± 0.0 | [1] |
| Fevipiprant | DK-PGD2 | ILC2 Migration | 1.9 ± 0.7 | [1] |
| Fevipiprant | DK-PGD2 | ILC2 IL-5 Secretion | 6.5 ± 1.6 | [1] |
| Fevipiprant | DK-PGD2 | ILC2 IL-13 Secretion | 8.5 ± 2.1 | [1] |
| Fevipiprant | PGD2 | Eosinophil Shape Change (human whole blood) | 0.44 | [9] |
| Ramatroban | PGD2 | CRTH2 Transfectants (Ca2+ mobilization) | 30 | [10] |
| Ramatroban | PGD2 | Eosinophil Migration | 170 | [8] |
| MK-7246 | DK-PGD2 | Recombinant cells (cAMP inhibition) | 3.0 | [11] |
| MK-7246 | DK-PGD2 | Eosinophil Shape Change | 2.2 | [11] |
| MK-7246 | DK-PGD2 | Eosinophil CD11b expression | 6.2 | [11] |
| MK-7246 | DK-PGD2 | Basophil CD11b expression | 5.4 | [11] |
Table 2: Inhibitory Potency (IC50) of CRTH2 Antagonists. Data are presented as mean ± SEM or as single values, as reported in the cited literature.
Signaling Pathways of DK-PGD2
DK-PGD2-mediated signaling is initiated by its binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR). CRTH2 is coupled to the Gi alpha subunit.[12] Activation of the receptor by DK-PGD2 leads to the dissociation of the G-protein subunits, initiating a downstream signaling cascade that includes the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A key event in CRTH2 signaling is the mobilization of intracellular calcium ([Ca2+]i), which acts as a second messenger to trigger various cellular responses such as degranulation and chemotaxis.[10]
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Experimental Protocols
The following sections provide an overview of the key experimental protocols used to study the effects of DK-PGD2 on immune cells.
Eosinophil Shape Change Assay
This assay quantifies the morphological changes in eosinophils upon activation.
Methodology:
-
Isolation of Eosinophils: Eosinophils are typically isolated from peripheral blood of healthy or atopic donors. A common method involves negative selection using immunomagnetic beads to deplete other cell types.[13]
-
Cell Stimulation: Isolated eosinophils are resuspended in a suitable buffer and incubated with varying concentrations of DK-PGD2 or a vehicle control for a short period (e.g., 5-15 minutes) at 37°C.[1]
-
Flow Cytometry Analysis: The change in cell shape is measured using a flow cytometer. Activated eosinophils become larger and more irregular in shape, which is reflected as an increase in the forward scatter (FSC) signal.[1] Eosinophils can be distinguished from other granulocytes based on their higher autofluorescence.[14]
-
Data Analysis: The percentage of shape change is calculated relative to the vehicle-treated control cells. Dose-response curves are generated to determine the EC50 of DK-PGD2.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Type 2 Cytotoxic T Cells in Inflammation, Tissue Remodeling, and Prostaglandin (PG) D2 Production Are Attenuated by PGD2 Receptor 2 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. FACS isolation of live mouse eosinophils at high purity via a protocol that does not target Siglec F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
Downstream Signaling Pathways of DK-PGD2 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its closely related metabolite, 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ₂). This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate these pathways, presenting quantitative data in accessible tables and visualizing complex signaling cascades through diagrams.
Core Signaling Pathways of DK-PGD2 and its Metabolites
DK-PGD2 is a potent and selective agonist for the G-protein coupled receptor, DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] Many of the biological effects of DK-PGD2 are mediated through this receptor. Furthermore, the broader family of PGD2 metabolites, including the highly studied 15d-PGJ₂, also signal through DP2, as well as through other receptors, namely the peroxisome proliferator-activated receptor-gamma (PPARγ) and via PPARγ-independent mechanisms.[1][4][5][6][7][8]
DP2 Receptor-Mediated Signaling
Activation of the DP2 receptor by DK-PGD2 and other PGD₂ metabolites primarily elicits a pro-inflammatory response, particularly relevant in the context of allergic diseases like asthma.[6][9]
-
Cellular Targets: This pathway is predominantly active in immune cells involved in type 2 immune responses, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[2][6][8]
-
Downstream Effects:
-
Immune Cell Recruitment and Activation: DP2 activation promotes the migration and activation of Th2 cells, ILC2s, and eosinophils to sites of inflammation.[6]
-
Cytokine Release: It stimulates the release of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13, from Th2 cells and ILC2s.[2][6] This cytokine release contributes to key features of allergic inflammation, including airway hyperreactivity, mucus production, and IgE synthesis.[6]
-
Eosinophil Function: DP2 signaling enhances eosinophil degranulation and induces shape changes, which are indicative of their activation.[6]
-
PPARγ-Dependent Signaling of 15d-PGJ₂
15d-PGJ₂, a metabolite of the PGD₂ pathway, is a high-affinity ligand for the nuclear receptor PPARγ.[4][5][7] Activation of PPARγ by 15d-PGJ₂ generally leads to anti-inflammatory and pro-resolving effects.
-
Mechanism of Action: Upon binding 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
-
Downstream Effects:
-
Inhibition of Pro-inflammatory Genes: PPARγ activation represses the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[4][5][7]
-
Resolution of Inflammation: This pathway plays a role in the active resolution of inflammation.[7]
-
PPARγ-Independent Signaling of 15d-PGJ₂
15d-PGJ₂ also exerts significant biological effects through mechanisms that are independent of PPARγ activation. These pathways are often characterized by direct covalent modification of target proteins by the electrophilic carbon atom in the cyclopentenone ring of 15d-PGJ₂.
-
Inhibition of NF-κB Signaling: 15d-PGJ₂ can directly inhibit the NF-κB pathway at multiple levels. It can inhibit the IκB kinase (IKK) complex, preventing the degradation of the inhibitory IκBα subunit. Additionally, it can directly modify cysteine residues on the p50 and p65 subunits of NF-κB, thereby inhibiting their ability to bind to DNA.[4][5] This leads to a potent anti-inflammatory effect.
-
Activation of the Nrf2 Pathway: As an electrophile, 15d-PGJ₂ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] This leads to the transcription of a battery of antioxidant and cytoprotective genes, providing protection against oxidative stress and inflammation, for example in acute lung injury.[10]
-
Induction of RORα: In some cell types, 15d-PGJ₂ has been shown to induce the expression of Retinoic acid receptor-related orphan receptor alpha (RORα).[11] RORα can then suppress the expression of pro-inflammatory genes, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), that are induced by TNF-α.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activation of downstream signaling pathways by DK-PGD2 and its metabolites.
Table 1: Receptor Binding Affinities (Ki) and Cellular Potencies (EC₅₀) for DP2 Receptor Activation
| Compound | Receptor Binding Affinity (Ki, nM) | Eosinophil Shape Change (EC₅₀, nM) | ILC2 Migration (EC₅₀, nM) |
| PGD₂ | 2.4[12][13] | 0.7 ± 0.2[11] | 17.4 ± 3.9[11] |
| DK-PGD₂ | 2.91 ± 0.29[5] | 2.7 ± 2.3[11] | 14.2 ± 3.4[11] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 3.15 ± 0.32[5] | 12.0 ± 0.7[11] | 38.1 ± 5.4[11] |
| Δ¹²-PGJ₂ | 6.8[12][13] | 5.6 ± 1.0[11] | 91.7 ± 9.2[11] |
| Δ¹²-PGD₂ | 7.63[12][13] | 1.2 ± 1.8[11] | 19.3 ± 3.2[11] |
| 9α,11β-PGF₂ | 315.0[12][13] | > 1000[11] | Not dose-dependent[11] |
Table 2: Potency of 15d-PGJ₂ on PPARγ and NF-κB Pathways
| Pathway | Parameter | Value | Cell Type/System |
| PPARγ Activation | EC₅₀ | ~2 µM[14] | C3H10T1/2 fibroblasts |
| NF-κB Inhibition | IC₅₀ | < 10 µM[15] | Multiple Myeloma and Burkitt's Lymphoma cell lines |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DK-PGD2 and 15d-PGJ₂ signaling pathways.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is designed to assess the effect of a compound (e.g., 15d-PGJ₂) on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Workflow Diagram
References
- 1. [PDF] An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 11. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Cellular Origin of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2), a key lipid mediator in a variety of physiological and pathological processes, including allergic inflammation and immune responses. Understanding the cellular sources of DK-PGD2 is paramount for elucidating its role in disease and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular machinery responsible for the biosynthesis of DK-PGD2, detailing the key enzymes and their cellular localization. Furthermore, it presents a summary of quantitative data on DK-PGD2 production, comprehensive experimental protocols for its measurement, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Prostaglandin D2 (PGD2) is a prominent cyclooxygenase (COX) metabolite of arachidonic acid, primarily produced by mast cells, but also by a range of other immune and non-immune cells.[1][2][3] PGD2 exerts its biological effects through interaction with two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] The biological activity of PGD2 is tightly regulated by its rapid metabolism. One of the key metabolic pathways involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond, to form 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2).[4][5][6] This stable metabolite is a selective agonist for the CRTH2/DP2 receptor, playing a significant role in type 2 inflammatory responses.[4][6][7]
Biosynthesis and Cellular Sources of DK-PGD2
The generation of DK-PGD2 is a two-step process initiated from its precursor, PGD2. The cellular sources of DK-PGD2 are, therefore, intrinsically linked to the cells that both produce PGD2 and express the necessary metabolic enzymes.
PGD2 Producing Cells
The primary and most significant source of PGD2 is the mast cell .[1][2][3] However, a variety of other cell types have been identified as producers of PGD2, including:
-
Immune Cells:
-
Non-Immune Cells:
The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The conversion of PGD2 to its 15-keto metabolite is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . The subsequent reduction to DK-PGD2 is carried out by a reductase. Therefore, the cellular expression of 15-PGDH is the critical determinant for DK-PGD2 production.
Cellular Localization of 15-PGDH
Studies have identified the expression of 15-PGDH in a wide array of cell types, indicating a broad capacity for prostaglandin metabolism throughout the body.
-
Immune Cells:
-
Leukocytes (CD45-positive cells): Found in areas of inflammation.[12][13]
-
Macrophages (CD68 and CD163-positive): Localized in inflammatory infiltrates and splenic tissue.[8][12][14]
-
T-cells (CD3-positive) and B-cells (CD20-positive): Present in inflammatory lesions.[12]
-
Megakaryocytes: Identified in the spleen.[8]
-
Mast Cells: Found in the spleen and bone marrow.[8]
-
-
Non-Immune Cells:
Quantitative Data on DK-PGD2 Production
Quantitative data on the production of DK-PGD2 by specific primary human cell types is limited in the literature. However, studies on cell lines and in specific contexts provide some insights.
| Cell Type/System | Analyte | Concentration/Production Level | Experimental Context | Reference |
| Murine Macrophage Cell Line (RAW 264.7) | PGD2 | Major product upon LPS stimulation (peak at 6h) | Cell culture supernatant | [9] |
| Human Type 2 Innate Lymphoid Cells (ILC2s) | DK-PGD2 and other metabolites | Detected in culture supernatants | Following alarmin activation | [11] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
The accurate measurement of DK-PGD2 is crucial for research and clinical applications. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of DK-PGD2 by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.
4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., DK-PGD2-d4) to the biological sample (plasma, cell culture supernatant, etc.) to correct for extraction loss and matrix effects.
-
Acidification: Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., 0.1% formic acid).[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[1]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering substances.[1]
-
Elution: Elute the prostaglandins (B1171923) with a more polar solvent such as ethyl acetate (B1210297) or a methanol/water mixture.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
4.1.2. Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.[15]
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DK-PGD2 and its internal standard are monitored for quantification.
Quantification of DK-PGD2 by ELISA
ELISA is a high-throughput method suitable for screening large numbers of samples. Competitive ELISA kits for DK-PGD2 and related prostaglandins are commercially available.
4.2.1. Principle
The assay is based on the competition between the DK-PGD2 in the sample and a fixed amount of enzyme-conjugated DK-PGD2 (tracer) for a limited number of binding sites on a specific antibody coated on a microplate. The concentration of DK-PGD2 in the sample is inversely proportional to the colorimetric signal produced.
4.2.2. General Protocol
-
Sample and Standard Preparation: Prepare standards and samples. Depending on the sample matrix, a purification step using SPE may be necessary.[16]
-
Competitive Binding: Add standards and samples to the antibody-coated microplate wells, followed by the addition of the enzyme-conjugated tracer.[16]
-
Incubation: Incubate the plate to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Signal Measurement: Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the concentration of DK-PGD2 in the samples by interpolation from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures can aid in understanding the complex processes involved in DK-PGD2 production and analysis.
Caption: Biosynthetic pathway of 13,14-Dihydro-15-keto PGD2 from arachidonic acid.
Caption: General experimental workflow for the quantification of DK-PGD2 by LC-MS/MS.
Caption: General experimental workflow for a competitive ELISA of DK-PGD2.
Conclusion
The cellular production of this compound is a critical aspect of its biology and its role in inflammatory diseases. The synthesis of DK-PGD2 is not confined to a single cell type but is rather a distributed capability, present in a variety of immune and non-immune cells that express both the precursor-generating enzymes (COX and PGDS) and the key metabolic enzyme, 15-PGDH. Mast cells are the primary source of the precursor PGD2, while a broad range of leukocytes, macrophages, and other tissue-resident cells possess the enzymatic machinery to convert PGD2 to DK-PGD2. This widespread cellular distribution underscores the importance of local prostaglandin metabolism in regulating immune responses. For researchers and drug development professionals, a thorough understanding of these cellular sources, coupled with robust analytical methods for quantification, is essential for advancing our knowledge of DK-PGD2's role in health and disease and for the development of novel therapeutic strategies targeting the PGD2 metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Placental localization of 15-hydroxy-prostaglandin dehydrogenase in early and term human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Cellular Localization of 15-Hydroxy-Prostaglandin-Dehydrogenase in Abdominal Aortic Aneurysm | PLOS One [journals.plos.org]
- 13. Expression and Cellular Localization of 15-Hydroxy-Prostaglandin-Dehydrogenase in Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of Prostaglandin D2 (PGD2). DK-PGD2 is a potent and selective agonist for the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This document details the chemical structure, physicochemical properties, and biological activity of DK-PGD2, with a focus on its role in mediating pro-inflammatory responses. Detailed experimental protocols for studying DK-PGD2's interaction with its receptor are provided, alongside a summary of its quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
DK-PGD2 is a C20 fatty acid and a member of the prostaglandin family. Its chemical structure is characterized by a cyclopentane (B165970) ring and two aliphatic side chains.
Chemical Name: 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid
Synonyms: 13,14-dihydro-15-keto PGD2, DK-PGD2
The key physicochemical properties of DK-PGD2 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 352.5 g/mol | --INVALID-LINK-- |
| CAS Number | 59894-07-4 | --INVALID-LINK-- |
| Appearance | A solution in methyl acetate | --INVALID-LINK-- |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 2.5 mg/ml | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
DK-PGD2 is a selective agonist for the DP2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils. Unlike its precursor PGD2, which binds to both DP1 and DP2 receptors, DK-PGD2 exhibits high selectivity for the DP2 receptor, making it a valuable tool for studying DP2-mediated signaling pathways.
Activation of the DP2 receptor by DK-PGD2 initiates a pro-inflammatory cascade. The receptor couples to the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with the activation of other downstream effectors, culminates in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1]
Signaling Pathway Diagram
Caption: DK-PGD2 signaling through the DP2 receptor.
Quantitative Biological Data
The biological activity of DK-PGD2 has been characterized in various in vitro assays. The following tables summarize key quantitative data for its binding affinity and functional potency.
Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |
| DK-PGD2 | Human DP2 (CRTH2) | 2.91 ± 0.29 | Radioligand Binding Assay | --INVALID-LINK-- |
| PGD2 | Human DP2 (CRTH2) | 2.4 ± 0.2 | Radioligand Binding Assay | --INVALID-LINK-- |
| Δ¹²-PGJ₂ | Human DP2 (CRTH2) | 6.8 | Radioligand Binding Assay | --INVALID-LINK-- |
| Δ¹²-PGD₂ | Human DP2 (CRTH2) | 7.63 | Radioligand Binding Assay | --INVALID-LINK-- |
Functional Potency (EC₅₀)
| Assay | Cell Type | EC₅₀ (nM) | Reference |
| Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 | --INVALID-LINK-- |
| ILC2 Migration | Human ILC2s | 14.2 ± 3.4 | --INVALID-LINK-- |
| PGD₂ Eosinophil Shape Change | Human Eosinophils | 0.7 ± 0.2 | --INVALID-LINK-- |
| PGD₂ ILC2 Migration | Human ILC2s | 17.4 ± 3.9 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of DK-PGD2.
DP2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of DK-PGD2 for the DP2 receptor.
Caption: Workflow for a DP2 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human DP2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGD₂ (e.g., [³H]PGD₂) to each well.
-
Add increasing concentrations of unlabeled DK-PGD2 (competitor ligand) to the wells. For determination of non-specific binding, add a high concentration of unlabeled PGD₂.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of DK-PGD2.
-
Plot the specific binding as a function of the logarithm of the DK-PGD2 concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Eosinophil Shape Change Assay
This protocol describes a flow cytometry-based assay to measure the ability of DK-PGD2 to induce shape change in eosinophils, a hallmark of their activation.
Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors using a negative selection method (e.g., magnetic-activated cell sorting) to achieve high purity.
-
Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
-
Cell Stimulation:
-
Pre-warm the eosinophil suspension to 37°C.
-
Add varying concentrations of DK-PGD2 to the cell suspension and incubate for a short period (e.g., 5-15 minutes) at 37°C. Include a vehicle control.
-
-
Flow Cytometry Analysis:
-
Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde) to preserve their morphology.
-
Analyze the cells using a flow cytometer.
-
Measure the forward scatter (FSC) of the cells, which is an indicator of cell size and shape. An increase in FSC is indicative of cell shape change.
-
Gate on the eosinophil population based on their characteristic light scatter properties.
-
-
Data Analysis:
-
Determine the mean FSC for the eosinophil population at each concentration of DK-PGD2.
-
Plot the change in mean FSC against the logarithm of the DK-PGD2 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which represents the concentration of DK-PGD2 that induces 50% of the maximal shape change.
-
Conclusion
DK-PGD2 is a critical tool for investigating the physiological and pathological roles of the DP2 receptor. Its high selectivity makes it an invaluable pharmacological probe for dissecting DP2-mediated signaling pathways in inflammatory and allergic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapeutics targeting the PGD2/DP2 axis. Further research into the in vivo effects of DK-PGD2 will continue to enhance our understanding of its role in human health and disease.
References
Methodological & Application
Application Note and Protocol for the Quantification of 13,14-Dihydro-15-keto PGD2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, sleep regulation, and pain. Due to its short half-life, direct measurement of PGD2 in biological matrices can be challenging. Consequently, the quantification of its stable metabolites provides a more reliable assessment of in vivo PGD2 production. 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a major metabolite of PGD2, formed via the 15-hydroxy PGDH pathway.[1] DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, playing a role in inflammatory responses.[1][2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of eicosanoids like DK-PGD2 in complex biological samples. This is due to its high sensitivity, specificity, and accuracy.[4][5] This application note provides a detailed protocol for the quantification of DK-PGD2 in biological matrices using LC-MS/MS.
Signaling Pathway
The metabolic pathway of PGD2 involves its conversion to various metabolites, including 13,14-dihydro-15-keto PGD2. This metabolite then acts as a selective agonist for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as DP2. The activation of CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils can lead to calcium mobilization and the induction of pro-inflammatory responses.[2]
PGD2 Metabolism and CRTH2/DP2 Signaling Pathway.
Quantitative Data
The following tables summarize typical LC-MS/MS parameters for the analysis of 13,14-Dihydro-15-keto-PGD2. It is important to note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: Typical LC Parameters
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.2 - 0.4 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Typical MS Parameters
| Parameter | Typical Value/Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI)[4][6] |
| Capillary Voltage | 2.5 - 4.5 kV[6] |
| Source Temperature | 350 - 500 °C[6] |
| Declustering Potential | Optimized for each analyte, typically in the range of -40 to -80 V[6] |
| Collision Energy | Optimized for each transition |
| MRM Transitions | Analyte and instrument-specific, requires optimization |
Experimental Protocols
Experimental Workflow
The overall workflow for the quantification of DK-PGD2 by LC-MS/MS involves several key steps, from sample collection to data analysis.
LC-MS/MS Workflow for DK-PGD2 Quantification.
Detailed Methodology
1. Sample Collection and Storage:
-
Plasma: Collect whole blood in EDTA-containing tubes.[6] To prevent ex vivo formation of prostaglandins (B1171923), the addition of a cyclooxygenase inhibitor like indomethacin (B1671933) is recommended.[5] Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.[7] Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis.[6][7]
-
Urine: Collect spot or 24-hour urine samples and store at -80°C.[5]
-
Cell Culture Supernatants: Collect supernatants and store at -80°C until analysis.[8]
2. Sample Preparation:
Two common methods for sample extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
a) Solid-Phase Extraction (SPE) Protocol:
This protocol is a general guideline and may require optimization.[4]
-
Thaw plasma or other biological samples on ice.[6]
-
Spike the sample with a known amount of a suitable internal standard, such as 13,14-dihydro-15-keto PGD2-d9.[9] The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects.
-
Acidify the sample to approximately pH 3.5 with a dilute acid like formic or citric acid.[4][6][8]
-
Condition a C18 SPE cartridge with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.[4][7]
-
Load the acidified sample onto the conditioned SPE cartridge.[4][7]
-
Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities, followed by a wash with a non-polar solvent like hexane (B92381) to remove non-polar impurities.[4][7]
-
Elute the analyte with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[6][10]
-
Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions for LC-MS/MS analysis (e.g., 100 µL of 80% Mobile Phase A, 20% Mobile Phase B).[6][10]
b) Liquid-Liquid Extraction (LLE) Protocol:
This is an alternative to SPE.[8]
-
To a 500 µL aliquot of the sample, add the internal standard.[8]
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent oxidation.[6][8]
-
Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v).[6][8]
-
Centrifuge at 3000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the upper organic layer to a clean tube.[6][8]
-
Repeat the extraction two more times, pooling the organic layers.[6][8]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[6][8]
-
Reconstitute the dried extract in the initial mobile phase.[8]
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Inject the reconstituted sample.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for DK-PGD2 and its internal standard.[4][11]
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of DK-PGD2 in the samples from the calibration curve.[10]
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 13,14-dihydro-15-keto PGD2 in various biological matrices. The use of a stable isotope-labeled internal standard and careful sample preparation are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies of the PGD2 pathway.
References
- 1. thomassci.com [thomassci.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13,14-Dihydro-15-keto prostaglandin D2 - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-d9 - Applications - CAT N°: 19334 [bertin-bioreagent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Prostaglandin D2 and its Metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) (PGs) are lipid signaling molecules derived from arachidonic acid that mediate a wide array of physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1][2] Prostaglandin (B15479496) D2 (PGD2) is a major prostanoid produced by mast cells and in the brain, where it exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3][4] PGD2 signaling is implicated in allergic diseases like asthma, vasodilation, and the regulation of immune cell trafficking.[2][5]
PGD2 is chemically unstable and is rapidly metabolized to the more stable J-series prostaglandins, including the biologically active 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), which we will refer to as DK-PGD2 in this protocol.[5][6] Unlike its precursor, DK-PGD2 signals through the nuclear receptor PPAR-γ to mediate potent anti-inflammatory effects.[6] Given their distinct signaling pathways and biological roles, the accurate and simultaneous quantification of PGD2 and DK-PGD2 is crucial for understanding their complex interplay in health and disease.
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PGD2 and DK-PGD2 in biological matrices such as plasma and cell culture supernatants. The protocol employs solid-phase extraction (SPE) for sample cleanup and utilizes stable isotope-labeled internal standards to ensure high accuracy and reproducibility.
PGD2 Signaling and Metabolism Pathway
The following diagram illustrates the synthesis of PGD2 from arachidonic acid, its signaling through cell surface receptors, and its subsequent metabolism to DK-PGD2, which acts on a nuclear receptor.
Caption: PGD2 synthesis, signaling, and metabolism pathway.
Experimental Protocols
General Workflow
The analytical workflow provides a comprehensive path from sample collection to data analysis, emphasizing the use of an internal standard from the outset to control for analytical variability.[6]
Caption: General workflow for DK-PGD2 quantification.
Sample Preparation
Due to the chemical instability of PGD2, it is critical that samples are processed promptly on ice.[6] Stability studies suggest that the sample preparation time should be less than 8 hours to ensure the accurate measurement of PGD2.[7][8]
-
Internal Standard Spiking: To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add a deuterated internal standard (IS), such as d4-PGD2, to a final concentration of 10 ng/mL.[6][7] The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss and degradation during sample processing.[7]
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol (B129727) or acetone (B3395972) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[6]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.[6]
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.[6]
-
Elute the prostaglandins with 1 mL of methyl formate (B1220265) or ethyl acetate.[6]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 25-30% acetonitrile (B52724) in 0.1% formic acid).[6]
-
LC-MS/MS Analysis
Chromatographic separation is essential because PGD2 and its isomers (like PGE2) have the same molecular weight and similar fragmentation patterns.[7][9]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Shimadzu LC-10A or equivalent[7] |
| Column | Phenyl-Hexyl column (e.g., Luna 2 x 150 mm, 3 µm)[7] or C18 column[10] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5[7] or 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[7][9] |
| Gradient | 10-minute linear gradient from 21-50% Acetonitrile[7] |
| Flow Rate | 200 µL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Sciex API 3000 or equivalent triple quadrupole[11] |
| Ion Source | Electrospray Ionization (ESI), Negative Mode[10][11] |
| Ion Source Temp. | 450°C |
| Ion Spray Voltage | -4500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| PGD2 / PGE2 | 351.2 | 271.2 | [7] |
| d4-PGD2 / d4-PGE2 (IS) | 355.2 | 275.2 | [7] |
| DK-PGD2 (15d-PGJ2) | 315.2 | 271.2 | Derived |
Note: The MRM transition for DK-PGD2 (15d-PGJ2) is derived based on its chemical structure (loss of water and carboxylic acid group) and may require empirical optimization on the specific mass spectrometer used.
Data Presentation and Method Performance
Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the analyte concentration.[6] The concentration in unknown samples is then calculated from this curve.
Table 4: Summary of Method Performance Characteristics
| Parameter | PGD2 | PGE2 | Reference |
|---|---|---|---|
| Linearity Range | 0.10 - 500 ng/mL | 0.10 - 500 ng/mL | [7] |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 25 pg/mL | [11] |
| Inter-day CV (%) | < 5% | < 5% | [7][8] |
| Intra-day CV (%) | < 5% | < 5% | [7][8] |
| Accuracy (%) | 95.7% to 103.3% | 97.0% to 103.0% |[9][10] |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the selective and sensitive quantification of PGD2 and its key metabolite, DK-PGD2 (15d-PGJ2). The method incorporates a streamlined solid-phase extraction for sample purification and the use of a deuterated internal standard to ensure accuracy, correcting for the inherent instability of PGD2.[6][7] This protocol is well-suited for researchers in academic and pharmaceutical settings needing to accurately measure these critical lipid mediators in various biological samples, thereby enabling a more profound understanding of their roles in inflammatory and disease processes.
References
- 1. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bjbms.org [bjbms.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto PGD2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a wide array of physiological and pathological processes. PGD2 is known to play a role in inflammation, allergic reactions, sleep regulation, and smooth muscle contraction. Due to the short half-life of PGD2, the quantification of its stable metabolite, DK-PGD2, in biological samples serves as a reliable indicator of PGD2 production and activity. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of DK-PGD2 in various biological matrices.
This document provides detailed application notes and a comprehensive protocol for the successful implementation of the 13,14-Dihydro-15-keto PGD2 ELISA kit.
Assay Principle
This ELISA kit is a competitive immunoassay. The basis of the assay is the competition between the DK-PGD2 in the sample and a fixed amount of enzyme-conjugated DK-PGD2 (tracer) for a limited number of binding sites on a specific antibody. The microplate wells are pre-coated with a capture antibody. When the sample or standard, tracer, and primary antibody are added to the wells, the DK-PGD2 from the sample and the enzyme-conjugated DK-PGD2 bind to the primary antibody. This complex is then captured by the antibody coated on the plate. After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound tracer reacts with the substrate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample; higher concentrations of DK-PGD2 in the sample lead to less tracer binding and a weaker color signal. The concentration of DK-PGD2 in the samples is determined by comparing the optical density of the samples to a standard curve.
Data Presentation
Standard Curve Data
A typical standard curve is generated by plotting the percentage of bound tracer (%B/B0) against the concentration of the DK-PGD2 standards. The following table represents a typical standard curve. Note that a fresh standard curve must be generated for each assay.
| Standard Tube | DK-PGD2 Concentration (pg/mL) | Absorbance (450 nm) | %B/B0 |
| 1 | 5000 | 0.250 | 15.6 |
| 2 | 2500 | 0.350 | 21.9 |
| 3 | 1250 | 0.500 | 31.3 |
| 4 | 625 | 0.750 | 46.9 |
| 5 | 312.5 | 1.000 | 62.5 |
| 6 | 156.25 | 1.250 | 78.1 |
| 7 | 78.13 | 1.400 | 87.5 |
| 8 (B0) | 0 | 1.600 | 100.0 |
B0 represents the maximum binding (zero standard).
Sample Dilution Guidelines
Proper sample dilution is crucial for accurate quantification. The required dilution factor will vary depending on the sample type and the expected concentration of DK-PGD2. It is recommended to perform pilot experiments to determine the optimal dilution for your samples.
| Sample Type | Recommended Starting Dilution |
| Serum | 1:10 - 1:50 |
| Plasma (EDTA, Heparin) | 1:10 - 1:50 |
| Urine | 1:5 - 1:20 |
| Cell Culture Supernatants | 1:2 - 1:10 |
| Tissue Homogenates | 1:20 - 1:100 (post-extraction) |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If a concentrated wash buffer (e.g., 10X or 20X) is provided, dilute it to 1X with distilled or deionized water.
-
Assay Buffer: Prepare according to the kit instructions. This buffer is typically used for diluting standards and samples.
-
DK-PGD2 Standard: Reconstitute the lyophilized standard with the provided standard diluent to obtain a stock solution. Prepare a serial dilution of the stock solution using the assay buffer to create the standard curve points as detailed in the kit manual. A typical range might be from 78 to 5000 pg/mL.[1]
-
DK-PGD2 Tracer (Enzyme Conjugate): Reconstitute or dilute the tracer to its working concentration with the appropriate diluent as specified in the kit protocol.
-
DK-PGD2 Antibody: Reconstitute or dilute the antibody to its working concentration with the appropriate diluent as specified in the kit protocol.
-
Substrate Solution: This is typically a ready-to-use solution.
-
Stop Solution: This is typically a ready-to-use solution.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C if not used immediately.
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C. To prevent ex vivo prostaglandin formation, the addition of indomethacin (B1671933) to the collection tubes is recommended.[2]
-
Urine: Collect urine samples and centrifuge at 10,000 x g for 5 minutes to remove particulate matter. Aliquot and store at -80°C.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge at 1,000 x g for 10 minutes to remove cells. Aliquot and store at -80°C.
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant can then be used for the assay. A protein concentration determination is recommended for normalization.
For some sample types, especially those with low concentrations of the analyte or high levels of interfering substances, solid-phase extraction (SPE) may be necessary to purify and concentrate the sample.
Assay Procedure
-
Bring all reagents to room temperature before use.
-
Add Standards and Samples: Pipette 50 µL of each standard, sample, and blank (assay buffer) into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Add DK-PGD2 Tracer: Add 50 µL of the diluted DK-PGD2 tracer to all wells except the blank.
-
Add DK-PGD2 Antibody: Add 50 µL of the diluted DK-PGD2 antibody to all wells except the blank.
-
Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a plate shaker (optional, but recommended for consistency).[2]
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.
-
Add Substrate: Add 200 µL of the Substrate Solution to each well.
-
Development: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Average OD of Standard or Sample - Average OD of Blank) / (Average OD of Zero Standard (B0) - Average OD of Blank)] x 100
-
Plot the standard curve: Plot the %B/B0 for each standard on the y-axis versus the corresponding DK-PGD2 concentration on the x-axis (log scale).
-
Determine Sample Concentrations: The DK-PGD2 concentration in the samples can be determined by interpolating their %B/B0 values from the standard curve.
-
Correct for Dilution: Multiply the calculated concentration by the sample dilution factor to obtain the final DK-PGD2 concentration in the original sample. A four-parameter logistic (4-PL) curve fit is often recommended for analyzing competitive ELISA data.[3]
Visualizations
PGD2 Signaling Pathway
References
Application Notes and Protocols for Radioimmunoassay (RIA) of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and hair growth inhibition. However, the direct measurement of PGD2 in biological fluids is challenging due to its chemical instability and short half-life. A more reliable approach to assess the in vivo production of PGD2 is to measure its stable metabolites. One such major metabolite is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). This document provides detailed application notes and a comprehensive protocol for the quantitative measurement of DK-PGD2 in plasma using a competitive radioimmunoassay (RIA).
Application Notes
The quantification of DK-PGD2 in plasma serves as a valuable biomarker for monitoring PGD2 synthesis in various clinical and research settings. Elevated levels of PGD2, and consequently its metabolites, are associated with several pathological conditions.
Clinical Significance of Measuring Plasma DK-PGD2:
-
Allergic and Inflammatory Diseases: PGD2 is a primary mediator released from mast cells during allergic responses. Measuring DK-PGD2 can provide insights into the extent of mast cell activation in conditions like asthma, allergic rhinitis, and systemic mastocytosis.
-
Cardiovascular Diseases: PGD2 signaling has been implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. Monitoring DK-PGD2 levels may aid in understanding the role of PGD2 in these conditions.
-
Oncology: The PGD2 signaling pathway has been shown to play a role in tumorigenesis and anti-tumor therapy. Altered levels of PGD2 and its metabolites may have prognostic value in certain cancers, such as gastric, breast, and lung cancer.[1]
-
Drug Development: For therapeutic agents targeting the PGD2 pathway, measuring DK-PGD2 levels can serve as a pharmacodynamic biomarker to assess target engagement and biological activity.
PGD2 Signaling Pathway
Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to two G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).
References
Solid-Phase Extraction Protocol for the Quantification of 11-deoxy-13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy-13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable urinary metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The accurate quantification of DK-PGD2 in urine provides a non-invasive tool to assess the systemic production of PGD2, offering valuable insights for clinical and pharmaceutical research. This application note provides a detailed protocol for the solid-phase extraction (SPE) of DK-PGD2 from human urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is designed to ensure high recovery and removal of interfering matrix components, leading to reliable and reproducible quantification.
Signaling Pathway and Experimental Workflow
The biosynthesis of PGD2 from arachidonic acid involves the sequential action of cyclooxygenase (COX) and PGD synthase. PGD2 is then metabolized to DK-PGD2, which is excreted in the urine. The following diagram illustrates the metabolic pathway leading to DK-PGD2.
The experimental workflow for the solid-phase extraction of DK-PGD2 from urine is depicted below. This process involves sample pre-treatment, SPE, and final sample preparation for LC-MS/MS analysis.
Experimental Protocols
Patient and Sample Handling Guidelines
Proper patient instruction and sample handling are critical for accurate measurements.
-
Patient Preparation: Patients should abstain from taking aspirin, indomethacin, and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours prior to urine collection, as these medications can suppress prostaglandin production.[1][2]
-
Sample Collection: A mid-stream urine sample should be collected in a sterile container.
-
Sample Storage: Immediately after collection, the urine sample should be frozen and stored at -80°C to prevent degradation of the analyte. For transportation, samples must be shipped on dry ice.[2][3]
Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for the extraction of DK-PGD2 from a 1 mL urine sample using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Deuterated internal standard (IS) solution (e.g., DK-PGD2-d4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Clarification:
-
Thaw frozen urine samples on ice.
-
Vortex the sample briefly to ensure homogeneity.
-
Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet any sediment. Use the supernatant for the extraction.
-
-
Internal Standard Spiking and Acidification:
-
Transfer 1 mL of the urine supernatant to a clean tube.
-
Add an appropriate amount of the deuterated internal standard (e.g., DK-PGD2-d4) to each sample, quality control, and standard.
-
Acidify the sample to a pH of approximately 3-4 by adding 10 µL of formic acid. Vortex to mix. Acidification is crucial for the efficient retention of acidic prostaglandins (B1171923) on the reversed-phase sorbent.[4]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of ultrapure water. Do not allow the cartridges to dry out before loading the sample.
-
-
Sample Loading:
-
Load the entire acidified urine sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water to remove salts and other polar interferences.
-
Perform a second wash with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the bound DK-PGD2 from the cartridge by passing 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the key quantitative parameters of this SPE protocol.
Table 1: SPE Cartridge and Reagent Specifications
| Parameter | Specification |
| SPE Sorbent | C18 (Octadecyl-bonded silica) |
| Sorbent Mass | 100 mg |
| Cartridge Volume | 1 mL |
| Conditioning Solvent 1 | 1 mL Methanol |
| Equilibration Solvent | 1 mL Ultrapure Water |
| Wash Solvent 1 | 1 mL Ultrapure Water |
| Wash Solvent 2 | 1 mL Hexane |
| Elution Solvent | 1 mL Methanol or Acetonitrile |
| Reconstitution Volume | 100 µL |
Table 2: Performance Characteristics of the SPE Method
| Parameter | Expected Value |
| Recovery | > 85% |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Matrix Effect | Minimized |
Note: The performance characteristics should be validated in your laboratory with your specific LC-MS/MS system.
Conclusion
This solid-phase extraction protocol provides a robust and reliable method for the isolation and purification of DK-PGD2 from human urine. The use of a C18 reversed-phase sorbent, combined with appropriate sample pre-treatment and washing steps, ensures high recovery of the analyte while minimizing matrix interference. This method is suitable for researchers and scientists in academic and industrial settings who require accurate and reproducible quantification of this important PGD2 metabolite for their clinical and drug development studies. Subsequent analysis by a validated LC-MS/MS method will provide the necessary sensitivity and selectivity for precise quantification.
References
- 1. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 15-deoxy-Δ12,14-prostaglandin J2 in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a terminal cyclopentenone prostaglandin (B15479496) derived from the non-enzymatic dehydration of prostaglandin D2 (PGD2).[1][2] It functions as a potent endogenous ligand for the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates gene expression involved in inflammation, metabolism, and cellular proliferation.[3] In the context of pulmonary biology, 15d-PGJ2 has garnered significant interest for its anti-inflammatory properties, making it a crucial biomarker and potential therapeutic target in respiratory diseases such as acute respiratory distress syndrome (ARDS) and influenza infections.[4][5]
Bronchoalveolar lavage fluid (BALF) provides a minimally invasive window into the cellular and biochemical environment of the lower respiratory tract.[6] Accurate and sensitive quantification of 15d-PGJ2 in BALF is essential for understanding its pathophysiological role and for the development of novel therapeutics targeting inflammatory lung conditions. This application note provides a detailed protocol for the sample preparation and analysis of 15d-PGJ2 in BALF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Data Presentation
The following table summarizes key quantitative parameters for the analysis of 15d-PGJ2 and related prostaglandins (B1171923) using LC-MS/MS, compiled from various studies.
| Parameter | Value | Analyte | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | 15d-PGJ2 | Human Plasma | [6][7] |
| Linearity Range | 2.5 - 500 pg/mL | 15d-PGJ2 | Human Plasma | [6][7] |
| Intraday Precision (CV%) | < 11.8% | 15d-PGJ2 | Human Plasma | [6][7] |
| Interday Precision (CV%) | < 14.7% | 15d-PGJ2 | Human Plasma | [6][7] |
| Accuracy | 91 - 115% | 15d-PGJ2 | Human Plasma | [7] |
| Limit of Detection (LOD) | 17.6 pg/mL | 8-iso-PGF2α | BALF | [8] |
| Average Recovery | ~55% | 8-iso-PGF2α | BALF | [8] |
Experimental Protocols
Bronchoalveolar Lavage Fluid (BALF) Collection and Immediate Processing
Proper collection and immediate processing of BALF are critical to minimize the degradation of unstable analytes like prostaglandins.
Materials:
-
Sterile, siliconized collection tubes
-
Ice
-
Centrifuge
-
Protease inhibitor cocktail
Protocol:
-
Perform bronchoalveolar lavage according to standard clinical or research protocols.[9]
-
Immediately place the collected BALF in sterile, siliconized tubes on ice to minimize enzymatic activity and analyte degradation.[9]
-
Add a protease inhibitor cocktail to the BALF sample to prevent protein degradation, which can affect the sample matrix.[9]
-
Within 30 minutes of collection, centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet cells.[10]
-
Carefully collect the supernatant and transfer it to a new polypropylene (B1209903) tube.
-
The cell-free supernatant can be used immediately for extraction or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
Sample Extraction: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for prostaglandin extraction from plasma and is suitable for BALF.[6][7]
Materials:
-
Deuterated 15d-PGJ2 (d4-15d-PGJ2) as an internal standard
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw the cell-free BALF supernatant on ice.
-
To 1 mL of BALF supernatant, add the internal standard (e.g., d4-15d-PGJ2) to a final concentration of 0.1 ng/mL.
-
Add 1 mL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-10) two more times, pooling the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of 15d-PGJ2
This is a representative method; parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 60% B over 30 minutes.[11]
-
Flow Rate: 200 µL/min.[11]
-
Injection Volume: 10 µL.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters (example):
Visualizations
Caption: Experimental workflow for 15d-PGJ2 analysis in BALF.
Caption: Biosynthesis and PPARγ signaling pathway of 15d-PGJ2.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Processing of pediatric bronchoalveolar lavage samples for single cell analysis [protocols.io]
- 11. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Deuterated 13,14-Dihydro-15-keto-Prostaglandin D2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to its short biological half-life, direct measurement of PGD2 can be challenging. Therefore, the quantification of its more stable metabolites, such as 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), provides a more reliable assessment of in vivo PGD2 production.
Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices. This methodology relies on the use of a stable isotope-labeled internal standard. Deuterated 13,14-dihydro-15-keto-PGD2 (d-DK-PGD2) is an ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass difference allows for distinct detection by the mass spectrometer, enabling accurate correction for sample loss and matrix effects.
This document provides detailed application notes and protocols for the synthesis and use of deuterated 13,14-dihydro-15-keto-PGD2 as an internal standard for the accurate quantification of its endogenous counterpart.
Synthesis of Deuterated 13,14-Dihydro-15-keto PGD2
The chemical synthesis of prostaglandins (B1171923) and their metabolites is a complex multi-step process that requires significant expertise in organic chemistry. While detailed, proprietary synthesis protocols are often held by commercial suppliers, a general synthetic strategy can be outlined based on established prostaglandin synthesis literature. The introduction of deuterium (B1214612) atoms can be achieved through various methods, including the use of deuterated starting materials or reagents at specific steps of the synthesis.
General Synthetic Strategy:
The synthesis of deuterated DK-PGD2 would likely involve a convergent approach, where key building blocks are synthesized separately and then combined. This could include:
-
Core Cyclopentanone Ring Formation: Establishing the stereochemistry of the cyclopentane (B165970) ring is a critical step.
-
Side-Chain Introduction: The two side chains are typically added through reactions such as cuprate (B13416276) additions or Wittig-type reactions. Deuterium labeling can be incorporated into one of the side-chain building blocks.
-
Functional Group Manipulations: This involves a series of oxidation and reduction steps to install the correct functional groups at the desired positions.
Enzymatic or biotransformation approaches could also be employed, potentially offering higher stereoselectivity. For instance, deuterated arachidonic acid could be used as a starting material for a series of enzymatic conversions.
Due to the complexity and the need for specialized reagents and purification techniques, it is generally recommended that researchers source deuterated 13,14-dihydro-15-keto PGD2 from reputable chemical suppliers who can provide a certificate of analysis detailing the isotopic purity and chemical identity. Commercially available variants include d4 and d9 labeled DK-PGD2.[1][2]
PGD2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin D2.
References
Application Notes and Protocols for Utilizing DK-PGD2 as a Selective CRTH2/DP2 Receptor Agonist In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in inflammatory and allergic responses, primarily through its interaction with two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3][4] While both receptors are activated by PGD2, they often trigger opposing cellular responses. The CRTH2/DP2 receptor is of particular interest in drug development as its activation is associated with the recruitment and activation of key effector cells in allergic inflammation, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3][4][5][6][7]
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a metabolite of PGD2 that has been identified as a potent and highly selective agonist for the CRTH2/DP2 receptor, with significantly lower affinity for the DP1 receptor.[8][9][10] This selectivity makes DK-PGD2 an invaluable tool for in vitro studies aimed at elucidating the specific roles of the CRTH2/DP2 signaling pathway in various cellular processes. These application notes provide detailed protocols for utilizing DK-PGD2 in a range of in vitro assays to characterize the function of the CRTH2/DP2 receptor.
Core Principles
Activation of the CRTH2/DP2 receptor by an agonist like DK-PGD2 initiates a signaling cascade through a Gαi subunit. This leads to two primary downstream events: a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]i).[7][8][11] These signaling events, in turn, trigger various cellular responses, including chemotaxis, cytokine release, and degranulation in immune cells. The in vitro assays described herein are designed to quantify these specific cellular responses upon stimulation with DK-PGD2.
Data Presentation: Ligand Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DK-PGD2 and other relevant ligands for the CRTH2/DP2 and DP1 receptors. This data highlights the selectivity of DK-PGD2 for the CRTH2/DP2 receptor.
Table 1: Binding Affinities (Ki) of Prostaglandin D2 Analogs at CRTH2/DP2 and DP1 Receptors
| Compound | CRTH2/DP2 Ki (nM) | DP1 Ki (nM) | Selectivity (DP1 Ki / CRTH2/DP2 Ki) | Cell Line | Reference |
| PGD2 | 2.4 - 61 | ~0.3 - 1 | ~0.1 | HEK293 | [8] |
| DK-PGD2 | 2.91 - 160 | >30,000 | >187 | HEK293 | [8][9] |
| Δ12-PGD2 | ~23 | ~1280 | ~55 | CHO | [2][12] |
| 15R-15-methyl PGD2 | - | - | - | Human Mast Cells | [11] |
Table 2: Functional Potencies (EC50) of CRTH2/DP2 Receptor Agonists in Various In Vitro Assays
| Agonist | Assay | Cell Type | EC50 (nM) | Reference |
| PGD2 | Calcium Mobilization | Th2 Lymphocytes | - | [2] |
| DK-PGD2 | Calcium Mobilization | Human Mast Cells (LAD2) | 100 - 10,000 | [11] |
| PGD2 | Chemotaxis | Eosinophils | ~10 | [13] |
| 15R-methyl-PGD2 | Chemotaxis | Eosinophils | 1.7 | [13] |
| PGD2 | IL-4, IL-5, IL-13 Release | Th2 Lymphocytes | 54 - 150 | [4] |
Experimental Protocols
CRTH2/DP2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRTH2/DP2 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]PGD2.
Materials:
-
HEK293 or CHO-K1 cell membranes expressing recombinant human CRTH2/DP2.[2][11]
-
[3H]PGD2 (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[2]
-
DK-PGD2 (or other test compounds).
-
Unlabeled PGD2 (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRTH2/DP2 receptor and prepare a membrane suspension.[2][11]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer.
-
Varying concentrations of DK-PGD2 or other unlabeled test compounds.
-
A constant concentration of [3H]PGD2 (e.g., 2 nM).[11]
-
Cell membranes (approximately 20 µg of protein).[11]
-
For total binding, add vehicle instead of unlabeled ligand.
-
For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).[11]
-
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the CRTH2/DP2 receptor by DK-PGD2.
Materials:
-
Cells expressing CRTH2/DP2 (e.g., CHO-K1, Th2 lymphocytes, or mast cells).[2][11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5 dye).[10][14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[10]
-
DK-PGD2.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[14][15]
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and wash the cells gently with Assay Buffer. Add the calcium-sensitive dye solution to the cells and incubate for 45-60 minutes at 37°C in the dark.[10]
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Automatically inject a solution of DK-PGD2 at various concentrations into the wells.
-
Signal Detection: Immediately after agonist addition, continuously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of DK-PGD2. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Eosinophil Chemotaxis Assay
This assay assesses the ability of DK-PGD2 to induce the directional migration of eosinophils, a key feature of CRTH2/DP2 receptor activation.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., modified Boyden chamber).[5]
-
Polycarbonate membrane with appropriate pore size (e.g., 5 µm).
-
Assay Medium: RPMI-1640 with 1% FBS.
-
DK-PGD2.
Procedure:
-
Chamber Setup: Place the polycarbonate membrane between the upper and lower wells of the chemotaxis chamber.
-
Chemoattractant Addition: Add different concentrations of DK-PGD2 in Assay Medium to the lower wells of the chamber. Add Assay Medium alone to the control wells.
-
Cell Addition: Resuspend isolated eosinophils in Assay Medium and add them to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
Cell Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to determine the chemotactic response.
Diagram: CRTH2/DP2 Signaling Pathway
Caption: Simplified CRTH2/DP2 receptor signaling cascade.
Th2 Lymphocyte Cytokine Release Assay
This protocol measures the release of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) from cultured Th2 lymphocytes upon stimulation with DK-PGD2.
Materials:
-
Cultured human Th2 lymphocytes.
-
Culture Medium: X-VIVO 15 or similar.[1]
-
DK-PGD2.
-
ELISA kits for human IL-4, IL-5, and IL-13.
Procedure:
-
Cell Culture: Culture Th2 lymphocytes under appropriate conditions.
-
Stimulation: Treat the Th2 cells with various concentrations of DK-PGD2 or vehicle control in fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5 to 24 hours.[1][4]
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the DK-PGD2 concentrations to determine the dose-dependent effect on cytokine release.
Mast Cell Degranulation Assay
This assay quantifies the release of granular contents, such as β-hexosaminidase, from mast cells following activation of the CRTH2/DP2 receptor.
Materials:
-
DK-PGD2.
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[13]
-
Stop solution (e.g., carbonate/bicarbonate buffer).
-
Triton X-100 (for total release control).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate.
-
Washing: Wash the cells with buffer.
-
Stimulation: Add different concentrations of DK-PGD2 to the wells. Include a vehicle control (spontaneous release) and a positive control for maximal degranulation (e.g., calcium ionophore or antigen for IgE-sensitized cells). For total release, lyse a separate set of cells with Triton X-100.[7]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[13][16]
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.
-
Enzyme Assay: Add the β-hexosaminidase substrate to each well and incubate at 37°C.[13]
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at 405 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of degranulation for each condition relative to the total release control.
Conclusion
DK-PGD2 serves as a critical research tool for the in vitro investigation of the CRTH2/DP2 receptor. Its high selectivity allows for the specific interrogation of this pathway, which is implicated in a variety of allergic and inflammatory conditions. The detailed protocols provided in these application notes offer a robust framework for researchers to study the cellular consequences of CRTH2/DP2 activation and to screen for potential therapeutic modulators of this important receptor.
References
- 1. Interaction between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing DK-PGD2 in Eosinophil and Basophil Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during allergic responses.[1][2] It exerts its effects through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4] While both receptors are expressed on eosinophils and basophils, they often mediate opposing functions.[5] 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor.[1][4][6] This selectivity makes DK-PGD2 an invaluable tool for dissecting the specific roles of CRTH2 in eosinophil and basophil function, offering a clearer understanding of their contribution to allergic inflammation and providing a target for therapeutic intervention.
These application notes provide a comprehensive overview of the use of DK-PGD2 in studying eosinophil and basophil biology, including its effects on key cellular functions, signaling pathways, and detailed experimental protocols.
Data Presentation: Effects of DK-PGD2 on Eosinophil and Basophil Function
The following tables summarize the quantitative data from key studies on the effects of DK-PGD2 on eosinophil and basophil functions.
Table 1: Effect of DK-PGD2 on Eosinophil Function
| Function | Agonist/Antagonist | Concentration Range | Observed Effect | Reference |
| Chemotaxis/Migration | DK-PGD2 | 1-100 nM | Induces chemotaxis and cell migration. | [1][7][8] |
| Degranulation | DK-PGD2 | 10-100 nM | Promotes the release of eosinophil-derived neurotoxin (EDN). | [1][8] |
| Shape Change | DK-PGD2 | Not Specified | Induces rapid morphological changes. | [1] |
| CD11b Upregulation | DK-PGD2 | Not Specified | Increases expression of CD11b. | [5] |
| Syk Phosphorylation | PGD2 (implying CRTH2) | 100 nM | Trends toward promoting phosphorylation of Syk. | [8] |
Table 2: Effect of DK-PGD2 on Basophil Function
| Function | Agonist/Antagonist | Concentration Range | Observed Effect | Reference |
| Migration | DK-PGD2 | Not Specified | Induces migration. | [5] |
| Degranulation | DK-PGD2 | Not Specified | Enhances degranulation. | [5] |
| Calcium Mobilization | DK-PGD2 | Not Specified | Induces Ca2+ influx. | [5] |
| CD11b Upregulation | DK-PGD2 | Not Specified | Upregulates CD11b expression. | [5] |
| Inhibition of Migration | Ramatroban (CRTH2 antagonist) | Not Specified | Completely antagonizes DK-PGD2-induced migration. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DK-PGD2 in Eosinophils and Basophils
DK-PGD2 selectively binds to the CRTH2 receptor, a Gαi-coupled receptor.[7] Activation of CRTH2 by DK-PGD2 leads to the dissociation of the G protein subunits, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rise in cytosolic Ca2+, a key event in cellular activation.[5] This signaling cascade ultimately culminates in various cellular responses, including chemotaxis, degranulation, and changes in cell surface marker expression.[1][5]
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Experimental Workflow for Studying Eosinophil Chemotaxis
A common method to study the effect of DK-PGD2 on eosinophil chemotaxis is the Transwell migration assay. This workflow outlines the key steps involved in such an experiment.
Caption: Workflow for an eosinophil chemotaxis assay.
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay using Transwell Chambers
Objective: To quantify the chemotactic response of purified eosinophils to DK-PGD2.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
DK-PGD2 (stock solution in DMSO, diluted in media)
-
Transwell inserts (5.0 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Hemocytometer or flow cytometer for cell counting
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using methods like negative immunomagnetic bead selection. Resuspend the purified eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 10% FBS containing various concentrations of DK-PGD2 (e.g., 1 nM, 10 nM, 100 nM) to the lower wells of a 24-well plate. Use media without DK-PGD2 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 3 hours.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the media from the lower chamber containing the migrated cells.
-
Count the number of migrated cells using a hemocytometer or by acquiring the cell suspension on a flow cytometer for a fixed period.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards DK-PGD2 by the number of cells that migrated towards the media control.
Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry
Objective: To assess basophil activation in response to DK-PGD2 by measuring the upregulation of activation markers like CD63 and CD203c.
Materials:
-
Fresh whole blood or isolated basophils
-
DK-PGD2 (stock solution in DMSO)
-
Stimulation buffer (e.g., PBS with Ca2+ and Mg2+)
-
Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and basophil identification markers (e.g., anti-IgE, anti-CD123)
-
Fixation and permeabilization buffers (if required for intracellular staining)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Blood Collection and Preparation: Collect fresh peripheral blood in heparinized tubes. If using isolated basophils, purify them from whole blood.
-
Stimulation:
-
In FACS tubes, add 100 µL of whole blood or a suspension of isolated basophils.
-
Add DK-PGD2 at the desired final concentrations. Include a negative control (buffer only) and a positive control (e.g., anti-IgE antibody).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies to each tube.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Lysis and Fixation (for whole blood):
-
Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions.
-
Centrifuge the tubes to pellet the white blood cells.
-
Wash the cells with staining buffer.
-
Optionally, fix the cells with a fixation buffer.
-
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on the basophil population using the specific identification markers.
-
Data Analysis: Analyze the expression of CD63 and CD203c on the gated basophil population. The percentage of CD63+ or CD203c+ basophils indicates the level of activation.
Protocol 3: Eosinophil Degranulation Assay by ELISA
Objective: To measure the release of degranulation products, such as eosinophil-derived neurotoxin (EDN), from eosinophils upon stimulation with DK-PGD2.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium
-
DK-PGD2
-
96-well tissue culture plates
-
ELISA kit for human EDN
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate and purify human eosinophils as described in Protocol 1. Resuspend the cells in RPMI 1640 at a suitable concentration (e.g., 2 x 10^6 cells/mL).
-
Stimulation:
-
Plate 100 µL of the eosinophil suspension in a 96-well plate.
-
Add DK-PGD2 at various concentrations (e.g., 10 nM, 100 nM). Include a media-only control.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA:
-
Perform the ELISA for EDN on the collected supernatants according to the manufacturer's protocol.
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.
-
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of EDN in each sample based on a standard curve. Compare the amount of EDN released in response to DK-PGD2 with the control.
References
- 1. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Measuring DK-PGD2 as a Biomarker of In Vivo Mast Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell activation plays a crucial role in a variety of physiological and pathological processes, including allergic reactions, inflammation, and immune responses.[1][2][3] Upon activation, mast cells release a host of pre-formed and newly synthesized mediators.[1][3] Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key newly synthesized mediator released from activated mast cells.[1][4] However, PGD2 is highly unstable, making its direct measurement a poor indicator of in vivo production.[4][5] Consequently, the quantification of its more stable metabolites has emerged as a reliable strategy to monitor mast cell activation.[4][5]
This document provides detailed application notes and protocols for the measurement of PGD2 metabolites, collectively referred to as DK-PGD2, as biomarkers of in vivo mast cell activation. The primary focus will be on the urinary metabolite 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor PGDM or T-PGDM) and 9α,11β-prostaglandin F2 (9α,11β-PGF2), which have been validated in clinical studies.[5][6][7]
Signaling Pathway and Biomarker Generation
Mast cell activation, initiated by stimuli such as allergens binding to IgE on the cell surface, triggers a signaling cascade leading to the release of various mediators.[3] For PGD2 synthesis, activation of phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then converted to PGH2 by cyclooxygenase (COX) enzymes, and finally, PGD synthase (hematopoietic PGD-synthase in mast cells) catalyzes the isomerization of PGH2 to PGD2.[5] PGD2 is rapidly metabolized in the body to more stable compounds that are excreted in the urine, making them excellent biomarkers for systemic mast cell activity.[4][5][8][9]
Quantitative Data Summary
The following tables summarize quantitative data on urinary PGD2 metabolite levels in various studies, providing a reference for expected values in different populations.
Table 1: Urinary Tetranor PGDM (T-PGDM) Levels in Systemic Mastocytosis (SM) and Rheumatoid Arthritis (RA) [5][7][10]
| Population | N | Mean Urinary T-PGDM (ng/mg Cr) | Key Findings |
| Healthy Controls | 16 | 11.5 | Baseline levels in a healthy population. |
| Systemic Mastocytosis (SM) | 17 | 37.2 | Significantly higher than healthy controls (p < 0.01). 65% of SM patients had elevated levels. |
| Rheumatoid Arthritis (RA) | 60 | 20.0 | Significantly higher than healthy controls (p < 0.01). 33% of RA patients had elevated levels. |
Table 2: Urinary Prostaglandin D2 and 2,3-dinor-11β-prostaglandin F2α Levels in a Patient with Mast Cell Activation Syndrome (MCAS) [11]
| Analyte | Patient Level | Normal Range |
| Prostaglandin D2 | 596 | 100-280 |
| 2,3-dinor-11β-prostaglandin F2α | 6525 | <5205 |
Experimental Protocols
Two primary methods for the quantification of PGD2 metabolites are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Urinary T-PGDM Measurement by Enzyme Immunoassay (EIA)
This protocol is based on the methodology described in studies investigating mast cell activation in systemic mastocytosis and rheumatoid arthritis.[5][7][10]
1. Patient Preparation:
-
Patients should avoid aspirin (B1665792), indomethacin, and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours prior to urine collection, as these medications can suppress prostaglandin production.[12]
2. Sample Collection and Storage:
-
A 24-hour urine collection is recommended for accurate quantification.[12]
-
During the collection period, the urine should be kept refrigerated.[12]
-
After collection, the total volume should be measured, and the sample mixed well.
-
Aliquot 5-10 mL of urine into a transport container and freeze immediately at -20°C or -80°C until analysis.[12] Samples should be shipped frozen on dry ice.[12]
3. Creatinine (B1669602) Measurement:
-
Measure the creatinine concentration in an aliquot of the urine sample using a standard clinical chemistry analyzer. This is used to normalize the T-PGDM excretion rate.
4. T-PGDM Enzyme Immunoassay:
-
A commercially available T-PGDM EIA kit should be used according to the manufacturer's instructions.
-
General EIA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples in duplicate.
-
Add standards and urine samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody.
-
Add the enzyme-conjugated T-PGDM and the specific antibody.
-
Incubate for the time specified in the kit manual (e.g., 1 hour at 37°C).[13]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.[13]
-
Stop the reaction with a stop solution.
-
Read the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
5. Data Analysis:
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the concentration of T-PGDM in the urine samples from the standard curve.
-
Normalize the T-PGDM concentration to the creatinine concentration and express the result as ng/mg Cr.
Protocol 2: PGD2 Metabolite Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of PGD2 and its metabolites.[14][15] This protocol provides a general framework for the analysis of PGD2 metabolites in biological fluids.
1. Sample Preparation and Extraction:
-
Due to the chemical instability of some prostaglandins (B1171923), process samples promptly and keep them on ice.[16]
-
Internal Standard Spiking: To a 500 µL aliquot of the biological sample (e.g., urine, plasma), add a deuterated internal standard (e.g., d4-PGD2) to a final concentration of 10 ng/mL.[15][16]
-
Protein Precipitation (for plasma/serum): Add 1.5 mL of ice-cold acetone (B3395972) or methanol (B129727), vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.[16]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[16]
-
Load the supernatant from the previous step onto the cartridge.[16]
-
Wash the cartridge with 1 mL of 15% methanol in water.[16]
-
Elute the prostaglandins with 1 mL of methyl formate (B1220265) or ethyl acetate.[16]
-
-
Drying and Reconstitution:
2. LC-MS/MS Analysis:
-
The following are example parameters. The specific column and mobile phase may vary depending on the target analyte.
-
LC System: ACQUITY UPLC or equivalent.[16]
-
Column: A suitable C18 column or a chiral column if separating isomers.[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the PGD2 metabolite in the samples from the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomarkers for evaluation of mast cell and basophil activation | Semantic Scholar [semanticscholar.org]
- 3. biocompare.com [biocompare.com]
- 4. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 after aspirin challenge supports mast cell activation in aspirin-induced airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of prostaglandin D2 after inhalation or intravenous infusion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. MCAS, urine PG D2, 2,3-dinor-11beta-prostaglandin F2 alpha [aaaai.org]
- 12. interscienceinstitute.com [interscienceinstitute.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Measurement of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) in Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[1][2] PGD2 is enzymatically converted in vivo to several metabolites, including 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[1] This metabolite is a potent and selective agonist for the DP2 receptor (also known as CRTH2), which is expressed on various immune cells such as T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[2][3] Activation of the DP2 receptor by DK-PGD2 can trigger a cascade of pro-inflammatory events, including cell migration and cytokine release, making it a key player in the inflammatory response associated with conditions like asthma.[1][2][3]
The accurate measurement of DK-PGD2 in cell culture supernatants is crucial for understanding its role in cellular signaling and for the development of novel therapeutics targeting the PGD2/DP2 pathway. These application notes provide detailed protocols for the quantification of DK-PGD2 using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The enzymatic degradation of PGD2 leads to the formation of DK-PGD2, which then acts as a selective agonist for the DP2 receptor.[1] The binding of DK-PGD2 to the G-protein coupled DP2 receptor on immune cells initiates downstream signaling cascades that contribute to the inflammatory response.[3]
Experimental Protocols
Sample Collection and Handling
Proper sample handling is critical for the accurate measurement of prostaglandins (B1171923) due to their potential instability.
-
Cell Culture Supernatant Collection : Following cell culture experiments, collect the supernatant by centrifugation at 1,000 x g for 20 minutes to remove cells and debris.[4][5][6][7]
-
Storage : Assay the collected supernatant immediately. If immediate analysis is not possible, aliquot the supernatant and store at -80°C to prevent degradation.[7][8] Avoid repeated freeze-thaw cycles.[4][5] Due to the instability of PGD2 and its metabolites, it is recommended to process samples promptly.[8][9]
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a sensitive and high-throughput method for quantifying antigens. In this assay, the DK-PGD2 in the sample competes with a labeled DK-PGD2 for binding to a limited number of anti-DK-PGD2 antibody sites. The amount of labeled DK-PGD2 bound to the antibody is inversely proportional to the concentration of DK-PGD2 in the sample.
Note: The following is a general protocol. Specific reagents and incubation times may vary depending on the commercial ELISA kit used. Researchers will need to source a specific ELISA kit for DK-PGD2.
Materials:
-
DK-PGD2 ELISA Kit (containing pre-coated 96-well plate, DK-PGD2 standard, anti-DK-PGD2 antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Graduated cylinders
-
Distilled or deionized water
-
Orbital shaker
Procedure:
-
Reagent Preparation : Prepare all reagents, samples, and standards according to the ELISA kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard and Sample Addition : Add 50 µL of the DK-PGD2 standard or cell culture supernatant sample to the appropriate wells of the pre-coated 96-well plate.
-
Primary Antibody Addition : Add 50 µL of the anti-DK-PGD2 antibody to each well. Incubate for 1 hour at room temperature, preferably on an orbital shaker.[10]
-
Washing : Aspirate the contents of each well and wash the plate five times with the provided wash buffer.[10]
-
Secondary Antibody Addition : Add 100 µL of the HRP-conjugated secondary antibody solution to each well. Incubate for 1 hour at room temperature.[10]
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Addition : Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 2-10 minutes at room temperature in the dark.[10]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[10]
-
Absorbance Reading : Read the absorbance of each well at 450 nm immediately using a microplate reader.
-
Data Analysis : Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values on the standard curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules. This method involves the chromatographic separation of the analyte of interest followed by its detection and quantification based on its mass-to-charge ratio.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Chiral stationary phase column for separation of isomers[11]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[11]
-
Deuterated internal standard (e.g., d4-PGD2)[8]
-
Methanol (B129727), acetonitrile (B52724), water (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation :
-
Thaw cell culture supernatant samples on ice.
-
To a 500 µL aliquot of the supernatant, add a known amount of deuterated internal standard (e.g., 20 µL of 100 ng/mL d4-PGD2).[8]
-
Acidify the sample to pH 3-4 with formic acid.
-
-
Solid-Phase Extraction (SPE) :[11]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elute the prostaglandins with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Drying and Reconstitution :[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 27% acetonitrile in 0.1% formic acid).
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a chiral column to resolve DK-PGD2 from other isomers.[11]
-
Detect and quantify DK-PGD2 using multiple reaction monitoring (MRM) in negative ion mode. The specific mass transitions for DK-PGD2 and the internal standard should be optimized based on the instrument used.
-
-
Data Analysis :
-
Construct a calibration curve using known concentrations of DK-PGD2 standards.
-
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[11]
-
Determine the concentration of DK-PGD2 in the unknown samples from this calibration curve.[11]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
| Sample ID | Cell Type | Treatment | Method | DK-PGD2 Concentration (pg/mL) | Standard Deviation |
| 1 | ILC2 | Control | LC-MS/MS | 50.2 | 4.5 |
| 2 | ILC2 | Stimulant A | LC-MS/MS | 250.8 | 15.2 |
| 3 | Mast Cell | Control | ELISA | 15.7 | 2.1 |
| 4 | Mast Cell | Stimulant B | ELISA | 120.3 | 9.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Summary
The choice between ELISA and LC-MS/MS for the measurement of DK-PGD2 will depend on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution, while LC-MS/MS provides higher specificity and sensitivity, making it the gold standard for prostaglandin analysis.[9] Regardless of the method chosen, careful sample handling and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers to successfully quantify DK-PGD2 in cell culture supernatants, thereby facilitating a deeper understanding of its role in health and disease.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. afgsci.com [afgsci.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Handling and Storage of 13,14-Dihydro-15-keto Prostaglandin D2 (PGD2) Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2) is a primary metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation. Due to the short in vivo half-life of PGD2, its more stable metabolite, 13,14-dihydro-15-keto PGD2, serves as a crucial biomarker for monitoring PGD2 production. Accurate quantification of this metabolite is essential for research and drug development; however, its inherent instability necessitates standardized and meticulous handling and storage procedures to ensure sample integrity and data reliability. These application notes provide detailed protocols and guidelines for the proper handling and storage of 13,14-dihydro-15-keto PGD2 samples.
Stability and Storage Recommendations
The stability of 13,14-dihydro-15-keto PGD2 is influenced by temperature, storage solvent, and the biological matrix. While specific quantitative stability data for 13,14-dihydro-15-keto PGD2 is limited, data from its analogous compound, 13,14-dihydro-15-keto-PGE2, suggests significant instability in aqueous solutions, particularly at high or low pH, and in the presence of albumin.[1][2] Therefore, strict adherence to recommended storage conditions is critical.
Pure Compound and Stock Solutions
For the pure compound, long-term storage at -80°C is recommended, which can ensure stability for at least two years.[3] When preparing stock solutions, the choice of solvent is crucial. 13,14-dihydro-15-keto PGD2 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[3] Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is limited.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials before freezing.[4]
Biological Samples (Plasma and Urine)
For the analysis of 13,14-dihydro-15-keto PGD2 in biological matrices, proper collection and immediate processing are paramount to prevent ex vivo formation or degradation of the analyte.
-
Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent the artificial synthesis of prostaglandins (B1171923) during sample handling. The blood should be centrifuged at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection. The resulting plasma should be immediately transferred to clean polypropylene (B1209903) tubes and stored at -80°C until analysis.
-
Urine: Urine samples should be collected in clean containers and immediately frozen at -80°C.
The following table summarizes the recommended storage conditions:
| Sample Type | Storage Temperature | Recommended Duration | Notes |
| Pure Compound (Solid) | -80°C | ≥ 2 years[3] | Store in a desiccated environment. |
| Stock Solutions (in organic solvent) | -80°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Plasma | -80°C | Long-term | Collect with anticoagulant and COX inhibitor. |
| Urine | -80°C | Long-term | Freeze immediately after collection. |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 1 mg/mL stock solution of 13,14-dihydro-15-keto PGD2.
Materials:
-
13,14-dihydro-15-keto PGD2 (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid 13,14-dihydro-15-keto PGD2 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber glass or polypropylene vials.
-
Store the aliquots at -80°C.
Solid-Phase Extraction (SPE) of 13,14-Dihydro-15-keto PGD2 from Plasma
This protocol is adapted from methods for the extraction of similar prostaglandin metabolites and is suitable for sample clean-up prior to analysis by LC-MS/MS or ELISA.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGD2)
-
1% aqueous formic acid
-
Methanol (B129727) (LC-MS grade)
-
Methyl acetate (B1210297) or Ethyl acetate
-
C18 SPE cartridges
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid)
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma sample with an appropriate amount of the internal standard.
-
Acidify the plasma sample to approximately pH 3.5 by adding 1% aqueous formic acid.
-
Condition the SPE cartridge: Sequentially pass 2 mL of methanol and then 2 mL of water through the C18 SPE cartridge. Do not allow the cartridge to dry out.
-
Load the sample: Slowly load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of water to remove salts and polar impurities.
-
Wash with 2 mL of 15% ethanol.
-
Wash with 2 mL of hexane to remove non-polar lipids.
-
-
Elute the analyte: Elute the 13,14-dihydro-15-keto PGD2 with 2 mL of methyl acetate or ethyl acetate.
-
Dry the sample: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the sample: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
Visualizations
Experimental Workflow for Sample Processing
The following diagram illustrates the key steps in the processing of plasma samples for the analysis of 13,14-dihydro-15-keto PGD2.
Caption: Workflow for the extraction of 13,14-dihydro-15-keto PGD2 from plasma.
Signaling Pathway of 13,14-Dihydro-15-keto PGD2
13,14-Dihydro-15-keto PGD2 is a known agonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of this G protein-coupled receptor initiates downstream signaling cascades that are implicated in inflammatory and allergic responses.
Caption: Signaling of 13,14-dihydro-15-keto PGD2 via the CRTH2/DP2 receptor.
References
Commercial Sources and Applications of 13,14-Dihydro-15-keto PGD2: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) has emerged as a critical tool for investigating allergic inflammation and other immune responses. This stable metabolite of Prostaglandin D2 (PGD2) acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document provides a comprehensive overview of commercial sources for DK-PGD2, detailed application notes, and experimental protocols for its use in research.
Commercial Availability
13,14-Dihydro-15-keto PGD2 is readily available from several reputable commercial suppliers that specialize in biochemicals and lipids for research purposes. Researchers can procure this compound, as well as its deuterated forms for use as internal standards in mass spectrometry, from the following sources:
-
Cayman Chemical: A leading supplier of prostaglandins (B1171923) and other bioactive lipids, offering 13,14-Dihydro-15-keto PGD2 and related compounds.[1]
-
Santa Cruz Biotechnology: Provides 13,14-Dihydro-15-keto PGD2 for research applications.
-
MedChemExpress: Offers 13,14-Dihydro-15-keto PGD2 and its deuterated analogs.[2]
-
Thomas Scientific: Distributes Cayman Chemical's this compound.[3]
Biological Activity and Applications
13,14-Dihydro-15-keto PGD2 is a metabolite of PGD2, formed via the 15-hydroxy PGDH pathway.[1][3] Its primary biological significance lies in its selective agonism of the DP2 (CRTH2) receptor, a key player in type 2 immune responses.[1][3] Activation of the DP2 receptor by DK-PGD2 triggers a cascade of intracellular events, leading to chemotaxis of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[4] This makes DK-PGD2 an invaluable tool for studying the mechanisms of allergic diseases such as asthma and atopic dermatitis.
Key research applications for 13,14-Dihydro-15-keto PGD2 include:
-
Investigating Allergic Inflammation: Studying the role of the DP2 receptor in the recruitment of inflammatory cells to sites of allergic reactions.
-
Drug Discovery: Screening for and characterizing novel DP2 receptor antagonists as potential therapeutics for allergic diseases.
-
Signal Transduction Studies: Elucidating the downstream signaling pathways activated by DP2 receptor engagement.
-
Immune Cell Migration Assays: Serving as a potent chemoattractant for in vitro and in vivo studies of eosinophil, basophil, and Th2 cell migration.
Quantitative Data
The following table summarizes the quantitative data regarding the activity of 13,14-Dihydro-15-keto PGD2 on the DP2 receptor.
| Parameter | Cell Type/System | Assay Type | Value | Reference |
| pEC50 | HEK293 cells expressing DP2 | FRET-based sensor | 7.33 (95% CI 7.00–7.66) | [5] |
| EC50 | ILC2s from asthmatic patients | Cell Migration | 17.4 - 91.7 nM (range for various PGD2 metabolites including DK-PGD2) | [6] |
| Ki | CHO cells expressing CRTH2 | Radioligand Binding | Comparable to PGD2 | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments involving 13,14-Dihydro-15-keto PGD2.
Protocol 1: In Vitro Chemotaxis Assay of Eosinophils
This protocol describes a method to evaluate the chemoattractant effect of 13,14-Dihydro-15-keto PGD2 on eosinophils using a multi-well chamber.
Materials:
-
13,14-Dihydro-15-keto PGD2
-
Human Eosinophils (isolated from peripheral blood)
-
RPMI-HEPES medium with 1% FBS
-
Chemotaxis chamber (e.g., TAXIScan)
-
Time-lapse microscope with a CCD camera
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in RPMI-HEPES medium containing 1% FBS at a concentration of 5 x 10^6 cells/mL.[8]
-
Chamber Preparation: Pre-treat the glass surface of the chemotaxis chamber with RPMI-HEPES medium containing 10% FBS. Fill the chamber with RPMI-HEPES medium containing 1% FBS and maintain it at 37°C.[8]
-
Cell Loading: Inject 1 µL of the eosinophil suspension into one of the two compartments of a channel in the chemotaxis chamber.[8]
-
Chemoattractant Addition: Prepare serial dilutions of 13,14-Dihydro-15-keto PGD2 in RPMI-HEPES medium. Inject 1 µL of the desired concentration of DK-PGD2 (or vehicle control) into the opposite compartment of the same channel to establish a concentration gradient.[8]
-
Image Acquisition: Immediately begin monitoring cell migration using a time-lapse microscope. Capture images at regular intervals (e.g., every 1 minute) for a defined period (e.g., 60 minutes).[8]
-
Data Analysis: Manually or automatically track the migration paths of individual cells. Quantify the chemotactic response by measuring parameters such as the number of migrating cells, the distance migrated, and the directionality of migration towards the chemoattractant source.
Protocol 2: DP2 Receptor Activation Assay via Calcium Mobilization
This protocol outlines a method to measure the activation of the DP2 receptor by 13,14-Dihydro-15-keto PGD2 through the quantification of intracellular calcium mobilization.
Materials:
-
13,14-Dihydro-15-keto PGD2
-
Cells expressing the DP2 receptor (e.g., Th2 cells, or a cell line engineered to express DP2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture the DP2-expressing cells to an appropriate density.
-
Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate according to the dye manufacturer's instructions to allow for dye loading into the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells for a short period (e.g., 60-120 seconds) before adding the agonist.
-
Agonist Addition: Add varying concentrations of 13,14-Dihydro-15-keto PGD2 to the cells.
-
Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The change in fluorescence intensity is typically expressed as a ratio relative to the baseline fluorescence. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of 13,14-Dihydro-15-keto PGD2 via the DP2 Receptor
Caption: DP2 receptor signaling cascade initiated by 13,14-Dihydro-15-keto PGD2.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of DK-PGD2 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The interaction between DK-PGD2 and the DP2 receptor plays a critical role in the inflammatory cascade, particularly in type 2 allergic responses such as asthma and allergic rhinitis. Activation of the DP2 receptor, a G-protein coupled receptor (GPCR), on immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, leads to chemotaxis, degranulation, and cytokine release. The specificity of DK-PGD2 for the DP2 receptor makes it an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel DP2 receptor antagonists with therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for the utilization of DK-PGD2 in various HTS assay formats to identify and characterize modulators of the DP2 receptor signaling pathway.
DP2 Receptor Signaling Pathway
The DP2 receptor is coupled to the Gi/o family of G-proteins. Upon agonist binding, such as DK-PGD2, the activated Gi/o protein inhibits adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis and the release of pro-inflammatory mediators.
Data Presentation
The following tables summarize quantitative data for DK-PGD2 and other relevant ligands in various assays targeting the DP2 receptor. This data is crucial for assay design and interpretation of screening results.
Table 1: Potency of DK-PGD2 in Functional Assays
| Assay Type | Cell Type | Parameter | Value |
| Eosinophil Shape Change | Human Eosinophils | EC50 | 2.7 ± 2.3 nM[1] |
| ILC2 Migration | Human ILC2s | EC50 | 17.4 - 91.7 nM[1] |
| ILC2 Cytokine Secretion (IL-5) | Human ILC2s | EC50 | 108.1 - 526.9 nM[1] |
| Calcium Mobilization | HEK293 cells expressing human DP2 | pEC50 | 7.33 (95% CI 7.00–7.66)[2] |
Table 2: Binding Affinity of Prostaglandins and Analogs to the DP2 Receptor
| Compound | Receptor Source | Parameter | Value |
| DK-PGD2 | Recombinant human DP2 in HEK293 cells | Ki | 2.4 - 34.0 nM[3] |
| PGD2 | Recombinant human DP2 in HEK293 cells | Ki | 2.4 - 34.0 nM[3] |
| 15-deoxy-Δ12,14-PGJ2 | Recombinant human DP2 in HEK293 cells | Ki | 3.15 ± 0.32 nM |
| Ramatroban | Mouse DP2 expressing cells | Ki | 28 nM |
| CAY10471 | Human DP2 receptors in HEK cells | Ki | 9 ± 0.04 nM |
Experimental Protocols
The following are detailed protocols for key HTS assays utilizing DK-PGD2.
Protocol 1: Calcium Mobilization HTS Assay for DP2 Receptor Antagonists
This assay is a primary screening method to identify compounds that inhibit the DK-PGD2-induced increase in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human DP2 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
DK-PGD2.
-
Test compound library.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed DP2-expressing cells into 384-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add test compounds at the desired final concentrations to the cell plate. Include vehicle controls (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Readout:
-
Place the cell plate into the fluorescence plate reader.
-
Prepare a solution of DK-PGD2 in Assay Buffer at a concentration that will give an EC80 response (predetermined from a dose-response curve).
-
Use the instrument's liquid handler to add the DK-PGD2 solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to positive (DK-PGD2 alone) and negative (vehicle) controls.
-
Determine the percent inhibition for each test compound.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Identify "hit" compounds that exhibit significant inhibition of the DK-PGD2-induced calcium flux.
-
Protocol 2: Competitive Radioligand Binding HTS Assay
This assay measures the ability of test compounds to displace a radiolabeled ligand from the DP2 receptor, thereby determining their binding affinity.
Materials:
-
Membranes from cells stably expressing the human DP2 receptor.
-
[3H]-PGD2 (Radioligand).
-
DK-PGD2 (as a reference competitor).
-
Test Compound Library.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96- or 384-well filter plates (e.g., GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a multi-well plate, add Binding Buffer, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled DK-PGD2 (for competition curve).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PGD2).
-
-
Incubation: Add the DP2 receptor membrane preparation to all wells. Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: High-Throughput Eosinophil Chemotaxis Assay
This functional assay assesses the ability of compounds to inhibit the migration of eosinophils towards a DK-PGD2 gradient.
Materials:
-
Purified human eosinophils.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
DK-PGD2.
-
Test compound library.
-
96-well chemotaxis plates (e.g., Boyden chambers with 5 µm pore size filters).
-
Staining solution (e.g., Diff-Quik).
-
Microscope with an automated stage or a high-content imaging system.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a negative selection method. Resuspend the purified eosinophils in Assay Medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Pre-incubation: In a separate plate, pre-incubate the eosinophil suspension with test compounds or vehicle for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium containing DK-PGD2 at a chemoattractive concentration (e.g., 10-100 nM) to the lower wells of the chemotaxis plate.
-
Include negative control wells with Assay Medium alone.
-
Carefully place the filter membrane over the lower wells.
-
-
Cell Addition and Incubation: Add the pre-incubated eosinophil suspension to the upper wells of the chemotaxis plate. Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Scrape off the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several fields per well using a microscope or an automated imaging system.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per well.
-
Determine the percent inhibition of chemotaxis for each test compound compared to the DK-PGD2 control.
-
Identify "hit" compounds that significantly reduce eosinophil migration.
-
Conclusion
DK-PGD2 is a critical tool for the discovery and development of novel therapeutics targeting the DP2 receptor. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing DP2 receptor antagonists. The choice of assay will depend on the specific goals of the screening campaign, with calcium mobilization assays being ideal for primary screening and binding and chemotaxis assays serving as valuable secondary and functional validation tools. Careful assay optimization and validation, including the determination of key parameters like the Z'-factor, are essential for the success of any HTS campaign.
References
- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
Troubleshooting & Optimization
Technical Support Center: Analysis of 13,14-Dihydro-15-keto Prostaglandin D2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and analytical accuracy of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto PGD2 and why is its analysis challenging?
13,14-dihydro-15-keto PGD2 is a primary metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] Its quantification in biological matrices is often preferred over the parent PGD2 due to a longer half-life, providing a more time-integrated measure of PGD2 production. However, its analysis is challenging due to inherent chemical instability.[2][3] Like its structural isomer, 13,14-dihydro-15-keto-PGE2, it is susceptible to degradation, which can lead to inaccurate quantification if not handled properly.
Q2: What are the primary degradation pathways of 13,14-dihydro-15-keto PGD2?
The primary degradation pathways for 13,14-dihydro-15-keto prostaglandins, like the well-studied 13,14-dihydro-15-keto-PGE2, are dehydration and cyclization.[2][3] These reactions are influenced by pH, temperature, and the presence of proteins such as albumin.[2]
-
Dehydration: Under acidic or neutral conditions, 13,14-dihydro-15-keto PGD2 can dehydrate to form 13,14-dihydro-15-keto PGA2.
-
Cyclization: At alkaline pH or in the presence of albumin, it can undergo cyclization to form a more stable bicyclic compound.[3]
Q3: How can I minimize the degradation of 13,14-dihydro-15-keto PGD2 during sample collection and storage?
Proper sample handling and storage are critical to prevent the degradation of 13,14-dihydro-15-keto PGD2.
| Parameter | Recommendation | Rationale |
| Collection | Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process samples as quickly as possible. | Minimizes enzymatic activity and ex vivo formation of prostaglandins. |
| Temperature | Keep samples on ice or at 4°C during processing. | Low temperatures slow down the rate of chemical degradation.[2] |
| Storage | For long-term storage, snap-freeze plasma or serum samples in liquid nitrogen and store at -80°C. | Prevents degradation over extended periods.[1] |
| Freeze-Thaw Cycles | Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. | Each freeze-thaw cycle can contribute to analyte degradation. |
| Additives | Consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation. | Protects against free radical-mediated degradation.[4] |
Q4: What is the recommended analytical method for quantifying 13,14-dihydro-15-keto PGD2?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 13,14-dihydro-15-keto PGD2 and other eicosanoids.[5] This method offers high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to improve the volatility and thermal stability of the analyte.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 13,14-dihydro-15-keto PGD2.
Problem 1: Low or no detectable analyte signal.
| Possible Cause | Recommended Solution |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples were kept cold and processed promptly. Prepare fresh standards and quality control samples. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted correctly before extraction. Check the expiration date and proper conditioning of SPE cartridges. |
| Suboptimal Mass Spectrometry Parameters | Tune the mass spectrometer for the specific precursor and product ions of 13,14-dihydro-15-keto PGD2. Optimize source parameters such as capillary voltage and gas flows. |
| Ion Suppression | Evaluate for matrix effects by performing a post-extraction addition experiment. Improve sample clean-up to remove interfering substances. Adjust chromatographic conditions to separate the analyte from co-eluting matrix components. |
Problem 2: Poor chromatographic peak shape (e.g., tailing, splitting, or broad peaks).
| Possible Cause | Recommended Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or replace the guard column. If the column is old or heavily contaminated, replace it. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Use a mobile phase modifier like formic acid to improve peak shape.[4] |
| Injection Solvent Mismatch | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Use a stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) and add it at the beginning of the sample preparation process to correct for variability in extraction and matrix effects.[4] |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Run system suitability tests before each analytical batch. |
| Analyte Instability in Autosampler | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the reconstituted samples while waiting for injection. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of 13,14-dihydro-15-keto PGD2 from human plasma.
Materials:
-
Human plasma collected in EDTA tubes
-
13,14-dihydro-15-keto PGD2-d4 internal standard
-
Butylated hydroxytoluene (BHT)
-
Formic acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
C18 SPE cartridges
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard to a final concentration of 10 ng/mL.
-
Add BHT to a final concentration of 0.05% (w/v).
-
Acidify the sample to pH 3.0-3.5 with formic acid.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of hexane.
-
Elute the analyte with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of 13,14-dihydro-15-keto PGD2. Optimization may be required for different instruments.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13,14-dihydro-15-keto PGD2 | 351.2 | 333.2 | 15 |
| 13,14-dihydro-15-keto PGD2-d4 | 355.2 | 337.2 | 15 |
| 13,14-dihydro-15-keto PGA2 | 333.2 | 189.1 | 20 |
Visualizations
Caption: Metabolic pathway of PGD2 and its degradation products.
Caption: Experimental workflow for 13,14-dihydro-15-keto PGD2 analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of DK-PGD2 from Solid-Phase Extraction
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of 11-deoxy-13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols and improve analyte recovery.
Troubleshooting Guide: Low DK-PGD2 Recovery
Low recovery is a frequent issue in the solid-phase extraction of prostaglandins (B1171923). This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Question: My DK-PGD2 recovery is consistently low. What are the most common causes and how can I address them?
Answer:
Low recovery of DK-PGD2 can stem from several factors throughout the SPE workflow. The most common issues involve sample preparation, the choice of SPE sorbent and solvents, and the analyte's inherent instability. A step-by-step evaluation of your protocol is the most effective troubleshooting approach.[1][2]
Key Troubleshooting Steps:
-
Verify Analyte Stability: DK-PGD2, like other keto-prostaglandins, can be unstable, particularly in aqueous media at very low or high pH.[3] Degradation can be a significant source of low recovery.
-
Recommendation: Process samples as quickly as possible and at low temperatures. Ensure the pH of your sample remains within a stable range, ideally between 3 and 4, during extraction.[4]
-
-
Optimize Sample Pre-treatment and Loading: The initial state of your sample is critical for efficient binding to the SPE sorbent.
-
pH Adjustment: DK-PGD2 is an acidic compound. Acidifying the sample to a pH of approximately 3-4 protonates the carboxylic acid group, rendering the molecule less polar and enhancing its retention on reversed-phase (e.g., C18) SPE cartridges.[4] Including 1% formic acid in the sample before loading has been shown to significantly increase recoveries of similar prostaglandins from biological matrices.[5]
-
Matrix Effects: Biological samples (e.g., plasma, urine) contain components that can interfere with the extraction process.[4][5]
-
Recommendation: Consider a protein precipitation step prior to SPE for complex matrices.
-
-
Evaluate the SPE Sorbent and Solvents: Mismatches between the analyte, sorbent, and solvents are a primary cause of poor recovery.[1]
-
Sorbent Choice: For nonpolar analytes like prostaglandins from an aqueous matrix, a reversed-phase sorbent such as C18-bonded silica (B1680970) is appropriate.[5][6]
-
Wash Solvent: The wash step is intended to remove interferences without eluting the analyte of interest. If the wash solvent is too strong (i.e., has too high a percentage of organic solvent), it can lead to premature elution of DK-PGD2.[2][7]
-
Elution Solvent: Conversely, if the elution solvent is too weak, it will not effectively desorb the analyte from the sorbent.[1]
-
Recommendation: Systematically optimize your wash and elution solvents. A common approach is to use a weak wash solvent (e.g., 5-15% methanol (B129727) in water) and a stronger elution solvent (e.g., methanol or acetonitrile).[6][8]
-
-
Minimize Adsorption to Surfaces: Prostaglandins are known to adsorb to glass and some plastic surfaces, especially at low concentrations.[4]
-
Recommendation: Use polypropylene (B1209903) tubes or silanized glassware to minimize non-specific binding and potential loss of your analyte.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting DK-PGD2 using a reversed-phase SPE cartridge?
A1: To ensure maximum retention on a reversed-phase sorbent, the sample should be acidified to a pH of approximately 3-4.[4] This neutralizes the charge on the carboxylic acid moiety of DK-PGD2, increasing its hydrophobicity.
Q2: Can the type of collection tubes I use affect my DK-PGD2 recovery?
A2: Yes. Prostaglandins can adsorb to surfaces, particularly glass. It is highly recommended to use polypropylene tubes or silanized glassware to mitigate this issue.[4]
Q3: My analyte appears to be lost during the wash step. What should I do?
A3: If you suspect premature elution during the wash step, your wash solvent is likely too strong. Try decreasing the percentage of organic solvent in your wash solution.[2] For example, if you are using 20% methanol, try reducing it to 10% or 5%.
Q4: I am not getting complete elution of DK-PGD2 from the cartridge. How can I improve this?
A4: Incomplete elution suggests your elution solvent is not strong enough. You can increase the organic strength of your elution solvent or try a different solvent altogether.[1] For reversed-phase SPE, methanol and acetonitrile (B52724) are common elution solvents.[9] Ensure you are using a sufficient volume of elution solvent; sometimes, multiple smaller elutions are more effective than a single large one.[8]
Q5: Could matrix effects be the cause of my low recovery?
A5: Absolutely. Components in biological matrices can interfere with the binding of DK-PGD2 to the SPE sorbent or co-elute and cause ion suppression in subsequent LC-MS analysis.[4] Proper sample pre-treatment, such as protein precipitation, and optimization of the wash step are crucial for minimizing matrix effects.[5]
Data Presentation
Table 1: Troubleshooting Summary for Low DK-PGD2 Recovery
| Potential Cause | Recommended Action | Relevant Parameters |
| Analyte Degradation | Minimize sample handling time; work at low temperatures. | pH, Temperature, Time |
| Suboptimal Sample pH | Acidify sample to pH 3-4 before loading. | Sample pH |
| Sorbent-Analyte Mismatch | Use a reversed-phase sorbent (e.g., C18). | SPE Cartridge Type |
| Premature Elution | Decrease the organic content of the wash solvent. | Wash Solvent Composition |
| Incomplete Elution | Increase the organic content of the elution solvent. | Elution Solvent Composition & Volume |
| Adsorption to Surfaces | Use polypropylene tubes or silanized glassware. | Labware Material |
| Matrix Interference | Incorporate a protein precipitation step. | Sample Pre-treatment |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of DK-PGD2 from a Biological Fluid
-
Sample Pre-treatment and pH Adjustment:
-
Thaw the biological sample (e.g., plasma, urine) on ice.
-
To 1 mL of the sample, add a deuterated internal standard.
-
If the sample is high in protein (e.g., plasma), perform a protein precipitation step by adding 2-3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate. Transfer the supernatant to a new tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen if necessary.
-
Adjust the sample pH to 3-4 with a dilute acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol through it.
-
Equilibrate the cartridge by passing 1-2 column volumes of water (pH adjusted to 3-4) through it. Do not let the cartridge run dry.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5-15% methanol in water) to remove polar impurities.[6]
-
-
Elution:
-
Elute the DK-PGD2 with a suitable organic solvent (e.g., methanol or acetonitrile). Collect the eluate.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS/MS analysis).[6]
-
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of DK-PGD2.
Caption: Troubleshooting decision tree for low DK-PGD2 recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
minimizing matrix effects in LC-MS/MS analysis of DK-PGD2 in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 11-deoxy-13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in plasma.
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how do they impact the analysis of DK-PGD2?
A1: The "matrix" encompasses all components within a plasma sample apart from the analyte of interest, DK-PGD2. These components include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of DK-PGD2 in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3] For complex biological matrices like plasma, ion suppression is a frequent challenge.[2]
Q2: How can I identify if my DK-PGD2 assay is experiencing matrix effects?
A2: A common and quantitative method is the post-extraction spike.[2] This involves comparing the peak response of DK-PGD2 spiked into a blank plasma extract against the response of DK-PGD2 in a neat (pure) solvent at the same concentration. A significant deviation between the two responses indicates the presence of matrix effects.[1][2]
Another qualitative approach is the post-column infusion experiment. Here, a constant flow of DK-PGD2 is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will reveal a dip or rise in the baseline signal at retention times where interfering components elute, thereby identifying regions of ion suppression or enhancement.[1]
Q3: What is the most effective strategy to minimize matrix effects for DK-PGD2 analysis?
A3: A multi-pronged approach is generally the most effective, focusing on optimizing sample preparation, chromatography, and the use of an appropriate internal standard. The primary goal of sample preparation is to remove as many interfering matrix components as possible while ensuring high recovery of DK-PGD2. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are typically more effective at removing interferences than a simple protein precipitation.[3]
Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for DK-PGD2 analysis?
A4: Yes, using a stable isotope-labeled internal standard, such as DK-PGD2-d4, is highly recommended. A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.[2] This co-elution allows the SIL-IS to compensate for variations in extraction recovery and ion suppression or enhancement, leading to more accurate and precise quantification.[2]
Q5: I'm observing poor peak shape (tailing or fronting) for DK-PGD2. What are the likely causes and solutions?
A5: Poor peak shape can compromise the accuracy of your results. Common causes include:
-
Inappropriate Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of DK-PGD2 to ensure it is in its neutral form, which generally improves peak shape on reversed-phase columns.[1]
-
Column Overload: Reduce the injection volume or the concentration of your sample.[1]
-
Secondary Interactions with the Stationary Phase: Consider using a different column chemistry, such as one with an embedded polar group, to minimize unwanted interactions.[1]
Q6: My DK-PGD2 results are not reproducible. What should I investigate?
A6: Lack of reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that each step of your sample preparation, from thawing to extraction, is performed consistently for all samples and standards.
-
Analyte Instability: Prostaglandins (B1171923) and their metabolites can be unstable. It is crucial to keep samples on ice during processing and to minimize the time between sample preparation and analysis.[4] The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can help prevent degradation.[5]
-
Instrument Performance: Regularly monitor the performance of your LC-MS/MS system with a standard solution to check for any drift in sensitivity, retention time, or peak shape.[6]
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) for DK-PGD2 in Plasma
This protocol is adapted from a method for the analogous PGE2 metabolite, 13,14-dihydro-15-keto-PGE2, and should be optimized for DK-PGD2.[7]
Materials:
-
Plasma (collected in EDTA tubes)
-
DK-PGD2-d4 internal standard
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
C18 SPE cartridge
Procedure:
-
Thaw plasma samples on ice.
-
Spike 1 mL of plasma with the DK-PGD2-d4 internal standard.
-
Acidify the sample to approximately pH 3-4 with 2% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol/water (20:80, v/v) to remove less polar interferences.[1]
-
Elution: Elute DK-PGD2 with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Method 2: Liquid-Liquid Extraction (LLE) for DK-PGD2 in Plasma
This protocol is a general method for prostaglandins and should be optimized for DK-PGD2.[8][9]
Materials:
-
Plasma
-
DK-PGD2-d4 internal standard
-
Hexane/Ethyl acetate (B1210297) (1:1, v/v)
-
Methanol
-
10 mM Ammonium acetate buffer (pH 8.5)
Procedure:
-
To a 500 µL aliquot of plasma, add the DK-PGD2-d4 internal standard.
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.[8]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-4) twice more, pooling the organic layers.[8]
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 200 µL of methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) for LC-MS/MS analysis.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Analysis in Plasma
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Protein removal by denaturation | Partitioning between immiscible liquids | Analyte retention on a solid sorbent |
| Selectivity | Low | Moderate | High |
| Matrix Effect Reduction | Minimal | Good | Excellent |
| Recovery | Can be variable | Generally good | High and reproducible |
| Throughput | High | Moderate | Moderate |
| Recommendation for DK-PGD2 | Not recommended as a standalone method | A viable option with optimization | Highly Recommended |
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Metabolite Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be optimized for DK-PGD2 and its internal standard |
Visualizations
Caption: General workflow for DK-PGD2 analysis in plasma.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity in 13,14-Dihydro-15-keto PGD2 ELISA kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13,14-Dihydro-15-keto PGD2 ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto PGD2 and why is it measured?
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2). PGD2 is a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to the short half-life of PGD2 in biological samples, measurement of its more stable metabolite, DK-PGD2, is a reliable method for assessing the in vivo production of PGD2.
Q2: What are the critical first steps to ensure the quality of my results?
The most critical steps are proper sample collection and preparation. Prostaglandins (B1171923) are susceptible to degradation, so it is essential to handle samples correctly to ensure accurate measurements. This includes using appropriate anticoagulants (e.g., EDTA), adding protease inhibitors, and preventing repeated freeze-thaw cycles.[1] For many sample types, such as plasma and tissue homogenates, an extraction step using solid-phase extraction (SPE) columns is necessary to remove interfering substances.[2][3][4]
Q3: How can I assess the specificity of my 13,14-dihydro-15-keto PGD2 ELISA kit?
To ensure your ELISA kit is specific for 13,14-dihydro-15-keto PGD2, you should carefully review the cross-reactivity data provided in the manufacturer's manual. This data should indicate the percentage of cross-reactivity with other structurally related prostaglandins. Ideally, the kit should have high specificity for 13,14-dihydro-15-keto PGD2 and minimal cross-reactivity with other prostaglandins.
Q4: What is a spike-and-recovery experiment and why is it important?
A spike-and-recovery experiment is used to determine if the sample matrix (e.g., serum, plasma) interferes with the ability of the ELISA to accurately quantify the analyte. In this experiment, a known amount of the analyte is "spiked" into the sample matrix, and the recovery is measured. The percentage of recovery should ideally be between 80-120%. This experiment helps to validate that the assay is performing accurately in your specific sample type.
Q5: What is a linearity-of-dilution experiment?
A linearity-of-dilution experiment assesses whether the assay can accurately measure the analyte at different dilutions in your sample matrix. Serial dilutions of a sample are prepared and the concentration of the analyte is measured in each dilution. When corrected for the dilution factor, the calculated concentrations should be consistent across the dilution series. This confirms that there is no matrix effect that is dependent on the concentration of the sample.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-reactivity with other molecules in the sample | Review the kit's cross-reactivity data. Consider sample purification to remove interfering substances. | |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. | |
| Low Signal or No Signal | Inactive reagents | Ensure all reagents are within their expiration date and have been stored correctly. |
| Insufficient incubation time or incorrect temperature | Follow the manufacturer's protocol for incubation times and temperatures. | |
| Analyte degradation | Ensure proper sample handling and storage to prevent degradation of 13,14-dihydro-15-keto PGD2. | |
| High Coefficient of Variation (CV%) between Replicate Wells | Pipetting inconsistency | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Improper mixing of reagents | Thoroughly mix all reagents before use. | |
| Plate washing inconsistency | Use an automated plate washer if available for more consistent washing. | |
| Sample values are out of the standard curve range | Analyte concentration is too high or too low | Dilute or concentrate the samples as necessary to fall within the dynamic range of the standard curve. |
Data Presentation
Cross-Reactivity Data
It is crucial to consult the specific manual for your ELISA kit for cross-reactivity data. Below is an example of a cross-reactivity table for a closely related compound, 13,14-dihydro-15-keto PGF2α, which illustrates the type of data you should look for.
Table 1: Example Cross-Reactivity Data for a Prostaglandin Metabolite ELISA Kit
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGF2α | 100% |
| 13,14-dihydro-15-keto PGD2 | 2.7% |
| 15-keto PGF2α | 1.8% |
| PGD2 | <0.01% |
| PGE2 | <0.01% |
| PGF1α | <0.01% |
| 6-keto PGF1α | <0.01% |
| Thromboxane B2 | <0.01% |
Data is for illustrative purposes and is based on a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit.[5]
A cross-reactivity of 0.02% for 13,14-dihydro-15-keto PGD2 has been reported in a PGD2 ELISA kit.[6]
Experimental Protocols
Solid-Phase Extraction (SPE) for Prostaglandins
This protocol is a general guideline for extracting prostaglandins from biological fluids. It may need to be optimized for your specific sample type and ELISA kit.
-
Condition the C18 SPE Cartridge:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water.
-
-
Sample Preparation:
-
Acidify the sample (e.g., plasma, urine) to a pH of 3.5 with 2M HCl.
-
Centrifuge the sample to remove any precipitate.
-
-
Load the Sample:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 10 mL of ultrapure water.
-
Wash the cartridge with 10 mL of 15% ethanol.
-
Wash the cartridge with 10 mL of hexane.
-
-
Elute the Prostaglandins:
-
Elute the prostaglandins with 10 mL of ethyl acetate (B1210297).
-
-
Dry and Reconstitute:
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
-
Visualizations
PGD2 Signaling Pathway
Caption: PGD2 signaling through DP1 and DP2 receptors.
ELISA Experimental Workflow
Caption: General experimental workflow for a competitive ELISA.
Troubleshooting Logicdot
References
optimizing chromatographic separation of DK-PGD2 from other prostaglandins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the chromatographic separation of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) from other prostaglandins (B1171923).
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of DK-PGD2 and other prostaglandins so challenging? A1: The primary challenge lies in the structural similarity of prostaglandins. Many, like PGD2 and its metabolite DK-PGD2, are isomers or closely related compounds. This results in similar physicochemical properties, leading to co-elution. Specifically, geometric isomers like PGE2 and PGD2 have identical molecular weights and produce similar fragmentation patterns in mass spectrometry, making complete chromatographic separation essential for accurate quantification.[1][2]
Q2: Which type of HPLC column is most effective for separating prostaglandin (B15479496) isomers? A2: The choice of column depends on the specific separation required.
-
Reversed-Phase C18 Columns: These are widely used and effective for separating many prostaglandins. A C18(2) Luna column with an acetonitrile (B52724)/water gradient has been shown to resolve PGE2, PGD2, and major isoPGE2 in a single run.[1]
-
Phenyl-Hexyl Columns: These columns are particularly effective for achieving baseline separation of geometric isomers like PGD2 and PGE2, offering different selectivity through π-π interactions.[2]
-
Chiral Columns: For separating enantiomers (mirror-image isomers), a chiral stationary phase is mandatory. Columns like the Chiracel OJ-RH or Lux Amylose2 have been successfully used for this purpose.[3]
Q3: How does the mobile phase composition impact the separation of prostaglandin isomers? A3: Mobile phase composition is a critical factor. The choice of organic modifier (e.g., acetonitrile, methanol) and additive (e.g., formic acid, ammonium (B1175870) acetate) significantly influences resolution.[1][2] For instance, an acetonitrile/water gradient with 0.1% formic acid is highly effective for resolving a wide range of prostaglandins on a C18 column.[1] In contrast, for certain isomers on a phenyl-hexyl column, using 10 mM ammonium acetate (B1210297) buffer (pH 8.5) with an acetonitrile gradient can provide excellent separation where acidic modifiers fail.[2]
Q4: Why is the stability of DK-PGD2 and its precursors a concern during analysis? A4: Prostaglandin D2 (PGD2), the precursor to DK-PGD2, is chemically unstable and degrades rapidly in biological samples.[2][4] This instability necessitates careful and swift sample handling to ensure accurate measurement. Stability studies show that sample preparation time should be minimized (ideally less than 8 hours) to measure PGD2 accurately.[2] To control for degradation and loss during sample preparation, it is crucial to use deuterated internal standards for both PGD2 and PGE2.[2]
Q5: What is the preferred detection method for analyzing DK-PGD2 and other prostaglandins? A5: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most specific, sensitive, and less laborious method for prostaglandin quantification.[1][2] It overcomes the limitations of immunoassays, which can suffer from a lack of specificity, and GC-MS, which requires laborious derivatization steps.[2][5] Given the isobaric nature of many prostaglandins, the selectivity of MS/MS, particularly with Multiple Reaction Monitoring (MRM), is essential for accurate detection.[6]
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Prostaglandin Isomers
Q: My DK-PGD2 peak is not separating from PGD2 or PGE2. What should I do?
A: This is a common issue due to the structural similarity of these compounds.[2] A multi-step approach is recommended.
-
Optimize Mobile Phase: The choice of organic solvent is critical. While methanol (B129727) and 2-propanol can be effective in some systems, an acetonitrile/water gradient with 0.1% formic acid often provides the best resolution for a broad range of isomers on C18 columns.[1]
-
Adjust Gradient Elution: A shallow, linear gradient is often necessary to resolve closely eluting isomers. For example, a 10-minute linear gradient from 21% to 50% acetonitrile can effectively separate PGE2 and PGD2.[2]
-
Change Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity. A phenyl-hexyl stationary phase can provide the necessary resolution for geometric isomers where a standard C18 fails.[2]
-
Control Temperature: Operating the column at a controlled temperature (e.g., 40°C or 55°C) can improve peak shape and reproducibility.[3][5]
Problem: Analyte Degradation or Low Recovery
Q: I suspect my PGD2 and DK-PGD2 are degrading during sample preparation. How can I prevent this?
A: PGD2 is notoriously unstable.[2] The following steps can minimize degradation and improve recovery.
-
Work Quickly and at Low Temperatures: Keep all samples on ice throughout the extraction process and minimize the time between collection and analysis.[7]
-
Use Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to your samples to prevent free radical-catalyzed peroxidation.[2]
-
Optimize Solid-Phase Extraction (SPE): SPE is highly effective for sample cleanup and concentration. Conditioning the cartridge, washing away interferences, and eluting with an appropriate solvent like methyl formate (B1220265) or ethyl acetate are crucial steps.[7][8] Optimizing the SPE protocol can increase recovery by over 300% for PGD2 compared to generic methods.[8]
-
Use Deuterated Internal Standards: To accurately quantify and correct for analyte loss during sample preparation, spike samples with deuterated internal standards (e.g., d4-PGD2 and d4-PGE2) at the very beginning of the procedure.[2]
Problem: Low Signal Intensity in LC-MS/MS
Q: The signal for my prostaglandin analytes is very weak. How can I improve sensitivity?
A: Low sensitivity can be addressed by optimizing both the sample preparation and the mass spectrometer settings.
-
Ensure Efficient Extraction: As mentioned above, a well-optimized SPE protocol is key to concentrating the analyte and removing interfering matrix components.[8]
-
Use an Appropriate Ionization Mode: Prostaglandins are acidic lipids and ionize well in negative electrospray ionization (ESI) mode.[2][9] The deprotonated molecule [M-H]⁻ is typically the precursor ion.
-
Optimize MS/MS Parameters: Fine-tune the Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for each specific prostaglandin and internal standard to maximize signal intensity and specificity.[6]
-
Check Mobile Phase Compatibility: Ensure your mobile phase additives are compatible with MS. Volatile additives like formic acid (0.1%) are ideal, while non-volatile buffers should be avoided.[1]
Quantitative Data Summary
Table 1: Recommended HPLC/UHPLC Columns for Prostaglandin Separation
| Column Type | Stationary Phase | Typical Dimensions | Target Analytes | Reference |
| Luna C18(2) | C18 Silica | 150 x 2.0 mm, 3 µm | PGE₂, PGD₂, Isoprostanes | [1] |
| Kinetex C18 | Core-shell C18 | 100 x 2.1 mm, 2.6-2.7 µm | PGE₂, PGD₂, Δ12-PGD₂ | [5][6] |
| Luna Phenyl-Hexyl | Phenyl-Hexyl Silica | 150 x 2.0 mm, 3 µm | PGE₂, PGD₂ | [2] |
| Chiracel OJ-RH | Cellulose derivative | 150 x 4.6 mm, 5 µm | Prostaglandin Enantiomers | [3] |
Table 2: Example Chromatographic Conditions for Prostaglandin Isomer Separation
| Parameter | Method 1: Broad Isomer Screen | Method 2: PGD₂/PGE₂ Isomers |
| Column | C18(2) Luna (150 x 2.0 mm, 3 µm) | Luna Phenyl-Hexyl (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Acetate, pH 8.5 |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | Described as effective for separating PGE₂, PGD₂, and isoPGE₂ | 10 min linear gradient from 21% to 50% B |
| Flow Rate | Not specified | 200 µL/min |
| Key Separation | Resolves PGE₂, PGD₂, and major isoPGE₂ | Baseline separation of PGD₂ (7.3 min) and PGE₂ (5.9 min) |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins
This protocol is a generalized procedure based on established methods.[2][7]
-
Sample Preparation: To a 500 µL aliquot of your biological sample (e.g., cell culture supernatant, plasma), add 20 µL of a deuterated internal standard mix (e.g., d4-PGE₂ and d4-PGD₂ at 100 ng/mL each). Add 5 µL of 10% BHT to prevent oxidation.[2]
-
Acidification: Acidify the sample by adding 40 µL of 1 M citric acid.[2]
-
Liquid-Liquid Extraction (Optional Pre-clean): Add 2 mL of hexane/ethyl acetate (1:1, v/v), vortex for 1 minute, and centrifuge. Collect the upper organic phase.[2] This step can be replaced by direct loading onto the SPE column after protein precipitation.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: Load the prepared sample (or the organic phase from step 3, after evaporation and reconstitution in a loading buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove salts and polar interferences.[7]
-
Elution: Elute the prostaglandins with 1 mL of methyl formate or ethyl acetate.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: General LC-MS/MS Method for PGD₂/PGE₂ Separation
This protocol is based on the successful separation of PGD₂ and PGE₂ isomers.[2]
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Luna phenyl-hexyl analytical column (150 x 2.0 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate buffer, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Gradient: 10-minute linear gradient from 21% to 50% Mobile Phase B.
-
-
Mass Spectrometry:
-
Ionization: Negative ion electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PGD₂: m/z 351 → 271
-
PGE₂: m/z 351 → 271
-
d4-PGD₂: m/z 355 → 275
-
d4-PGE₂: m/z 355 → 275
-
-
Note: Since the transitions are identical for the isomers, chromatographic separation is absolutely critical.[2]
-
Visualizations
Caption: Experimental workflow for prostaglandin analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of DK-PGD2 in Complex Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in complex biological matrices.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of DK-PGD2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient extraction of DK-PGD2 from the matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is acidified to ~3.5 before extraction to protonate the carboxylic acid group, improving retention on reverse-phase sorbents. |
| Degradation of DK-PGD2 during sample preparation. | Keep samples on ice throughout the extraction process. Use antioxidants (e.g., BHT) in the collection and extraction solvents. Process samples as quickly as possible. | |
| Poor ionization in the mass spectrometer. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) in negative ion mode. Infuse a standard solution of DK-PGD2 to fine-tune these parameters. | |
| High Background Noise or Matrix Effects | Co-elution of interfering compounds from the biological matrix (e.g., phospholipids).[1] | Improve sample cleanup by optimizing the SPE wash steps or using a more selective sorbent. Modify the chromatographic gradient to better separate DK-PGD2 from matrix components.[1] |
| Contaminated LC system or solvents. | Use high-purity, LC-MS grade solvents and additives. Thoroughly flush the LC system. | |
| Poor Peak Shape (Fronting, Tailing, or Broadening) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible reconstitution solvent. | Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend column life. If performance degrades, wash the column with a strong solvent or replace it. | |
| Inconsistent or Irreproducible Results | Variability in manual sample preparation steps. | Use a stable isotope-labeled internal standard (SIL-IS) for DK-PGD2 (e.g., DK-PGD2-d4) to normalize for extraction variability and matrix effects.[1] |
| Sample instability during storage. | Store samples at -80°C immediately after collection and avoid repeated freeze-thaw cycles. The parent compound, PGD2, is known to be unstable, dropping by 70% after 4 weeks at -20°C.[2] |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Absorbance in Zero Standard (B0) Wells | Insufficient washing. | Ensure all wash steps are performed thoroughly according to the kit protocol to remove unbound reagents. |
| Contamination of reagents. | Use fresh, properly stored reagents. Do not mix reagents from different kit lots. | |
| Low Absorbance in All Wells | Inactive enzyme conjugate. | Check the expiration date of the kit. Ensure proper storage of all reagents. |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation parameters specified in the kit protocol. | |
| High Variability Between Duplicate Wells | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inadequate mixing. | Gently tap the plate after adding reagents to ensure thorough mixing in each well. | |
| Sample Values are Outside the Standard Curve Range | Sample concentration is too high or too low. | Perform serial dilutions of the sample to bring the DK-PGD2 concentration within the dynamic range of the assay. |
| Potential for Inaccurate Results | Cross-reactivity with other prostaglandins (B1171923) or metabolites. | Review the cross-reactivity data provided in the ELISA kit insert. If significant cross-reactivity is suspected, results should be confirmed with a more specific method like LC-MS/MS. |
II. Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it measured?
A1: DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2). PGD2 is a key lipid mediator involved in allergic and inflammatory responses, primarily released by mast cells. Due to the instability of PGD2 in biological fluids, its more stable metabolites like DK-PGD2 are often measured as biomarkers of in vivo PGD2 production and mast cell activation. DK-PGD2 is also a selective agonist for the DP2 receptor (also known as CRTH2).[3]
Q2: What are the main challenges in quantifying DK-PGD2?
A2: The primary challenges include:
-
Low Endogenous Concentrations: DK-PGD2 is present at very low levels (pg/mL range) in biological fluids, requiring highly sensitive analytical methods.
-
Matrix Effects: Complex biological matrices like plasma and urine contain numerous endogenous substances that can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[1]
-
Analyte Stability: Although more stable than its parent compound, prostaglandins can still be susceptible to degradation during sample collection, storage, and processing.
-
Isomeric Interference: Prostaglandins are a large family of structurally similar compounds, which can lead to a lack of specificity in less selective methods like ELISA.
Q3: Which analytical method is better for DK-PGD2 quantification: LC-MS/MS or ELISA?
A3: The choice of method depends on the specific research needs:
-
LC-MS/MS is considered the "gold standard" due to its high specificity, sensitivity, and ability to multiplex (measure multiple analytes simultaneously). It can distinguish DK-PGD2 from other structurally similar prostaglandins.
-
ELISA is a high-throughput and more cost-effective method suitable for screening a large number of samples. However, it may be prone to cross-reactivity with other related molecules, potentially leading to less accurate results.[4]
Q4: How should I collect and store samples for DK-PGD2 analysis?
A4: Proper sample handling is critical. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate the plasma. For all sample types, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. Samples should be snap-frozen and stored at -80°C until analysis. Avoid multiple freeze-thaw cycles.
Q5: Why is a stable isotope-labeled internal standard important for LC-MS/MS analysis?
A5: A stable isotope-labeled internal standard (SIL-IS), such as DK-PGD2-d4, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and co-elutes with the analyte. By measuring the ratio of the analyte to the SIL-IS, it is possible to accurately correct for any loss of analyte during sample extraction and to compensate for matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the quantification.[1]
III. Quantitative Data Summary
While specific data on endogenous DK-PGD2 levels are not widely published, the following tables provide a summary of quantitative data for the parent compound PGD2 and related metabolites to offer a comparative context. Concentrations can vary significantly based on the analytical method, population, and physiological state.
Table 1: PGD2 and Metabolite Concentrations in Human Biological Fluids
| Analyte | Matrix | Concentration Range | Method | Population/Condition |
| PGD2 | Plasma | 6 - 71 pg/mL[5] | LC-MS/MS | Not specified |
| 15d-PGJ2 | Plasma | 2.5 - 349.6 pg/mL[5] | LC-MS/MS | Healthy and Diabetic Patients |
| Major Urinary Metabolite of PGD2 | Plasma | 3.5 ± 1.4 pg/mL[6] | Mass Spectrometry | Normal Volunteers |
| PGD2 | Urine | 18 - 268 ng/24hrs[7] | ELISA | Not specified |
| Tetranor-PGDM | Urine | 11.5 ± 1.7 ng/mg Cr[4] | EIA | Healthy Controls |
| Tetranor-PGDM | Urine | 37.2 ± 2.1 ng/mg Cr[4] | EIA | Systemic Mastocytosis Patients |
Table 2: Performance Characteristics of Analytical Methods for PGD2
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 20 pg/mL[2] | ~9.38 pg/mL |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[8] | ~15.63 pg/mL |
| Linear Range | 0.10 to 500 ng/mL[2] | 15.63 - 1,000 pg/mL |
| Intra-assay Precision (%CV) | < 5%[2] | < 10% |
| Inter-assay Precision (%CV) | < 5%[2] | < 10% |
IV. Experimental Protocols
Protocol 1: LC-MS/MS Quantification of DK-PGD2 in Human Plasma
This protocol is adapted from methods for similar prostaglandins and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 500 µL of plasma with an appropriate amount of DK-PGD2-d4 internal standard.
-
Acidify the plasma to pH 3.5 with 1M formic acid.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water to remove polar interferences.
-
Elute DK-PGD2 with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v).
-
Gradient: A suitable gradient to separate DK-PGD2 from other matrix components (e.g., 30% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DK-PGD2 and its internal standard. These need to be determined by infusing standard solutions. For the related 15-keto-PGE2, transitions might be similar.
Protocol 2: ELISA Quantification of DK-PGD2
This is a general protocol for a competitive ELISA and should be adapted based on the specific kit manufacturer's instructions.
1. Reagent Preparation
-
Prepare all reagents, standards, and samples as directed in the kit manual. Create a standard curve by performing serial dilutions of the DK-PGD2 standard.
2. Assay Procedure
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the DK-PGD2-enzyme conjugate (tracer) to each well.
-
Add the specific antibody to each well (except non-specific binding wells).
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature on a shaker).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.
V. Signaling Pathways and Experimental Workflows
PGD2 Metabolism and DK-PGD2 Signaling
Prostaglandin D2 is enzymatically converted to 13,14-dihydro-15-keto-PGD2 (DK-PGD2). DK-PGD2 is a selective agonist for the DP2 receptor (CRTH2), a G-protein coupled receptor. Activation of the DP2 receptor on immune cells such as T-helper 2 cells (Th2), eosinophils, and basophils leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+), promoting chemotaxis, degranulation, and cytokine release, which are key events in the inflammatory cascade of allergic diseases.[9]
Caption: PGD2 metabolism to DK-PGD2 and its subsequent signaling cascade through the DP2 receptor.
LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of DK-PGD2 in a biological matrix using LC-MS/MS.
Caption: A generalized experimental workflow for DK-PGD2 quantification by LC-MS/MS.
Troubleshooting Logic for Low LC-MS/MS Signal
This decision tree provides a logical approach to troubleshooting low or no signal for DK-PGD2 during LC-MS/MS analysis.
Caption: A troubleshooting decision tree for low DK-PGD2 signal in LC-MS/MS analysis.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DK-PGD2 Stability in Sample Collection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the best practices for sample collection and handling to ensure the stability and accurate measurement of Prostaglandin D2 (PGD2) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PGD2 measurements are lower than expected. What could be the cause?
A1: Lower than expected PGD2 levels are often due to analyte degradation during sample collection, handling, or storage. PGD2 is known to be relatively unstable, especially when compared to other prostaglandins (B1171923) like PGE2.[1] Key factors that can lead to PGD2 degradation include:
-
Time Before Processing: Samples should be processed as soon as possible after collection, ideally within 8 hours.[1] Significant degradation can occur at room temperature in a short period.
-
Storage Temperature: Storing samples at -20°C is not sufficient to prevent degradation over the long term. For storage longer than a few hours, samples should be kept at -80°C.[1]
-
Improper Sample Preparation: The absence of antioxidants and failure to acidify the sample can lead to oxidative degradation and other chemical transformations.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade the analyte.[2] Aliquoting samples before freezing is recommended.
Q2: What is the optimal storage temperature for my samples to ensure PGD2 stability?
A2: For long-term storage, it is crucial to store samples at -80°C.[1][2] Studies have shown a significant drop in PGD2 levels when stored at -20°C for several weeks.[1] For short-term storage (less than 8 hours), samples should be kept on ice.
Q3: Can I use serum samples for PGD2 analysis?
A3: While both serum and plasma can be used, it's important to be aware of potential issues with serum. The clotting process can release and activate enzymes that may alter lipid levels, including prostaglandins.[3] For this reason, plasma collected with an anticoagulant like EDTA is often preferred.[2][4] If using serum, allow the blood to clot for a consistent amount of time at room temperature before centrifugation.[2][4]
Q4: How can I prevent the degradation of PGD2 during sample processing?
A4: To minimize degradation during processing, the following steps are recommended:
-
Work Quickly and on Ice: Perform all processing steps on ice to minimize enzymatic activity and chemical degradation.
-
Add Antioxidants: The addition of an antioxidant like Butylated Hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation.[1]
-
Acidify the Sample: Acidifying the sample, for instance with citric acid, can also help to stabilize PGD2.[1]
Q5: My results show high variability between replicate samples. What could be the reason?
A5: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure that all samples are treated identically from collection to analysis. This includes the time before centrifugation, storage conditions, and the duration of each processing step.
-
Inaccurate Pipetting: Given the low concentrations of PGD2, precise pipetting is critical.[2]
-
Cross-Contamination: Use fresh, clean equipment for each sample to avoid cross-contamination.[5]
-
Insufficient Mixing: Ensure samples are thoroughly but gently mixed after the addition of reagents.
Quantitative Data Summary
The following table summarizes the stability of PGD2 under different storage conditions based on available data.
| Storage Condition | Duration | PGD2 Degradation | Source |
| Room Temperature | 8 hours | ~10% | [1] |
| Room Temperature | 26 hours | ~40% | [1] |
| -20°C | 4 weeks | ~70% | [1] |
| -80°C | 4 weeks | Stable | [1] |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples for PGD2 Analysis
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[2][4]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[2][4]
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Stabilization:
-
Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.[1][2]
Protocol 2: Extraction of PGD2 from Biological Fluids (e.g., Cell Culture Supernatants)
This protocol is adapted from a published LC-MS/MS method.[1]
-
Sample Preparation: To a 500 µL aliquot of the biological fluid, add internal standards (e.g., deuterated PGD2).
-
Stabilization: Add 40 µL of 1 M citric acid and 5 µL of 10% BHT.[1]
-
Liquid-Liquid Extraction:
-
Add 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at a low speed to separate the phases.
-
-
Collection: Transfer the upper organic phase to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
Visualizations
Caption: Recommended workflow for blood sample collection and processing for PGD2 analysis.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
interference from other PGD2 metabolites in DK-PGD2 assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers utilizing enzyme-linked immunosorbent assays (ELISAs) to measure 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a key metabolite of Prostaglandin (B15479496) D2 (PGD2).
Frequently Asked Questions (FAQs)
Q1: Why are my measured DK-PGD2 concentrations higher than expected or inconsistent with other measurement techniques like LC-MS?
A1: High or inconsistent readings in a DK-PGD2 immunoassay can stem from cross-reactivity with other structurally similar PGD2 metabolites present in the sample. While antibodies in these kits are designed to be specific for DK-PGD2, some level of cross-reactivity with other metabolites can occur, leading to an overestimation of the DK-PGD2 concentration. It is crucial to consult the cross-reactivity data provided in your specific ELISA kit's manual. For instance, immunoassays may recognize not only the target molecule but also related metabolites, which can sometimes provide a more comprehensive picture of the overall biological response compared to the measurement of a single, short-lived parent molecule.
Q2: Which PGD2 metabolites are most likely to interfere with my DK-PGD2 assay?
A2: The potential for interference depends on the specific antibody used in your ELISA kit. Generally, metabolites with a high degree of structural similarity to DK-PGD2 are the most likely to cross-react. This can include other PGD2 metabolites from the D-series, and to a lesser extent, metabolites from the J-series and F-series. Always refer to the manufacturer's data sheet for a detailed cross-reactivity profile. For example, studies have shown that immunoassays for one PGD2 metabolite, 9α, 11β-PGF2, also detect its dinor metabolites.[1]
Q3: How can I minimize interference from other PGD2 metabolites in my DK-PGD2 assay?
A3: To minimize interference, consider the following strategies:
-
Sample Purification: Employing a sample purification method, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) prior to the ELISA, can help separate DK-PGD2 from other potentially cross-reactive metabolites.
-
Antibody Specificity: Choose an ELISA kit with the highest reported specificity for DK-PGD2 and the lowest cross-reactivity with other PGD2 metabolites. Carefully review the cross-reactivity data from the manufacturer.
-
Validation: If possible, validate your ELISA results with an alternative method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity.
Q4: My standard curve is poor. What are the common causes and solutions?
A4: A poor standard curve can be caused by several factors unrelated to metabolite interference. Here are some common issues and their solutions:
-
Pipetting Errors: Inaccurate pipetting of standards can lead to a non-linear or inaccurate curve. Ensure your pipettes are properly calibrated and use fresh tips for each standard.
-
Improper Standard Dilution: Ensure the standard is fully reconstituted and thoroughly mixed before preparing the dilution series. Follow the manufacturer's instructions precisely for the serial dilutions.
-
Incorrect Incubation Times or Temperatures: Deviations from the recommended incubation parameters can affect the assay's performance. Use a calibrated incubator and a timer to ensure consistency.
-
Contaminated Reagents: Use fresh, properly stored reagents. Avoid cross-contamination between wells and reagent bottles.
Q5: What are the best practices for sample collection and handling to ensure accurate DK-PGD2 measurements?
A5: Proper sample handling is critical for accurate results. Here are some key recommendations:
-
Sample Type: The assay should be validated for your specific sample type (e.g., plasma, serum, urine, cell culture supernatant).
-
Anticoagulants: If collecting plasma, use the anticoagulant recommended by the kit manufacturer (commonly EDTA).
-
Storage: Process and freeze samples as soon as possible after collection. Store them at -80°C for long-term stability and avoid repeated freeze-thaw cycles.
-
Sample Preparation: Follow the kit's instructions for sample dilution or extraction to ensure the DK-PGD2 concentration falls within the assay's detection range.
Data Presentation: Metabolite Cross-Reactivity
Understanding the potential for cross-reactivity is essential for accurate data interpretation. Below is a table summarizing the cross-reactivity of a commercially available PGD2 ELISA kit with various prostaglandins, including DK-PGD2. This data illustrates the importance of reviewing manufacturer-provided specificity information.
Table 1: Cross-Reactivity of a Prostaglandin D2 (PGD2) ELISA Kit with Other Prostaglandins
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 | 100% |
| Prostaglandin F2α | 92.4% |
| Prostaglandin J2 | 21.6% |
| Prostaglandin E2 | 2.86% |
| Thromboxane B2 | 2.54% |
| 11β-Prostaglandin F2α | 1.99% |
| 8-iso Prostaglandin F2α | 1.90% |
| Prostaglandin A2 | 0.72% |
| 12(S)-HHTrE | 0.16% |
| 6-keto Prostaglandin F1α | 0.05% |
| 13,14-dihydro-15-keto Prostaglandin D2 | 0.02% |
| Arachidonic Acid | <0.01% |
| Leukotriene D4 | <0.01% |
| tetranor-PGDM | <0.01% |
| tetranor-PGEM | <0.01% |
| tetranor-PGFM | <0.01% |
| tetranor-PGJM | <0.01% |
Data sourced from the manual for the Cayman Chemical Prostaglandin D2 ELISA Kit (Item No. 512031).[1]
Experimental Protocols
This section provides a generalized methodology for a competitive ELISA for the quantification of prostaglandin metabolites like DK-PGD2. Note: Always refer to the specific protocol provided with your ELISA kit, as reagents and incubation times may vary.
Materials:
-
DK-PGD2 ELISA Kit (containing pre-coated microplate, standard, specific antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Adjustable pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Vortex mixer
-
Tubes for standard and sample dilutions
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated buffer with deionized water as instructed in the kit manual.
-
Reconstitute the lyophilized standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the standard stock solution to create the standard curve.
-
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 4°C. Aliquot the supernatant and store at -80°C. Dilute samples with the provided assay buffer as needed.
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge for 15 minutes at 1000 x g at 4°C. Collect the serum and store it at -80°C. Dilute samples as necessary.
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris. Aliquot the supernatant and store it at -80°C.
-
-
Assay Procedure (Competitive ELISA):
-
Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the specific antibody to each well.
-
Add the HRP-conjugated DK-PGD2 to each well. This will compete with the DK-PGD2 in the sample for binding to the antibody.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for the specified time (e.g., 30 minutes at room temperature).
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
The following diagrams illustrate the metabolic and signaling pathways of PGD2 and a typical experimental workflow for a competitive ELISA.
References
Technical Support Center: Optimizing Ionization Efficiency for DK-PGD2 in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 11-deoxy-11-methylene-prostaglandin D2 (DK-PGD2). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for DK-PGD2 analysis?
A1: For prostaglandins (B1171923) like DK-PGD2, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective, with the optimal choice depending on the specific instrumentation and sample matrix. ESI is generally preferred for its sensitivity towards polar molecules and is commonly used for prostaglandin (B15479496) analysis.[1][2] APCI can be a valuable alternative, particularly for less polar lipids, and may be less susceptible to matrix effects.[2][3] Given that DK-PGD2 possesses a carboxylic acid group, it is readily ionizable in negative ion mode ESI, often yielding a prominent [M-H]- ion.
Q2: I am observing a weak signal for DK-PGD2. How can I improve the ionization efficiency?
A2: A weak signal can stem from several factors. Here are some strategies to enhance ionization efficiency:
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization. For negative ion mode ESI, the addition of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can aid in the separation of prostaglandin isomers during chromatography.[4] However, to enhance negative ion formation in the ESI source, a post-column addition of a basic solution can be employed to increase the pH before the eluent enters the mass spectrometer.
-
Adduct Formation: In positive ion mode, the formation of adducts can substantially increase signal intensity. While protonated molecules [M+H]+ may be observed, prostaglandins are known to form adducts with alkali metals ([M+Na]+, [M+K]+) or ammonium (B1175870) ([M+NH4]+).[5] Introducing a low concentration of an appropriate salt (e.g., sodium acetate (B1210297) or ammonium formate) into the mobile phase can promote the formation of these adducts.[3]
-
Source Parameter Optimization: Fine-tuning the ion source parameters is critical. This includes optimizing the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters should be optimized by infusing a standard solution of DK-PGD2 or a closely related prostaglandin.
Q3: How can I minimize ion suppression when analyzing DK-PGD2 in complex biological samples?
A3: Ion suppression is a common challenge in bioanalysis and can significantly reduce signal intensity. To mitigate this:
-
Effective Sample Preparation: Robust sample preparation is the first line of defense. Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating prostaglandins from biological matrices.[6][7] Liquid-Liquid Extraction (LLE) is another viable option.[6]
-
Chromatographic Separation: Good chromatographic separation is crucial to resolve DK-PGD2 from co-eluting matrix components that can cause ion suppression. Utilizing a high-efficiency HPLC or UHPLC column and optimizing the gradient elution can effectively separate the analyte of interest from interfering substances.[4][8]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d4-PGD2) is highly recommended.[7][8] While not eliminating ion suppression, it allows for accurate quantification by compensating for signal loss during ionization.
Q4: What are the expected fragmentation patterns for DK-PGD2 in MS/MS analysis?
A4: While specific fragmentation data for DK-PGD2 is not widely published, we can predict its behavior based on the fragmentation of the closely related PGD2. In negative ion mode, the [M-H]- precursor ion of PGD2 typically undergoes collision-induced dissociation (CID) to produce characteristic product ions resulting from neutral losses of water (H2O) and carbon dioxide (CO2). The exocyclic methylene (B1212753) group in DK-PGD2 may lead to unique fragmentation pathways that should be investigated during method development.
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues with low or no signal for DK-PGD2.
Guide 2: Poor Peak Shape and Reproducibility
This guide addresses common issues related to chromatographic performance that can impact the quality of your DK-PGD2 analysis.
Data Presentation
Table 1: Comparison of Ionization Techniques for Lipid Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Analyte Polarity | Polar to highly polar | Non-polar to moderately polar | Non-polar |
| Volatility | Non-volatile | Volatile | Volatile |
| Common Adducts | [M+H]+, [M-H]-, [M+Na]+, [M+NH4]+ | [M+H]+, [M-H]- | M+. |
| Susceptibility to Matrix Effects | High | Moderate | Low to Moderate |
| Typical Flow Rates | nL/min - mL/min | µL/min - mL/min | µL/min - mL/min |
This table provides a general comparison; optimal conditions may vary.[1][2][3][9]
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Typical Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid or acetic acid |
| Gradient | 20-95% B over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Ion ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 350 - 450 °C |
These are starting parameters and require optimization for your specific instrument and application.[4][8][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Biological Fluids
This protocol outlines a general procedure for the extraction and concentration of prostaglandins from samples such as plasma or cell culture supernatant.[6][7]
Methodology:
-
Sample Acidification: Acidify the biological sample to a pH of approximately 3-4 with a dilute acid (e.g., formic acid). This ensures that the carboxylic acid moiety of DK-PGD2 is protonated.[6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then water.[7]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes water to remove polar impurities, followed by a non-polar solvent like hexane (B92381) to remove neutral lipids.[6]
-
Elution: Elute the prostaglandins from the cartridge using a solvent of intermediate polarity, such as ethyl acetate or methanol.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Signaling Pathway
Prostaglandin D2 Biosynthesis and Signaling
DK-PGD2 is a stable analog of PGD2. Understanding the PGD2 pathway provides context for the biological systems in which DK-PGD2 is studied.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
reducing non-specific binding in DK-PGD2 immunoassays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) immunoassays.
Troubleshooting Non-Specific Binding (High Background)
High background signal, which results from non-specific binding, can mask the true signal of the analyte, reducing assay sensitivity and leading to inaccurate results.[1][2] This section addresses the common causes of high background and provides systematic solutions.
Q1: What are the primary causes of high background in my DK-PGD2 immunoassay?
High background is typically caused by one or more of the following factors:
-
Insufficient Blocking: Unoccupied sites on the microplate surface can bind assay antibodies or other proteins non-specifically.[3][4]
-
Inadequate Washing: Failure to remove unbound reagents between steps is a major contributor to high background.[1][5]
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific attachment.[5][6]
-
Sample Matrix Effects: Components within biological samples (e.g., plasma, serum) like heterophilic antibodies, rheumatoid factors, or endogenous proteins can interfere with the assay.[7][8][9]
-
Reagent Quality and Contamination: Deteriorated or contaminated reagents, buffers, or substrate solutions can produce a high background signal.[1][10]
-
Incubation Conditions: Temperatures that are too high or incubation times that are too long can promote non-specific interactions.[6]
Q2: My negative controls show a high signal. How do I start troubleshooting?
A high signal in negative control or "zero standard" wells is a clear indication of non-specific binding. Use the following workflow to diagnose the issue.
Figure 1. A step-by-step workflow for troubleshooting high background in immunoassays.
Frequently Asked Questions (FAQs)
Q3: Which blocking buffer is best for a DK-PGD2 competitive immunoassay?
There is no single "best" blocking buffer for every assay, as the optimal choice depends on the specific antibodies and sample matrix used.[11] A good starting point is 1-3% Bovine Serum Albumin (BSA) in a physiological buffer like PBS or TBS.[11] However, if high background persists, it is crucial to test a panel of blockers.
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| BSA | 1-5% (w/v) | Well-defined, single protein. Good general-purpose blocker. | May contain endogenous enzymes or immunoglobulins. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many systems. | undefined composition, may contain phosphoproteins that interfere with phospho-antibody assays. |
| Normal Serum | 5-10% (v/v) | Effective at reducing NSB from secondary antibodies. Use serum from the same species as the secondary antibody host. | Can be expensive; may contain cross-reactive antibodies. |
| Commercial Blockers | Varies | Optimized formulations, often protein-free, to reduce matrix effects and NSB. | Higher cost. |
Q4: How do I address potential sample matrix effects?
Matrix effects occur when components in the biological sample interfere with the assay.[7] Inconsistent signals or lower-than-expected results can be a symptom of matrix effects, particularly ion suppression.[7]
-
Sample Dilution: The simplest approach is to dilute the sample further in an appropriate assay buffer. This reduces the concentration of interfering substances.
-
Specialized Diluents: Use a commercial sample diluent designed to neutralize matrix effects from components like heterophilic antibodies (e.g., HAMA) and rheumatoid factors.[8][9]
-
Sample Preparation: For complex matrices, sample purification may be necessary. Prostaglandins can be extracted using methods like solid-phase extraction (SPE) to remove interfering lipids and proteins.[12]
Q5: What is the principle of a DK-PGD2 competitive immunoassay and where does NSB interfere?
In a competitive immunoassay, unlabeled DK-PGD2 in the sample competes with a fixed amount of labeled DK-PGD2 (e.g., conjugated to an enzyme) for binding to a limited number of capture antibody sites. The more DK-PGD2 in the sample, the less labeled DK-PGD2 will bind, resulting in a weaker signal. Non-specific binding creates a false signal by allowing the labeled components to attach to the plate or other proteins, independent of the capture antibody.
Figure 2. NSB interference in a competitive DK-PGD2 immunoassay.
Key Experimental Protocols
Protocol 1: Optimizing Blocking Buffers
This protocol helps determine the most effective blocking agent to minimize background and maximize the signal-to-noise ratio.[11]
Materials:
-
Coated and washed microplate
-
Panel of blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% non-fat milk in PBS, commercial blocker)
-
Assay diluent (zero standard)
-
High-concentration DK-PGD2 standard
-
Detection antibody and substrate reagents
Procedure:
-
Plate Setup: Assign at least 8 wells for each blocking buffer being tested.
-
Blocking: Add 200 µL of each respective blocking buffer to its assigned wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash all wells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay:
-
To half of the wells for each blocker ("Background Wells"), add only the assay diluent.
-
To the other half ("High Signal Wells"), add a high concentration of the DK-PGD2 standard.
-
Proceed with the remainder of your standard immunoassay protocol (adding labeled tracer, detection reagents, substrate, and stop solution).
-
-
Data Analysis:
-
Read the plate at the appropriate wavelength (e.g., 450 nm).
-
Calculate the average absorbance for the "Background" and "High Signal" wells for each blocking buffer.
-
Calculate the Signal-to-Noise (S/N) ratio: S/N = (Average High Signal OD) / (Average Background OD) .
-
Select the blocking buffer that provides the highest S/N ratio.
-
Protocol 2: Sample Preparation for Plasma/Serum
Prostaglandin D2 is unstable in biological samples; therefore, immediate processing and stabilization are critical for accurate measurement.[13]
Materials:
-
Whole blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Indomethacin (B1671933) solution (cyclooxygenase inhibitor)
-
Centrifuge
-
Methoxyamine HCl solution (for derivatization)
-
Ethyl acetate (B1210297)
Procedure:
-
Collection: Immediately after collecting whole blood, add indomethacin to a final concentration of 10 µM to prevent the ex vivo formation of eicosanoids.[13]
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Derivatization (Stabilization): PGD2 and its metabolites are unstable. To stabilize them, they must be converted to a methoxime (MOX) derivative immediately.[13] This is a critical step often detailed in commercial kit manuals.
-
Extraction (Optional, if matrix effects are high):
-
Add 3 volumes of ethyl acetate to your derivatized sample (e.g., 1,200 µL ethyl acetate to 400 µL sample).[13]
-
Vortex thoroughly and incubate for 5 minutes at room temperature.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic phase (ethyl acetate) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided with your kit. The sample is now ready for use in the immunoassay.
-
References
- 1. arp1.com [arp1.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ensuring Reproducibility in DK-PGD2 Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it measured?
A1: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a metabolite of prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is an important biological mediator involved in processes like sleep regulation, allergic reactions, and inflammation.[2][3] However, PGD2 is chemically unstable and rapidly degrades.[4] DK-PGD2 is more stable, making it a reliable biomarker for assessing the in vivo production of PGD2.[5]
Q2: Which analytical methods are most common for DK-PGD2 quantification?
A2: The two primary methods for quantifying DK-PGD2 are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] ELISA is often used for higher throughput, while LC-MS/MS is considered the "gold standard" for accuracy due to its high specificity and sensitivity.[6]
Q3: How should I handle and store my samples to ensure DK-PGD2 stability?
A3: Due to the inherent instability of prostaglandins (B1171923), samples should be processed promptly after collection, preferably within 8 hours.[4] If immediate analysis is not possible, samples should be stored at -80°C.[4][7] It is crucial to avoid repeated freeze-thaw cycles.[8] During sample preparation, it is recommended to keep samples on ice.[7] The addition of an antioxidant like butylated hydroxytoluene (BHT) can help prevent peroxidation.[7]
Q4: Can I measure DK-PGD2 in urine?
A4: While DK-PGD2 is a metabolite of PGD2, it is further metabolized before excretion. In humans, virtually no intact DK-PGD2 is found in the urine.[1] Therefore, for urinary measurements of PGD2 production, it is more common to quantify other major urinary metabolites.
Troubleshooting Guide
ELISA Assay Issues
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing of the plate.[9] | Increase the number of wash steps and ensure complete removal of wash buffer by inverting and blotting the plate on absorbent paper.[8][9] |
| Contaminated wash buffer.[9] | Prepare fresh wash buffer.[9] | |
| Cross-reactivity of the antibody with other molecules in the sample matrix.[6] | Purify samples prior to the assay. For murine samples, purification is recommended to avoid interference from endogenous antibodies.[10] | |
| Poor Reproducibility (High CV%) | Inaccurate pipetting.[9] | Ensure pipettes are calibrated and use fresh tips for each standard and sample. Pre-rinse pipette tips with the reagent. |
| Improper standard dilution.[9] | Briefly centrifuge the standard vial before reconstitution and ensure it is thoroughly mixed by gentle agitation.[11] | |
| Temperature variations during incubation. | Ensure the plate is incubated at the specified temperature and away from drafts. | |
| Low Signal | Insufficient incubation time.[9] | Adhere to the recommended incubation times in the protocol. |
| Inactive reagents. | Ensure all reagents are stored correctly and have not expired. Allow all reagents to reach room temperature before use.[8] | |
| Analyte degradation. | Process samples quickly and store them properly at -80°C. Avoid leaving samples at room temperature for extended periods.[4][7] |
LC-MS/MS Assay Issues
| Problem | Possible Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Suboptimal extraction efficiency.[7] | Use a validated extraction method such as solid-phase extraction (SPE) and ensure the cartridge is conditioned properly. |
| Improper mass spectrometry parameters.[7] | Optimize precursor/product ion transitions (MRM) and source parameters for your specific instrument.[7] | |
| Ion suppression from the sample matrix. | Ensure the ESI source is clean. Use a deuterated internal standard to correct for matrix effects.[7] | |
| Poor Reproducibility | Analyte degradation during sample preparation. | Standardize all sample handling procedures, including timing and temperature, to ensure all samples are treated consistently.[7] |
| Inconsistent instrument performance. | Regularly check instrument performance and calibration. | |
| Inaccurate internal standard addition. | Ensure the internal standard is added accurately to all samples and standards at the beginning of the sample preparation process.[7] | |
| Chromatographic Issues (Peak Tailing, Splitting, Retention Time Shifts) | Improper column choice or condition. | Use a column suitable for prostaglandin analysis, such as a C18 or phenyl-hexyl column.[4] Ensure the column is not degraded. |
| Mismatch between injection solvent and mobile phase. | Reconstitute the dried extract in a solvent with a composition as close as possible to the initial mobile phase.[7] | |
| Inadequate mobile phase composition. | Optimize the mobile phase gradient. A common mobile phase includes acetonitrile (B52724) and water with an acid modifier like formic acid to improve peak shape.[7] |
Signaling Pathways and Experimental Workflows
To ensure the accurate quantification of DK-PGD2, it is essential to understand its metabolic origin and the typical experimental procedures.
PGD2 Metabolic Pathway
The following diagram illustrates the metabolic pathway from the precursor arachidonic acid to PGD2 and its subsequent conversion to DK-PGD2.
Caption: Metabolic pathway of PGD2 to DK-PGD2.
General Experimental Workflow for DK-PGD2 Quantification
This diagram outlines the key steps in a typical DK-PGD2 quantification assay, from sample collection to data analysis.
Caption: General workflow for DK-PGD2 quantification.
Experimental Protocols
DK-PGD2 Quantification by Competitive ELISA
This protocol provides a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA kit for DK-PGD2 (or PGD2 with known cross-reactivity to DK-PGD2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Wash buffer
-
Samples and standards
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.[8] Allow all reagents to reach room temperature before use.[8]
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate.
-
Competitive Reaction: Add the HRP-conjugated DK-PGD2 and the specific antibody to the wells. During incubation, the unlabeled DK-PGD2 in the sample will compete with the HRP-labeled DK-PGD2 for binding to the antibody.
-
Washing: After incubation, wash the plate multiple times with wash buffer to remove unbound reagents.[8]
-
Substrate Addition: Add the substrate solution to the wells and incubate in the dark. The substrate will react with the HRP to produce a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of DK-PGD2 in the samples by comparing their OD values to the standard curve. The concentration is inversely proportional to the color intensity.
DK-PGD2 Quantification by LC-MS/MS
This protocol outlines a general procedure for LC-MS/MS analysis. Method development and validation are crucial for accurate quantification.
Materials:
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18 or phenyl-hexyl)[4]
-
Solid-phase extraction (SPE) cartridges
-
Deuterated internal standard (e.g., d4-PGD2)
-
High-purity solvents (e.g., acetonitrile, methanol (B129727), water)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Spike the sample with a known amount of the deuterated internal standard.[7]
-
Perform protein precipitation using a cold solvent like methanol or acetone.
-
Perform solid-phase extraction (SPE) to clean up the sample. Condition the SPE cartridge with methanol and then water, load the sample, wash away impurities, and elute the prostaglandins with an organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial mobile phase.[7]
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the analytes using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small percentage of formic acid.[7]
-
-
MS/MS Detection:
-
Analyze the eluent using a mass spectrometer operating in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both DK-PGD2 and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of DK-PGD2 in the unknown samples from the standard curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. benchchem.com [benchchem.com]
- 9. lifescience-market.com [lifescience-market.com]
- 10. krishgen.com [krishgen.com]
- 11. benchchem.com [benchchem.com]
impact of freeze-thaw cycles on DK-PGD2 sample integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) samples. The following information addresses common issues related to sample integrity, with a focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the storage and handling of DK-PGD2 samples?
The main concern is the chemical instability of prostaglandins (B1171923) in general. Prostaglandin (B15479496) D2 (PGD2), the precursor to DK-PGD2, is known to be unstable in vivo and in vitro, rapidly degrading into various metabolites.[1][2] While DK-PGD2 is a more stable metabolite, improper handling, particularly repeated freeze-thaw cycles, can still compromise sample integrity and lead to inaccurate quantification.
Q2: How many times can I freeze and thaw my DK-PGD2 samples?
It is strongly recommended to minimize freeze-thaw cycles for all prostaglandin samples. Ideally, samples should be aliquoted into single-use volumes before initial freezing to avoid the need for repeated thawing of the entire sample.[3] While specific data on DK-PGD2 is limited, studies on other prostaglandin metabolites have shown variable stability with repeated freeze-thaw cycles. For instance, urinary 11-dehydro-thromboxane B2 was found to be stable for up to 10 cycles, whereas 8-iso-prostaglandin F2α levels significantly increased after the sixth cycle in the absence of antioxidants.[2][4]
Q3: What are the recommended storage conditions for DK-PGD2 samples?
For long-term stability, it is best practice to store plasma, serum, urine, and other biological samples at -80°C.[5] Storage at -20°C may be suitable for shorter periods, but studies on PGD2 have shown significant degradation over several weeks at this temperature.[6] Regardless of the temperature, the use of tightly sealed, light-resistant containers is crucial to prevent degradation.[7]
Q4: What are the visible signs of sample degradation?
Visible signs such as changes in color, cloudiness, or the formation of precipitates upon thawing can indicate sample degradation or instability.[8] However, chemical degradation of DK-PGD2 can occur without any visible changes. Therefore, adherence to proper handling protocols is the most reliable way to ensure sample integrity.
Q5: Can I use antioxidants to improve the stability of my DK-PGD2 samples during freeze-thaw cycles?
The addition of antioxidants has been shown to mitigate the degradation of some prostaglandin metabolites during freeze-thaw cycles.[4] For example, the presence of 4-hydroxy-TEMPO stabilized urinary 8-iso-PGF2α levels over 10 freeze-thaw cycles.[4][9] The suitability of a specific antioxidant will depend on the sample matrix and the downstream analytical method. It is advisable to validate the use of any additive to ensure it does not interfere with the assay.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected DK-PGD2 concentrations in my assay.
| Possible Cause | Solution |
| Sample Degradation due to Multiple Freeze-Thaw Cycles | Always aliquot samples into single-use vials after collection and before the initial freezing. This prevents the need to thaw the entire sample multiple times. If you suspect degradation, consider using a fresh aliquot that has not been previously thawed. |
| Improper Storage Temperature | Ensure samples are consistently stored at -80°C for long-term preservation.[5] Avoid storage at -20°C for extended periods, as this has been shown to cause significant degradation of PGD2.[6] |
| Exposure to Light or Air | Store samples in amber or opaque tubes to protect them from light. Purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation.[7] |
| Aqueous Solution Instability | If working with aqueous solutions of DK-PGD2 standards or diluted samples, prepare them fresh for each experiment and use them within the same day.[7] |
| Interference from Sample Matrix | Serum and plasma can contain enzymes and other components that may contribute to the degradation of prostaglandins. Ensure rapid processing and freezing of samples after collection. |
Data on Prostaglandin Metabolite Stability
Table 1: Stability of PGD2 in Cell Culture Medium Under Various Storage Conditions
| Storage Condition | Time | Remaining PGD2 (%) |
| Room Temperature | 8 hours | 90% |
| Room Temperature | 26 hours | 60% |
| -20°C | 4 weeks | 30% |
Data adapted from a study on PGD2 stability in biological fluids.[6]
Table 2: Stability of Urinary Prostaglandin Metabolites After Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | 11-dehydro-TxB₂ (% of Baseline) | 8-iso-PGF₂α (% of Baseline, without antioxidant) |
| 1 | ~100% | ~100% |
| 2 | ~100% | ~100% |
| 4 | ~100% | ~100% |
| 6 | ~100% | ~134% (significant increase) |
| 8 | ~100% | ~140% |
| 10 | 100.4 ± 21% | 151 ± 22% |
Data adapted from a study on the stability of arachidonic acid metabolites in human urine.[4]
Experimental Protocols
Protocol 1: General Procedure for Assessing Sample Stability After Freeze-Thaw Cycles
This protocol provides a framework for researchers to validate the stability of DK-PGD2 in their specific sample matrix.
-
Sample Collection and Aliquoting: Collect the biological sample (e.g., plasma, urine) and process it according to standard procedures. Immediately after processing, create multiple single-use aliquots.
-
Baseline Measurement (Cycle 0): Analyze a fresh aliquot immediately to establish the baseline concentration of DK-PGD2.
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at -80°C for at least one hour.
-
Thaw the samples at room temperature until completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, 5, and 10 cycles, analyze one aliquot from each cycle number to determine the DK-PGD2 concentration.
-
Data Analysis: Compare the DK-PGD2 concentrations at each freeze-thaw cycle to the baseline measurement. A significant change (e.g., >15% deviation from baseline) may indicate sample instability under these conditions.
Protocol 2: Standard ELISA Procedure for PGD2 Quantification
This is a general protocol and should be adapted based on the specific instructions of the ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the PGD2 standard provided with the kit.
-
Sample Incubation: Add standards and samples to the appropriate wells of the microplate. Add the HRP-conjugate and specific antibody. Incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate (e.g., 15 minutes at 37°C in the dark) to allow for color development. The color intensity will be inversely proportional to the amount of PGD2 in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of PGD2 in the samples by interpolating from the standard curve.
Visualizations
Caption: PGD2 synthesis, metabolism, and signaling pathway.
Caption: Experimental workflow for assessing freeze-thaw stability.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
selecting the appropriate internal standard for DK-PGD2 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the accurate quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2)?
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2).[1] PGD2 undergoes metabolism via the 15-hydroxy PGDH pathway, which involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15, to form DK-PGD2.[2] Due to its relative stability compared to the primary PGD2, DK-PGD2 is often measured in biological matrices as a reliable indicator of PGD2 biosynthesis.
Q2: Why is an internal standard essential for the quantitative analysis of DK-PGD2?
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to ensure the accuracy and precision of the analysis.[3] In methods like liquid chromatography-mass spectrometry (LC-MS/MS), the IS is critical for correcting variations that can occur during sample processing and analysis, including:[4]
-
Analyte Loss: Compensates for losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[5][6]
-
Instrument Variability: Accounts for fluctuations in injection volume and mass spectrometer response.[3]
-
Matrix Effects: Corrects for the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix.[4]
By comparing the signal of the analyte to the signal of the IS, a precise and reliable quantification can be achieved.[6]
Q3: What are the ideal characteristics of an internal standard for DK-PGD2 analysis?
The ideal internal standard should mimic the chemical and physical behavior of the analyte (DK-PGD2) as closely as possible. Key characteristics include:[7][8]
-
Structural Similarity: Should have a structure very similar to DK-PGD2.
-
Similar Physicochemical Properties: Exhibits comparable extraction recovery, chromatographic retention time, and ionization efficiency.
-
Mass Difference: Must be clearly distinguishable from the analyte by the mass spectrometer.
-
Purity: Should be highly pure and free from the analyte of interest.
-
Non-endogenous: Must not be naturally present in the biological samples being analyzed.[3]
For these reasons, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mass spectrometry-based quantification.[4][7]
Q4: What is the recommended internal standard for DK-PGD2 analysis?
The most appropriate and highly recommended internal standard for DK-PGD2 analysis is its stable isotope-labeled form, 13,14-dihydro-15-keto-prostaglandin D2-d4 (DK-PGD2-d4) .[9] This deuterated standard has virtually identical chemical and physical properties to the endogenous DK-PGD2, ensuring it behaves the same way throughout the entire analytical process.[6][10] Its increased mass (typically +4 Da) allows it to be differentiated by the mass spectrometer without significantly altering its chemical behavior.[9]
Q5: Can I use other deuterated prostaglandins (B1171923), like PGD2-d4, as an internal standard for DK-PGD2?
While using a deuterated structural analog like PGD2-d4 is technically possible, it is not ideal. DK-PGD2 is structurally different from PGD2 (lacking a C13-14 double bond and having a keto group at C15 instead of a hydroxyl). These differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response between DK-PGD2 and the PGD2-d4 internal standard. Such discrepancies can compromise the accuracy of quantification. For the most reliable results, the use of DK-PGD2-d4 is strongly advised.
Q6: At what concentration should the internal standard be added?
The internal standard should be added at a concentration that is similar to the expected endogenous concentration of DK-PGD2 in the samples.[3] This ensures that the detector response for the IS is robust and falls within the linear range of the assay. A common practice is to add the IS at a concentration that corresponds to the mid-point of the calibration curve.
Q7: When is the best time to add the internal standard to the sample?
The internal standard should be added to the sample at the earliest possible stage of the sample preparation process.[3][6] This ensures that the IS accounts for any analyte loss or variability that may occur during all subsequent steps, including protein precipitation, extraction, and evaporation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability / Poor Precision (%CV > 15%) | 1. Inconsistent pipetting of the internal standard. 2. Analyte or IS degradation due to improper sample handling or storage.[11] 3. Variable matrix effects across different samples. | 1. Use calibrated pipettes and ensure the IS is thoroughly mixed with the sample. 2. Keep samples on ice during processing and store at -80°C. Add antioxidants like BHT if needed.[11] 3. Ensure the SIL-IS (DK-PGD2-d4) is used, as it co-elutes and experiences the same matrix effects as the analyte.[4] |
| Low or No Internal Standard Signal | 1. The concentration of the added IS is too low. 2. Significant ion suppression is occurring. 3. Errors in sample preparation leading to complete loss of the IS. | 1. Increase the concentration of the IS spiking solution.[4] 2. Improve sample cleanup (e.g., using solid-phase extraction). Modify chromatographic conditions to separate the analyte/IS from the interfering matrix components. 3. Review the entire sample preparation workflow to identify potential sources of error. |
| Analyte Signal Detected in Blank Samples | 1. The internal standard solution is contaminated with the non-labeled analyte. 2. Cross-talk between the IS and analyte MRM transitions. | 1. Verify the purity of the internal standard.[12] 2. Ensure the mass difference between the analyte and the SIL-IS is sufficient (ideally ≥ 4 Da).[4] Optimize MRM transitions to ensure specificity. |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Incompatibility between the sample solvent and the mobile phase. 3. Co-eluting interferences. | 1. Wash or replace the analytical column. 2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 3. Enhance sample cleanup procedures to remove interfering substances. |
Internal Standard Comparison
The table below summarizes the suitability of different internal standards for DK-PGD2 quantification.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Structural Similarity to DK-PGD2 | Co-elution with DK-PGD2 | Suitability |
| DK-PGD2-d4 | C₂₀H₂₈D₄O₅ | 356.5[9] | Identical | Yes | Ideal |
| PGD2-d4 | C₂₀H₂₈D₄O₅ | 356.5 | High (Precursor) | No (Different retention) | Sub-optimal |
| PGE2-d4 | C₂₀H₂₈D₄O₅ | 356.5 | Moderate (Isomer of PGD2) | No (Different retention) | Not Recommended |
| PGF2α-d4 | C₂₀H₃₀D₄O₅ | 358.5 | Moderate | No (Different retention) | Not Recommended |
Experimental Protocol: DK-PGD2 Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of DK-PGD2 in human plasma using solid-phase extraction (SPE) and LC-MS/MS with DK-PGD2-d4 as the internal standard.
1. Materials and Reagents
-
DK-PGD2 and DK-PGD2-d4 analytical standards
-
Human plasma (collected with EDTA)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic Acid
-
Deionized Water
-
C18 SPE cartridges
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of DK-PGD2-d4 internal standard solution (concentration should be optimized based on expected analyte levels). Vortex briefly.
-
Acidify the sample to pH ~3.5 by adding 1% formic acid.[5]
-
Condition the SPE Cartridge: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.[5]
-
Load Sample: Load the acidified plasma sample onto the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water to remove polar interferences.
-
Elute Analytes: Elute the DK-PGD2 and the internal standard with 2 mL of methanol or ethyl acetate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
3. LC-MS/MS Conditions
-
HPLC System: Standard LC system
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might run from 20% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[10]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both DK-PGD2 and DK-PGD2-d4. These must be optimized for the specific instrument being used.
-
DK-PGD2 (Analyte): [M-H]⁻ → Fragment Ion
-
DK-PGD2-d4 (IS): [M+D-H]⁻ → Fragment Ion
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibrators.
-
Determine the concentration of DK-PGD2 in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. welchlab.com [welchlab.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for DK-PGD2 Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a quantitative method for 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in a new biological matrix.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate when validating a method for DK-PGD2 quantification in a new matrix?
A1: According to regulatory guidelines from the FDA and EMA, the core parameters for bioanalytical method validation include: selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and stability.[1][2] When introducing a new biological matrix, it is crucial to thoroughly re-validate these parameters to ensure the reliability of the data.[3]
Q2: Why is a new biological matrix a challenge for an established DK-PGD2 assay?
A2: A new biological matrix can introduce different interfering substances, such as endogenous compounds, metabolites, or co-administered drugs.[4][5] These can lead to matrix effects, like ion suppression or enhancement in LC-MS/MS analysis, which can significantly impact the accuracy and precision of the quantification.[6][7] Additionally, the stability of DK-PGD2 may differ in a new matrix due to enzymatic activity or different chemical environments.[8][9]
Q3: What are the recommended acceptance criteria for accuracy and precision?
A3: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should not deviate by more than ±20%. For precision, the coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable.[2][3]
Q4: How should I approach stability testing for DK-PGD2 in a new matrix?
A4: Stability testing is crucial and should evaluate the analyte's stability under various conditions that mimic sample handling and storage.[10][11][12] This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles), and long-term stability (at the intended storage temperature).[8] The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation.[13] | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Sample solvent stronger than the mobile phase.[13] | - Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Low Signal Intensity or No Peak | Inefficient ionization.[14] | - Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of DK-PGD2. |
| Analyte degradation.[4][14] | - Ensure proper sample handling and storage at low temperatures. - Consider adding antioxidants during sample collection.[14] - Prepare fresh working standards. | |
| Incorrect MRM transitions. | - Verify the precursor and product ions for DK-PGD2 and the internal standard. | |
| High Background Noise | Matrix effects from the biological sample.[14] | - Improve the sample clean-up procedure (e.g., optimize solid-phase extraction (SPE) or use liquid-liquid extraction (LLE)).[4][14] |
| Contaminated LC system or mobile phase.[14][15] | - Use high-purity LC-MS grade solvents and additives. - Flush the entire LC system. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - Ensure adequate mobile phase degassing. |
| Column temperature fluctuations.[16] | - Use a column oven to maintain a stable temperature. | |
| Insufficient column equilibration.[16] | - Increase the column equilibration time between injections. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation.[14] | - Use a stable isotope-labeled internal standard to compensate for variability. - Ensure consistent timing and temperature for all sample preparation steps. |
| Instrument instability.[14] | - Perform regular maintenance and calibration of the LC-MS/MS system. - Inject a system suitability standard at the beginning and end of each analytical run. |
Experimental Protocols
Specificity and Selectivity
Objective: To assess the ability of the method to differentiate and quantify DK-PGD2 in the presence of endogenous matrix components.
Methodology:
-
Analyze at least six blank samples from different sources of the new matrix.
-
Analyze a blank sample spiked with the internal standard (IS).
-
Analyze a blank sample spiked with DK-PGD2 at the LLOQ.
-
The response in the blank samples at the retention time of DK-PGD2 and the IS should be less than 20% of the LLOQ response and less than 5% of the IS response, respectively.
Linearity and Calibration Curve
Objective: To demonstrate the relationship between the instrument response and the known concentration of DK-PGD2.
Methodology:
-
Prepare a series of calibration standards by spiking the new matrix with known concentrations of DK-PGD2. A minimum of six non-zero concentration levels should be used.
-
The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Intra-run (within-run) accuracy and precision: Calculated from the analysis of replicates within a single run.
-
Inter-run (between-run) accuracy and precision: Calculated from the analysis of replicates across different runs.
-
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration, and precision (CV) ≤ 15% (≤ 20% for LLOQ).
Stability
Objective: To evaluate the stability of DK-PGD2 in the new matrix under different storage and handling conditions.
Methodology:
-
Use low and high QC samples for stability assessment.
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Linearity Range | N/A | 10 - 5000 pg/mL |
| Back-calculated Accuracy | ±15% (±20% for LLOQ) | Pass |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (pg/mL) | Intra-Run | Inter-Run | ||
| Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | ||
| LLOQ | 10 | 95.8 | 12.5 | 98.2 | 14.8 |
| Low QC | 30 | 102.3 | 8.9 | 101.5 | 9.7 |
| Mid QC | 2500 | 98.7 | 6.2 | 99.1 | 7.5 |
| High QC | 4000 | 104.1 | 5.8 | 103.2 | 6.9 |
Table 3: Stability Assessment
| Stability Test | QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low QC | 30 | 28.9 | 96.3 |
| High QC | 4000 | 4108 | 102.7 | |
| Bench-Top (4 hours) | Low QC | 30 | 29.5 | 98.3 |
| High QC | 4000 | 3956 | 98.9 | |
| Long-Term (3 months at -80°C) | Low QC | 30 | 30.8 | 102.7 |
| High QC | 4000 | 4124 | 103.1 |
Visualizations
Caption: Experimental workflow for DK-PGD2 quantification and method validation.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. japsonline.com [japsonline.com]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products | FDA [fda.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Head-to-Head Comparison of ELISA and LC-MS/MS for DK-PGD2 Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of pro-inflammatory lipid mediators is critical for advancing our understanding of various physiological and pathological processes. Prostaglandin (B15479496) D2 (PGD2) and its metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and its upstream metabolite 15-keto PGD2 (DK-PGD2), are key biomarkers in inflammatory diseases, allergic reactions, and cancer. The choice of analytical methodology for their measurement is pivotal for generating reliable and reproducible data. This guide provides a comprehensive, head-to-head comparison of the two most prevalent techniques for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Performance: A Quantitative Comparison
The performance of LC-MS/MS and ELISA for the measurement of PGD2 and its metabolites can be evaluated based on several key parameters, including sensitivity, accuracy, and precision. The following tables summarize quantitative data to provide a clear comparison.
Table 1: Performance Metrics of LC-MS/MS for Prostaglandin Analysis
| Performance Metric | LC-MS/MS Data | Key Considerations |
| Sensitivity (LOD) | 20 pg/mL (for PGD2)[2][3] | Superior sensitivity allows for the detection of low-abundance metabolites. |
| Limit of Quantitation (LOQ) | 25 pg/mL to 50 pg/mL (for PGE2 and PGD2)[4][5] | Provides a well-defined lower limit for reliable quantification.[1] |
| Accuracy (% Recovery) | 95.7% to 103.3%[6] | High accuracy is ensured by the use of stable isotope-labeled internal standards.[1] |
| Precision (% CV) | Intra-day: <14.5%, Inter-day: <14.5%[7] | High precision is critical for detecting subtle changes in analyte levels.[1] |
| Specificity | High | Based on the unique mass-to-charge ratio and fragmentation pattern of the analyte, minimizing cross-reactivity.[4] |
| Throughput | Lower | Sequential sample analysis makes it less suitable for very large sample numbers.[1] |
Table 2: Performance Metrics of ELISA for Prostaglandin Analysis
| Performance Metric | ELISA Data | Key Considerations |
| Sensitivity (LOD) | 9.38 pg/mL to 40 pg/mL[8][9] | Sensitivity can vary significantly between different commercial kits. |
| Assay Range | 15.63 - 1,000 pg/mL to 6.4 - 4,000 pg/mL[8] | A wide dynamic range may require sample dilution. |
| Accuracy (% Recovery) | Not consistently reported in kit datasheets. | Can be affected by matrix effects and cross-reactivity.[9] |
| Precision (% CV) | Intra-assay: <10%, Inter-assay: <10%[8] | Generally acceptable for many applications, but may be higher than LC-MS/MS. |
| Specificity | Variable | Prone to cross-reactivity with structurally similar prostaglandins (B1171923), which can lead to inaccurate results.[1][4][5] |
| Throughput | High | Well-suited for screening a large number of samples for a single analyte.[1] |
Experimental Protocols
LC-MS/MS Protocol for PGD2 Measurement
This protocol provides a general framework for the quantification of PGD2 in biological samples using LC-MS/MS.
1. Sample Preparation:
-
Collect biological samples (e.g., serum, plasma, cell culture supernatants) and store them at -80°C until analysis.[2]
-
Thaw samples on ice to minimize degradation of PGD2, which is known to be unstable.[2][10]
-
To a 500 µL aliquot of the sample, add a deuterated internal standard (e.g., PGD2-d4) to control for analyte loss during sample processing.[2][6]
-
Add antioxidants like BHT to prevent free radical-catalyzed peroxidation.[2]
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the prostaglandins from the sample matrix.[2][5][10]
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[10]
2. LC Separation:
-
Use a reversed-phase C18 column for chromatographic separation.[6]
-
Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile/methanol).[2][6]
-
The flow rate is typically in the range of 200 µL/min.[2]
3. MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[2][5][6]
-
Monitor the specific precursor-to-product ion transitions for PGD2 and the internal standard using Multiple Reaction Monitoring (MRM).[2] For PGD2, a common transition is m/z 351 to 271.[2]
4. Data Analysis:
-
Generate a calibration curve using known concentrations of PGD2 standards.[2]
-
Quantify the amount of PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
ELISA Protocol for PGD2 Measurement
This protocol outlines the general steps for a competitive inhibition ELISA for PGD2 quantification.
1. Reagent and Sample Preparation:
-
Bring all reagents, samples, and standards to room temperature before use.[11]
-
Prepare a serial dilution of the PGD2 standard to generate a standard curve. A typical range is from 1,000 pg/mL down to 15.63 pg/mL.[8]
-
Dilute samples as necessary to fall within the assay range.
2. Assay Procedure:
-
Add 50 µL of the standard or sample to each well of the antibody-coated microplate.[12][13]
-
Immediately add 50 µL of biotinylated PGD2 conjugate (Detection Reagent A) to each well.[12]
-
Incubate for 1 hour at 37°C.[12] During this incubation, the sample PGD2 and the biotinylated PGD2 will compete for binding to the primary antibody.
-
Aspirate the liquid from each well and wash the plate three to five times with wash buffer.[12][13]
-
Add 100 µL of HRP-conjugated avidin (B1170675) (Detection Reagent B) to each well and incubate for 30 minutes at 37°C.[12]
-
Wash the plate again to remove unbound HRP conjugate.[12][13]
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[12][13]
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.[12][13]
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[1]
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. The absorbance is inversely proportional to the amount of PGD2 in the sample.
-
Determine the concentration of PGD2 in the samples by interpolating their absorbance values from the standard curve.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Prostaglandin D2 (PGD2) synthesis, metabolism, and signaling pathway.
Experimental Workflows
Caption: Comparison of LC-MS/MS and ELISA experimental workflows.
Conclusion and Recommendations
Both LC-MS/MS and ELISA are powerful techniques for the quantification of DK-PGD2 and other prostaglandins, each with a distinct set of advantages and limitations.
LC-MS/MS is the method of choice when:
-
High accuracy, precision, and specificity are paramount.[1]
-
The research involves complex biological matrices where the risk of interference is high.[1]
-
Simultaneous measurement of multiple prostaglandin metabolites is required.
-
Confirmation of results obtained from other methods, such as ELISA, is necessary.[1]
-
The study is intended for regulatory submission, where a "gold standard" method is required.
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples for a single analyte.[1]
-
Initial or preliminary studies where a rapid assessment of prostaglandin levels is sufficient.[1]
-
Laboratories with limited access to expensive mass spectrometry equipment.[1]
Ultimately, the decision between LC-MS/MS and ELISA should be guided by the specific research question, the required level of data quality, and the available resources. For robust, reliable, and highly specific quantification, particularly in complex biological systems, LC-MS/MS is the superior method. When high throughput is the primary consideration for a large number of samples, ELISA provides a viable alternative, though potential cross-reactivity should be carefully considered.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
- 13. file.elabscience.com [file.elabscience.com]
The PGD2/CRTH2 Signaling Pathway: A Key Player in Asthma Pathogenesis, Not a Diagnostic Marker
While 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a critical tool for asthma research, current scientific literature does not support its use as a diagnostic marker for the disease. There is no established data on its diagnostic sensitivity or specificity. Instead, DK-PGD2 serves as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This makes it invaluable for investigating the role of the prostaglandin D2 (PGD2)/CRTH2 signaling pathway in the inflammatory cascade of asthma. This guide provides a comprehensive comparison of the key components of this pathway and the experimental data supporting its significance as a therapeutic target in asthma for researchers, scientists, and drug development professionals.
The PGD2/CRTH2 Axis in Asthma Inflammation
Prostaglandin D2 (PGD2) is a major lipid mediator released primarily by mast cells upon allergen exposure.[1] It exerts its effects through two main receptors: the D-prostanoid receptor 1 (DP1) and CRTH2.[1] While DP1 activation is generally associated with anti-inflammatory effects like vasodilation and inhibition of cell migration, CRTH2 activation promotes a pro-inflammatory response characteristic of asthma.[1][2]
The PGD2/CRTH2 pathway is significantly upregulated in patients with severe, poorly controlled, and T-helper 2 (Th2)-associated asthma.[3] Activation of CRTH2 on various immune cells, including Th2 cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leads to their recruitment, activation, and migration, fueling the inflammatory cascade in the airways.[4]
Comparative Effects of PGD2 and its Metabolites
PGD2 is unstable and is rapidly converted into several metabolites, many of which also activate the CRTH2 receptor.[3][5] Understanding the activity of these metabolites is crucial for comprehending the sustained inflammatory response in asthma. DK-PGD2 is a key metabolite used in research to specifically probe CRTH2-mediated effects.[2]
| Agonist | Primary Receptor(s) | Key Effects on Immune Cells | Reference |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2), DP1 | Potent chemoattractant for eosinophils, basophils, and Th2 cells; induces cytokine release from Th2 cells and ILC2s; causes bronchoconstriction. | [1][2][5] |
| DK-PGD2 (13,14-dihydro-15-keto-PGD2) | CRTH2 (DP2) (highly selective) | Stimulates eosinophil chemokinesis and degranulation; mimics PGD2's pro-inflammatory effects on Th2 cells. | [2][5][6] |
| Δ12-PGJ2 | CRTH2 (DP2) | Causes eosinophil mobilization from bone marrow and primes them for chemotaxis. | [6] |
| 15-deoxy-Δ12,14-PGD2 | CRTH2 (DP2) | Activates eosinophils and Th2 lymphocytes. | [5] |
| BW245C | DP1 (selective) | Delays eosinophil apoptosis; does not induce eosinophil chemokinesis or degranulation. | [2][6] |
The PGD2/CRTH2 Signaling Pathway
The binding of PGD2 or its agonistic metabolites to the CRTH2 receptor on immune cells initiates a signaling cascade that promotes the inflammatory hallmarks of asthma.
Caption: PGD2/CRTH2 signaling cascade in immune cells.
Experimental Protocols
Measurement of PGD2 and its Metabolites in Biological Samples
Accurate quantification of PGD2 and its metabolites is essential for studying their role in asthma. Due to the instability of PGD2, robust methods are required.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for its high selectivity, sensitivity, and specificity.[4]
Protocol Outline:
-
Sample Collection and Storage: Collect biological fluids (e.g., plasma, bronchoalveolar lavage fluid, exhaled breath condensate).[7] Due to PGD2's instability, samples should be processed quickly or stored at -80°C.[4]
-
Internal Standards: Add deuterated internal standards for PGD2 and its metabolites to control for sample loss and degradation during preparation.[8]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) and then water.
-
Load the sample onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the prostaglandins (B1171923) with methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.[4]
-
-
Reconstitution: Reconstitute the dried extract in the initial LC mobile phase.[4]
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) and a gradient of organic solvent to separate the prostaglandins.
-
Detect and quantify the analytes using tandem mass spectrometry in negative ion mode.[8]
-
In Vitro Eosinophil Shape Change Assay
This assay is used to assess the agonistic activity of compounds like DK-PGD2 on the CRTH2 receptor.
Protocol Outline:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of asthmatic patients.[5]
-
Stimulation: Incubate the isolated eosinophils with increasing concentrations of the test compound (e.g., DK-PGD2) or a control.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A change in cell shape is detected as a change in the forward scatter of the cells.[5]
-
Data Analysis: Calculate the percentage of cells that have undergone a shape change at each concentration to determine the compound's potency (EC50).[5]
Caption: Workflow for Eosinophil Shape Change Assay.
Therapeutic Targeting of the PGD2/CRTH2 Pathway
Given the pro-inflammatory role of the PGD2/CRTH2 axis, the development of CRTH2 antagonists has been a significant area of research for new oral asthma therapies, particularly for eosinophilic asthma.[9][10]
| CRTH2 Antagonist | Key Clinical Trial Findings | Reference |
| Fevipiprant | Showed therapeutic benefit in certain subsets of asthma patients in Phase 2 trials, improving eosinophilic airway inflammation. | [5] |
| OC000459 (Timapiprant) | Reduced sputum eosinophil counts and improved FEV1 in some patient populations.[10][11] Also showed benefits in controlling asthma symptoms.[12] | |
| AZD1981 | Investigated in Phase 2 trials for adults with asthma. | [12] |
| BI 671800 | Successfully reduced nasal and ocular symptoms in allergic subjects. | [12] |
Conclusion
While DK-PGD2 is not a diagnostic tool for asthma, it is a vital research compound for elucidating the pro-inflammatory PGD2/CRTH2 signaling pathway. The evidence strongly indicates that this pathway is a key driver of the inflammation seen in certain asthma phenotypes, particularly severe and eosinophilic asthma. The development of CRTH2 antagonists represents a promising therapeutic strategy, offering a potential oral alternative to biologic treatments for these patient populations.[11] Further research, facilitated by tools like DK-PGD2, will continue to refine our understanding and targeting of this critical pathway in asthma.
References
- 1. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of prostaglandin D2 and leukotrienes in exhaled breath condensates of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DK-PGD2 and PGD2 as Biomarkers for Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prostaglandin (B15479496) D2 (PGD2) and its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), as potential biomarkers for allergic rhinitis. The information is intended to aid in the selection of appropriate pharmacodynamic and diagnostic markers for research and clinical development.
Executive Summary
Prostaglandin D2 (PGD2) is a well-established mediator of allergic inflammation, primarily released by mast cells upon allergen exposure. Its role in the pathophysiology of allergic rhinitis is significant, contributing to both early and late-phase responses. DK-PGD2, a metabolite of PGD2, is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the allergic cascade. While PGD2 levels are elevated in the nasal fluids of individuals with allergic rhinitis, its inherent instability presents challenges for accurate measurement. DK-PGD2, by virtue of its specific action on a pro-inflammatory receptor, presents a theoretical advantage as a more targeted biomarker of the allergic response. However, a direct comparative study of these two molecules as biomarkers for allergic rhinitis has not yet been conducted, highlighting a significant gap in the current research landscape. This guide synthesizes the available data to facilitate an informed perspective on their respective utilities.
Data Presentation: PGD2 in Allergic Rhinitis
Quantitative data for DK-PGD2 in allergic rhinitis patients is not currently available in published literature. The following table summarizes the findings for PGD2 levels in nasal lavage fluid.
| Biomarker | Patient Group | Control Group | Fold Change | p-value | Sample Type | Reference |
| PGD2 | 1.33 ± 0.17 nmol/ml (n=47) | 0.23 ± 0.16 nmol/ml (n=12) | ~5.8 | < 0.05 | Nasal Lavage Fluid | [1] |
Note: While statistically significant, one study has suggested that PGD2 measurement in nasal secretions alone may not be a consistently reliable marker of mast cell activation during an allergic reaction[2]. This could be attributed to its rapid metabolism and inherent instability.[3][4]
Signaling Pathways in Allergic Rhinitis
The biological effects of PGD2 are mediated through two primary receptors with often opposing functions: the D-prostanoid receptor 1 (DP1) and the CRTH2 (also known as DP2) receptor. DK-PGD2 is a selective agonist for the CRTH2 receptor.[5]
PGD2 Signaling Cascade
Experimental Protocols
Accurate quantification of prostaglandins (B1171923) requires robust and sensitive analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of PGD2 and DK-PGD2 in Nasal Lavage Fluid
The following is a proposed workflow based on established methods for prostaglandin analysis.[6][7]
Key Methodological Considerations:
-
Sample Handling: Due to the instability of PGD2, samples should be processed immediately and kept on ice.[4] Storage at -80°C is recommended for longer-term preservation.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., d4-PGD2) is crucial for accurate quantification, as they account for sample loss during extraction and matrix effects during analysis.[6]
-
Chromatography: Reverse-phase liquid chromatography is typically employed to separate the prostaglandins from other components in the sample.
-
Mass Spectrometry: Tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for detection and quantification.
Comparison of Biomarker Potential
| Feature | PGD2 | DK-PGD2 |
| Source | Primarily mast cells in the context of allergic rhinitis.[8] | Metabolite of PGD2.[5] |
| Biological Role | Acts on both DP1 (vasodilation, inhibits cell migration) and CRTH2 (pro-inflammatory) receptors.[5] | Selective agonist for the pro-inflammatory CRTH2 receptor.[5] |
| Stability | Unstable in biological samples, with a short half-life, making accurate measurement challenging.[3][4] | Expected to be more stable than PGD2, though specific stability data in relevant matrices is lacking. |
| Clinical Evidence in Allergic Rhinitis | Levels are elevated in nasal lavage fluid of patients.[1] | No studies have reported on its levels in allergic rhinitis patients. |
| Potential as a Biomarker | A direct measure of mast cell degranulation, but its utility is hampered by instability. | May be a more specific marker of the CRTH2-mediated inflammatory pathway. Its potential is currently theoretical due to a lack of clinical data. |
Conclusion and Future Directions
Both PGD2 and DK-PGD2 have strong biological relevance to the pathophysiology of allergic rhinitis. PGD2 has the advantage of being a primary product of mast cell activation with demonstrated elevated levels in the nasal fluid of affected individuals. However, its utility as a reliable biomarker is questionable due to its inherent instability.
DK-PGD2, as a selective CRTH2 agonist, offers the potential for a more focused assessment of the pro-inflammatory cascade in allergic rhinitis. Antagonism of the CRTH2 receptor is a therapeutic strategy, which further highlights the relevance of this pathway.
The critical next step for the field is to conduct studies that directly measure and compare the levels of PGD2 and DK-PGD2, along with other stable PGD2 metabolites like tetranor-PGDM, in the nasal lavage fluid and/or urine of patients with allergic rhinitis. Such studies, employing validated LC-MS/MS methods, would provide the necessary quantitative data to definitively establish their respective utilities as biomarkers for diagnosis, patient stratification, and monitoring of therapeutic response. This research is essential for advancing our understanding of allergic rhinitis and for the development of novel targeted therapies.
References
- 1. Laser high performance liquid chromatography determination of prostaglandins in nasal lavage fluid in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 measurement in nasal secretions is not a reliable marker for mast cell activation in atopic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openarchive.ki.se [openarchive.ki.se]
- 4. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastattack.org [mastattack.org]
A Comparative Guide to DK-PGD2 and PGF2α as Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and Prostaglandin (B15479496) F2α (PGF2α) as markers of inflammatory response. The information presented is collated from experimental data to assist in the selection of appropriate biomarkers for research and drug development.
Introduction to DK-PGD2 and PGF2α in Inflammation
Prostaglandins are lipid compounds that play a crucial role in inflammatory processes. Among them, DK-PGD2 and PGF2α have emerged as significant molecules of interest. DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2), a major pro-inflammatory mediator primarily released by mast cells during allergic responses.[1][2] DK-PGD2 exerts its effects by selectively binding to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which is found on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[2] Activation of the DP2 receptor by DK-PGD2 leads to the migration and activation of these cells, amplifying the inflammatory cascade, particularly in allergic asthma.[2]
Prostaglandin F2α (PGF2α) is another key pro-inflammatory mediator involved in a variety of physiological and pathological processes. It is known to play a critical role in reproductive functions, such as parturition, which is considered an inflammatory event.[3] PGF2α can modulate the output of various chemokines and pro-inflammatory cytokines, thereby contributing to the inflammatory environment.[4] Both molecules are downstream products of the cyclooxygenase (COX) pathway and serve as indicators of inflammatory activity, albeit with distinct roles and signaling mechanisms.
Comparative Data
The following tables summarize the key characteristics and quantitative data for DK-PGD2 and PGF2α as inflammatory markers.
Table 1: General Characteristics of DK-PGD2 and PGF2α
| Feature | DK-PGD2 | PGF2α |
| Full Name | 13,14-dihydro-15-keto-prostaglandin D2 | Prostaglandin F2α |
| Precursor | Prostaglandin D2 (PGD2) | Prostaglandin H2 (PGH2) |
| Primary Receptor | DP2 (CRTH2) | FP receptor |
| Primary Role in Inflammation | Allergic inflammation, recruitment and activation of Th2 cells, eosinophils, and basophils.[2] | General inflammation, uterine contraction, modulation of cytokine and chemokine release.[4] |
| Cellular Sources | Metabolite of PGD2, which is primarily from mast cells.[1] | Various cells and tissues, including the endometrium. |
Table 2: Performance Characteristics as Inflammatory Markers
| Parameter | DK-PGD2 | PGF2α |
| Sensitivity | High for allergic and eosinophilic inflammation. | Varies depending on the inflammatory context. |
| Specificity | Specific for DP2-mediated inflammatory pathways. | Acts on a broader range of inflammatory responses. |
| Correlation with Disease Activity | Correlates with the severity of allergic asthma. | Correlates with inflammatory conditions like rheumatoid arthritis and osteoarthritis, and plays a role in parturition. |
| Biological Fluids for Measurement | Plasma, Serum, Urine, Bronchoalveolar lavage fluid. | Plasma, Serum, Synovial fluid, Urine. |
Signaling Pathways
The signaling pathways of DK-PGD2 and PGF2α illustrate their distinct mechanisms of action in the inflammatory response.
DK-PGD2 signaling through the DP2 receptor.
PGF2α signaling through the FP receptor.
Experimental Protocols
Accurate quantification of DK-PGD2 and PGF2α is critical for their use as inflammatory markers. Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed methods.
General ELISA Protocol for DK-PGD2/PGF2α Quantification
This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like prostaglandins.
Generalized workflow for competitive ELISA.
Methodology:
-
Sample Preparation: Serum or plasma samples are collected and stored at -80°C. Prior to the assay, samples are thawed and centrifuged.
-
Assay Procedure:
-
Standards and samples are added to a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
A fixed amount of HRP-conjugated DK-PGD2 or PGF2α and a specific primary antibody (e.g., rabbit anti-PG) are added to each well.
-
The plate is incubated, allowing the PG in the sample and the HRP-conjugated PG to compete for binding to the primary antibody.
-
The wells are washed to remove unbound components.
-
A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change. The intensity of the color is inversely proportional to the amount of PG in the sample.
-
A stop solution is added to terminate the reaction.
-
The absorbance is measured using a microplate reader at 450 nm.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of DK-PGD2 or PGF2α in the samples are then determined by interpolating their absorbance values on the standard curve.
General LC-MS/MS Protocol for DK-PGD2/PGF2α Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins.
Generalized workflow for LC-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of the analyte) is added to the plasma or serum sample.
-
The sample undergoes solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an LC system.
-
The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with an additive like formic acid.
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DK-PGD2/PGF2α and their internal standards are monitored for quantification.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of the analyte in the samples is calculated from the calibration curve.
-
Conclusion
Both DK-PGD2 and PGF2α are valuable markers for assessing inflammatory responses. The choice between them depends on the specific research question and the nature of the inflammatory condition being investigated.
-
DK-PGD2 is a more specific marker for allergic and eosinophilic inflammation , driven by the activation of the DP2 receptor on Th2 cells, eosinophils, and basophils. Its measurement is particularly relevant in studies of asthma and other allergic diseases.
-
PGF2α serves as a broader marker of general inflammation and is involved in a wider array of physiological and pathological processes. It is a key mediator in inflammatory events such as parturition and has been implicated in various inflammatory diseases.
The selection of the analytical method, either ELISA or LC-MS/MS, will depend on the required sensitivity, specificity, sample throughput, and available resources. LC-MS/MS generally offers higher specificity and sensitivity, while ELISA is often more accessible for high-throughput screening. This guide provides the foundational information to aid researchers in making an informed decision for their specific application.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Prostaglandins in Different Types of Cancer | MDPI [mdpi.com]
A Guide to the Cross-Validation of DK-PGD2 Measurements Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of 11β-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (DK-PGD2) measurements across different laboratories. Ensuring the comparability of analytical results is critical when combining data from multiple sites in clinical trials and research studies. While a dedicated, published cross-validation study for DK-PGD2 was not identified, this document synthesizes best practices and methodologies from regulatory guidelines and studies on similar prostaglandin (B15479496) metabolites.
Introduction to DK-PGD2 and its Measurement
Prostaglandin D2 (PGD2) is a primary mediator released from mast cells, playing a role in various physiological and pathological processes. Due to its instability, its production is often assessed by measuring its more stable metabolites in urine, such as DK-PGD2 (also known as tetranor-PGDM). Accurate and reproducible measurement of DK-PGD2 is crucial for its use as a biomarker. The two main analytical platforms used for this purpose are immunoassays (ELISA) and mass spectrometry (LC-MS/MS or GC-MS). Studies comparing these methods for other PGD2 metabolites have shown that while immunoassays are sensitive, they may be less specific than mass spectrometry, which is considered the gold standard.[1]
Experimental Protocols for Cross-Laboratory Validation
A cross-laboratory validation study is essential to ensure that different laboratories produce comparable results for DK-PGD2 concentrations. This involves analyzing the same set of samples at each participating laboratory.
1. Study Design
-
Sample Selection: A set of at least 30 human urine samples with DK-PGD2 concentrations spanning the expected analytical range should be selected. Additionally, quality control (QC) samples at low, medium, and high concentrations should be prepared in a pooled urine matrix.
-
Sample Blinding and Distribution: The samples should be aliquoted, blinded, and shipped frozen on dry ice to each participating laboratory.
-
Analysis: Each laboratory should analyze the samples in triplicate using their validated in-house method.
2. Sample Collection and Handling
-
Urine Collection: 24-hour urine collections or first-morning voids can be used. For 24-hour collections, the container should be kept refrigerated during the collection period.
-
Pre-analytical Processing: Immediately after collection, the urine should be centrifuged to remove sediment.
-
Storage: Aliquots should be stored at -80°C until analysis to ensure the stability of the analyte.
3. Analytical Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Urine samples, calibrators, and controls are added to a microplate pre-coated with a capture antibody specific for DK-PGD2.
-
A horseradish peroxidase (HRP)-conjugated detection antibody is added.
-
After incubation and washing, a substrate solution is added, and the color development is stopped.
-
The optical density is measured at 450 nm, and the concentration is determined from a standard curve.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation (Solid-Phase Extraction):
-
An internal standard (e.g., deuterated DK-PGD2) is added to the urine samples.
-
Samples are acidified and loaded onto a conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed, and the analytes are eluted with an organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation: The extracted sample is injected into a UPLC/HPLC system, typically with a C18 reversed-phase column, to separate DK-PGD2 from other components.
-
Mass Spectrometric Detection: The analyte is ionized (usually by negative electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion to a specific product ion is monitored for quantification.
-
Data Presentation and Acceptance Criteria
The results from the different laboratories should be compiled and compared. The acceptance criteria are based on guidelines from regulatory bodies like the European Medicines Agency (EMA).
Table 1: Illustrative Cross-Validation Results for DK-PGD2 Measurements (ng/mg Creatinine)
| Sample ID | Laboratory A (LC-MS/MS) | Laboratory B (LC-MS/MS) | % Bias | Laboratory C (ELISA) | % Bias |
| QC Low | 5.2 | 5.5 | 5.8% | 6.1 | 17.3% |
| QC Mid | 50.8 | 48.9 | -3.7% | 58.2 | 14.6% |
| QC High | 480.1 | 495.3 | 3.2% | 540.6 | 12.6% |
| Subject 01 | 15.6 | 16.1 | 3.2% | 18.9 | 21.2% |
| Subject 02 | 88.2 | 85.9 | -2.6% | 101.5 | 15.1% |
| Subject 03 | 254.7 | 260.1 | 2.1% | 298.4 | 17.2% |
| ... | ... | ... | ... | ... | ... |
% Bias is calculated relative to the reference laboratory (Laboratory A).
Acceptance Criteria:
-
For QC samples, the mean concentration from each laboratory should be within ±15% of the nominal concentration.[2]
-
For at least 67% of the study samples, the difference between the values from the two laboratories should be within ±20% of their mean.[2]
Mandatory Visualizations
Caption: Experimental workflow for cross-laboratory validation of DK-PGD2.
Caption: Simplified metabolic pathway of Prostaglandin D2 (PGD2).
References
Unveiling the Severity of Allergic Asthma: A Comparative Analysis of DK-PGD2 and Other Key Biomarkers
For Immediate Release
GOTHENBURG, Sweden – December 17, 2025 – In the landscape of allergic asthma research, the quest for precise biomarkers to stratify disease severity and guide therapeutic strategies is paramount. A growing body of evidence points to the prostaglandin (B15479496) D2 (PGD2) pathway and its metabolites, particularly 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), as significant players in the inflammatory cascade. This guide offers a comparative analysis of DK-PGD2 against established and emerging biomarkers in allergic asthma, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective correlations with disease severity, supported by experimental data and detailed methodologies.
Prostaglandin D2, primarily released by mast cells, is a potent lipid mediator in the pathophysiology of asthma.[1][2] Its effects are mediated through two principal receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] Activation of the CRTH2 receptor by PGD2 and its metabolites, including DK-PGD2, triggers a cascade of pro-inflammatory responses, including the recruitment and activation of key immune cells like T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, which are central to the allergic asthma phenotype.[1][3]
The PGD2 Signaling Pathway in Allergic Asthma
The binding of PGD2 and its metabolites to the CRTH2 receptor on immune cells initiates a signaling cascade that fuels the inflammatory response characteristic of allergic asthma. This pathway represents a key target for therapeutic intervention.
Quantitative Comparison of Biomarkers for Allergic Asthma Severity
The following tables summarize quantitative data from various studies, comparing the levels of PGD2/DK-PGD2 and other prominent biomarkers across different severities of allergic asthma.
Table 1: Prostaglandin D2 and its Metabolites in Allergic Asthma
| Biomarker | Sample Type | Mild Asthma | Moderate Asthma | Severe Asthma | Key Findings & Citations |
| PGD2 | Serum | - | 30.84 pg/mL (median) | 39.8 pg/mL (median) | A statistically significant increase in serum PGD2 was observed in severe asthma compared to moderate asthma (P=0.005).[4] |
| PGD2 Metabolites (e.g., 2,3-dinor-11β-PGF2α) | Urine | Elevated vs. Healthy | Further Elevated vs. Mild | Highest Levels | Urinary PGD2 metabolite concentrations are generally greater in individuals with mild-to-moderate asthma relative to healthy controls, with further elevations in those with severe asthma.[5][6] High concentrations are associated with lower lung function and increased markers of T2 inflammation.[5][6] |
| PGD2 | Bronchoalveolar Lavage (BAL) Fluid | Lower Levels | - | Highest Levels | BAL fluid PGD2 levels are highest in patients with severe asthma (P < .0001).[7] |
Table 2: Alternative Biomarkers in Allergic Asthma Severity
| Biomarker | Sample Type | Mild Asthma | Moderate Asthma | Severe Asthma | Key Findings & Citations |
| Blood Eosinophils | Blood | - | - | ≥300 cells/μL associated with T2-high phenotype | Higher blood eosinophil counts are associated with an increased risk of asthma attacks.[8][9] |
| Fractional Exhaled Nitric Oxide (FeNO) | Exhaled Breath | - | - | ≥25-50 ppb can indicate eosinophilic inflammation | Higher FeNO levels are associated with an increased risk of asthma attacks.[8][10] |
| Serum Periostin | Serum | 48.72 ± 6.51 ng/mL (mean ± SD) | 54.36 ± 7.84 ng/mL (mean ± SD) | 60.91 ± 9.17 ng/mL (mean ± SD) | A significant increase in serum periostin levels was observed with increasing asthma severity (p < 0.001).[11] Serum periostin is considered a systemic biomarker of airway eosinophilia.[12] |
| Total IgE | Serum | - | - | Elevated Levels | Higher total IgE levels are often observed in allergic asthma.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are summaries of common experimental protocols.
Measurement of DK-PGD2 and PGD2
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma PGD2
This method quantifies PGD2 concentration using a competitive inhibition enzyme immunoassay technique.
-
Sample Preparation: Collect whole blood and separate serum or plasma promptly. Store samples at -80°C until analysis.
-
Assay Principle: PGD2 in the sample competes with a fixed amount of HRP-labeled PGD2 for binding sites on a polyclonal antibody pre-coated on a microplate.
-
Procedure:
-
Add standards and samples to the wells of the microplate.
-
Add HRP-conjugated PGD2 and the specific antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of PGD2 in the sample.[13][14][15][16][17]
-
-
Data Analysis: A standard curve is generated using known concentrations of PGD2, and the concentration in the samples is determined by interpolating from this curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary DK-PGD2 Metabolites
LC-MS/MS offers high sensitivity and specificity for the quantification of PGD2 metabolites in complex biological matrices like urine.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulate matter.
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
-
-
LC Separation: The extracted sample is injected into a liquid chromatograph equipped with a C18 column to separate the PGD2 metabolites from other components. A gradient elution with a mobile phase, typically consisting of an acidified water/acetonitrile/methanol mixture, is used.[4]
-
MS/MS Detection: The separated metabolites are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using negative mode electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[2][4][18][19][20]
-
Quantification: Stable isotope-labeled internal standards (e.g., PGD2-d4) are added to the samples before extraction to correct for matrix effects and variations in extraction recovery and instrument response.[4]
Experimental Workflow for Biomarker Analysis in a Clinical Study
The following diagram illustrates a typical workflow for a clinical study investigating the correlation of various biomarkers with allergic asthma severity.
Conclusion
The measurement of DK-PGD2 and other PGD2 metabolites offers a promising avenue for understanding and managing allergic asthma. As indicated by the presented data, elevated levels of these metabolites, particularly in urine and BAL fluid, are strongly associated with severe disease. While established biomarkers like blood eosinophils, FeNO, and serum periostin are valuable tools, a multi-biomarker approach that includes the PGD2 pathway could provide a more comprehensive picture of the underlying inflammatory processes. This, in turn, may facilitate the development of more targeted and effective therapies for patients with allergic asthma. Further head-to-head comparative studies in well-characterized patient cohorts are warranted to fully elucidate the clinical utility of DK-PGD2 as a standalone or complementary biomarker for disease severity in allergic asthma.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. Blood eosinophils, fractional exhaled nitric oxide and the risk of asthma attacks in randomised controlled trials: protocol for a systemic review and control arm patient-level meta-analysis for clinical prediction modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Periostin as an important biomarker of inflammatory phenotype T2 in Brazilian asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
- 14. Human PGD2 ELISA kit | Cell Culture Supernatant, Serum, Tissue Homogenate [antibodies-online.com]
- 15. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 16. Mouse PGD2 ELISA Kit [ABIN578159] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 17. cusabio.com [cusabio.com]
- 18. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of DK-PGD2 as a Selective CRTH2 Agonist: A Comparative Guide
For researchers and professionals in drug development, the precise selection of tool compounds is paramount for elucidating biological pathways and validating novel therapeutic targets. This guide provides a detailed comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and other prostanoids, highlighting the superior specificity of DK-PGD2 as an agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation.
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released by mast cells and other immune cells during an allergic response.[1] It exerts its diverse biological effects through two primary G protein-coupled receptors: the D-prostanoid (DP) receptor and CRTH2 (also known as DP2).[1][2] While both receptors are activated by PGD2, they often trigger opposing downstream effects. CRTH2 activation is predominantly pro-inflammatory, mediating the chemotaxis and activation of key allergic effector cells like T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1] In contrast, DP receptor activation can lead to vasodilation and inhibit inflammatory cell migration.[2] Given these distinct roles, the availability of receptor-selective agonists is crucial for dissecting the specific contributions of the CRTH2 pathway in disease models. DK-PGD2, a stable metabolite of PGD2, has emerged as a highly selective experimental tool for this purpose.
The CRTH2 Signaling Cascade
Upon agonist binding, the CRTH2 receptor couples to a pertussis toxin-sensitive Gαi/o protein.[2] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, the dissociation of the Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This rise in intracellular calcium is a key event that drives the pro-inflammatory cellular responses associated with CRTH2 activation, such as chemotaxis, degranulation, and cytokine production.[1]
Comparative Agonist Specificity: DK-PGD2 vs. Other Prostanoids
The utility of DK-PGD2 as a selective CRTH2 agonist is best demonstrated by comparing its binding affinity and functional potency against other related prostanoids at both the CRTH2 and DP receptors. The following table summarizes key data from studies using recombinant human receptors expressed in cell lines.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| DK-PGD2 | CRTH2 | 2.91 ± 0.29 [2] | ~7.3 (pEC50) |
| DP | >30,000 [2] | - | |
| PGD2 | CRTH2 | 2.4 ± 0.2[2] | 1.8 ± 0.4 (cAMP)[2] |
| DP | ~0.3 (8x higher than CRTH2)[2] | - | |
| 15-deoxy-Δ12,14-PGJ2 | CRTH2 | 3.15 ± 0.32[2] | - |
| DP | Lower affinity than CRTH2[2] | - | |
| Δ12-PGD2 | CRTH2 | ~23.4 (pKi 7.63)[3] | Similar to PGD2 (Ca2+)[3] |
| DP | ~1300 (55-fold lower than CRTH2)[3] | - | |
| PGJ2 | CRTH2 | Higher than Δ12-PGJ2[2] | - |
| DP | Higher affinity than CRTH2[2] | - | |
| 15(R)-methyl-PGD2 | CRTH2 | - | 1.7 (Chemotaxis)[4] |
| DP | Weak activity[4] | - |
Note: Data are compiled from multiple sources and experimental conditions may vary. Ki values represent the inhibition constant in binding assays, with lower values indicating higher affinity. EC50 values represent the concentration required to elicit a half-maximal response in functional assays.
The data clearly illustrate the remarkable selectivity of DK-PGD2. While its parent molecule, PGD2, binds with high affinity to both CRTH2 and DP receptors, DK-PGD2 demonstrates a profound preference for CRTH2, with its affinity for the DP receptor being virtually negligible.[2] This translates to a selectivity of over 2000-fold for CRTH2 over DP in membrane-based binding assays.[2] Other metabolites like 15-deoxy-Δ12,14-PGJ2 and Δ12-PGD2 also show preference for CRTH2, but the data for DK-PGD2 is particularly striking, establishing it as a highly reliable tool for isolating CRTH2-mediated effects in experimental systems.[2][3]
Experimental Protocols
The quantitative data presented above are derived from specific in vitro assays. Understanding these methodologies is key to interpreting the results and designing future experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. It typically involves competing a non-labeled test compound (e.g., DK-PGD2) against a radiolabeled ligand (e.g., [3H]PGD2) for binding to cell membranes expressing the receptor of interest.
-
Materials:
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRTH2 receptor and prepare a membrane suspension through centrifugation.[6]
-
Assay Setup: In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of [3H]PGD2 and varying concentrations of the unlabeled test compound.[5]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.[2]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[5]
-
Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific [3H]PGD2 binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
HEK293 cells co-expressing CRTH2 and a promiscuous G-protein like Gα15 (to enhance the signal) or other suitable cell lines.[2]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4).[7]
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[2]
-
Test agonists.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR™, FlexStation).[2][7]
-
-
Procedure:
-
Cell Plating: Seed the cells onto a 96-well plate and allow them to adhere overnight.[2]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye for approximately 50-60 minutes at 37°C.[2]
-
Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. The instrument's automated pipettor then adds the agonist at various concentrations.
-
Signal Detection: Immediately following agonist addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.[2]
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
cAMP Functional Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
-
Materials:
-
Forskolin (B1673556) (an adenylyl cyclase activator).[2]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, RO 20-1724) to prevent cAMP degradation.[2][9]
-
Test agonists.
-
A commercial cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[2]
-
Procedure:
-
Cell Stimulation: Thaw and resuspend the cells. Pre-treat the cells with a PDE inhibitor.
-
Agonist Addition: Incubate the cells with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the CRTH2 agonist (e.g., DK-PGD2) for a defined period (e.g., 10-30 minutes) at 37°C.[2]
-
Cell Lysis: Stop the reaction (e.g., by boiling or adding a lysis reagent provided in the kit).[2]
-
cAMP Quantification: Measure the amount of cAMP in the cell lysate using a competitive immunoassay format provided by the chosen kit. The signal is typically inversely proportional to the amount of cAMP produced.[9]
-
Data Analysis: Plot the measured cAMP levels against the agonist concentration. The data is used to calculate the EC50 value for the agonist's ability to inhibit forskolin-stimulated cAMP production.
-
Experimental Workflow for Agonist Characterization
The process of characterizing a compound like DK-PGD2 for its agonist properties at the CRTH2 receptor follows a logical progression from binding studies to functional readouts.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
Unveiling Mast Cell Activity: A Comparative Guide to Measuring Urinary Prostaglandin D2 Metabolites
For researchers, scientists, and drug development professionals, the accurate measurement of in vivo mast cell activation is crucial for understanding inflammatory diseases and developing targeted therapies. Urinary metabolites of prostaglandin (B15479496) D2 (PGD2), a key mediator released by mast cells, have emerged as valuable non-invasive biomarkers. This guide provides a comprehensive evaluation of the clinical utility of measuring these metabolites, comparing analytical methodologies and their performance with alternative biomarkers, supported by experimental data.
Prostaglandin D2 is a major cyclooxygenase product of arachidonic acid released by activated mast cells.[1] However, PGD2 itself is unstable, making its direct quantification an unreliable indicator of its production in the body.[1] Consequently, the focus has shifted to its more stable downstream metabolites found in urine, primarily tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid) and 2,3-dinor-11β-PGF2α.[2][3] Elevated levels of these metabolites serve as a sensitive indicator of mast cell activation in various pathological conditions, including systemic mastocytosis, mast cell activation syndrome (MCAS), asthma, and allergic reactions.[3][4][5]
Comparative Analysis of Urinary PGD2 Metabolites and Other Biomarkers
The measurement of urinary PGD2 metabolites offers a non-invasive and sensitive approach to assess mast cell activity, often outperforming traditional markers like serum tryptase and urinary histamine.[4]
| Biomarker | Disease/Condition | Patient Population | Control Group | Key Findings | Analytical Method | Reference(s) |
| Urinary tetranor-PGDM | Systemic Mastocytosis | 17 patients with systemic mastocytosis | 16 healthy controls | Mean urinary tetranor-PGDM was significantly higher in patients (37.2 ng/mg creatinine) compared to controls (11.5 ng/mg creatinine). | Enzyme Immunoassay (EIA) | [6] |
| Urinary 2,3-dinor-11β-PGF2α | Severe Asthma | 411 adults with severe asthma | 100 healthy controls | Urinary 2,3-dinor-11β-PGF2α levels were significantly elevated in severe asthma patients and correlated with Type 2 inflammation. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [3][7] |
| Urinary 2,3-dinor-11β-PGF2α | Aspirin-Induced Asthma | 8 patients with aspirin-intolerant asthma | - | A significant increase in urinary 2,3-dinor-11β-PGF2α was observed following aspirin (B1665792) challenge, supporting mast cell activation. | Enzyme Immunoassay (EIA) | [8] |
| Urinary tetranor-PGDM & tetranor-PGEM | COPD | COPD patients | Non-smoking healthy volunteers | Significantly higher urinary levels of both metabolites were observed in COPD patients. | Online Solid-Phase Extraction LC-MS/MS | [9] |
| Urinary PGD-M | Systemic Mastocytosis | 17 patients with systemic mastocytosis | - | Quantification of urinary PGD-M was found to be a more sensitive diagnostic indicator of mastocytosis than urinary Nτ-methylhistamine. | Mass Spectrometry | [10] |
Signaling Pathway of Prostaglandin D2
The biosynthesis and signaling of PGD2 are critical for understanding its role in inflammatory responses. The following diagram illustrates the key steps in the PGD2 pathway, from its synthesis from arachidonic acid to its action on target cell receptors.
Experimental Protocols
Accurate and reproducible measurement of urinary PGD2 metabolites is paramount for their clinical utility. The two primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Measurement of Urinary Tetranor-PGDM by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandin metabolites.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For the analysis of tetranor-PGEM, which is chemically unstable, an acid-catalyzed dehydration step to the more stable tetranor-PGAM may be employed before analysis.[11]
2. Solid-Phase Extraction (SPE):
-
Manual off-line SPE or a high-throughput online SPE system can be used for sample cleanup and concentration.[9][12]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column for the separation of the metabolites.[13]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile/methanol with 0.1% ammonium hydroxide).[13]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each metabolite.[13]
-
Quantification: Generate a standard curve using known concentrations of the metabolite standards to quantify the levels in the urine samples. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[14]
Measurement of Urinary 2,3-dinor-11β-PGF2α by ELISA
This method is suitable for high-throughput screening of a large number of samples and is commercially available in kit form.
1. Patient and Sample Preparation:
-
Patients should discontinue aspirin or nonsteroidal anti-inflammatory drugs (NSAIDs) for at least 72 hours to two weeks prior to urine collection, as these medications can decrease prostaglandin levels.[15][16]
-
A 24-hour urine collection is preferred, although random urine samples can also be used.[14][17]
-
Store urine samples refrigerated or frozen until analysis.[4]
2. ELISA Procedure (based on a typical competitive assay):
-
Add standards, controls, and urine samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 2,3-dinor-11β-PGF2α to each well. This will compete with the native metabolite in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 18 hours).[18]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405-420 nm).[18]
-
Quantification: The intensity of the color is inversely proportional to the concentration of the metabolite in the sample. Calculate the concentration based on a standard curve generated from the absorbance values of the known standards. Results are normalized to urinary creatinine.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of urinary PGD2 metabolites.
Conclusion
The measurement of urinary PGD2 metabolites, such as tetranor-PGDM and 2,3-dinor-11β-PGF2α, provides a powerful and non-invasive tool for assessing in vivo mast cell activation. These biomarkers have demonstrated clinical utility in a range of inflammatory and allergic diseases, often showing greater sensitivity than traditional markers. The choice between LC-MS/MS and ELISA depends on the specific research needs, with LC-MS/MS offering higher specificity and sensitivity, while ELISA is more suited for high-throughput screening. The detailed protocols and comparative data presented in this guide are intended to support researchers and drug development professionals in the effective application of these valuable biomarkers.
References
- 1. The Utility of Measuring Urinary Metabolites of Mast Cell Mediators in Systemic Mastocytosis and Mast Cell Activation Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastcellaction.org [mastcellaction.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 after aspirin challenge supports mast cell activation in aspirin-induced airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 16. childrensmn.org [childrensmn.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. caymanchem.com [caymanchem.com]
A Comparative Guide to DK-PGD2 Signaling: Primary Cells Versus Cell Lines
I have gathered some useful information for the comparison guide. I found a study that directly compares CRTH2 expression on Jurkat T cells and freshly isolated primary CD4+ T cells. It states that both have low baseline expression, but provides percentages (Jurkat: 6.28% ± 3.92; primary CD4+ T cells: 1.71% ± 0.97). After differentiation into Th2 cells, the expression on primary cells increases significantly (24% after 7 days, and 78% in enriched, proliferated CRTH2+ cells). This is valuable quantitative data for the comparison table.
I also found information on CRTH2 expression in primary eosinophils and basophils, confirming its presence, which is a prerequisite for DK-PGD2 signaling. There are also studies describing PGD2- and DK-PGD2-induced chemotaxis and other functional responses in these primary cells, some with concentration ranges, but specific EC50 values for DK-PGD2 are still somewhat elusive, especially in a way that can be directly compared to a cell line. For instance, one study mentions that PGD2 promoted chemotaxis in primary eosinophils at concentrations of 1.0 - 100 nM. Another indicates that DK-PGD2 induces Ca2+ mobilization in a mast cell line, but without an EC50.
I have sufficient information to create the signaling pathway and experimental workflow diagrams. I also have enough details to write the experimental protocols for receptor expression analysis, calcium mobilization, and cell migration assays.
Given the difficulty in finding a single study with a head-to-head comparison of DK-PGD2 EC50 values in a primary cell vs. cell line pair for a specific functional outcome, I will proceed with the available data. I will structure the comparison table to highlight the differences in receptor expression and mention the functional responses, noting where direct comparative EC50 values are not available. I will then proceed to generate the diagrams and write the full guide. I believe I have enough information to create a comprehensive and useful guide based on the user's request, even with the limitation of scarce direct comparative functional data. Therefore, I will now proceed with synthesizing the information and generating the final response.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) signaling in primary cells versus immortalized cell lines. Understanding the nuances of this signaling pathway in different cellular models is critical for the accurate interpretation of experimental data and the successful development of novel therapeutics targeting the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
Key Differences in DK-PGD2 Signaling: An Overview
Primary cells, freshly isolated from tissues, are considered more physiologically relevant as they closely mimic the in vivo environment. In contrast, cell lines, which are often derived from tumors or immortalized in vitro, can exhibit altered genetic and phenotypic characteristics. These differences can significantly impact the outcomes of signaling studies.
In the context of DK-PGD2 signaling, a key agonist of the DP2/CRTH2 receptor, these differences manifest in receptor expression levels and downstream functional responses. While direct comparative studies are limited, existing data suggests that primary immune cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, are key responders to DK-PGD2.[1][2][3] Cell lines, such as the Jurkat T cell line, may have lower or variable expression of the DP2/CRTH2 receptor, impacting their utility as models for this pathway.[4][5][6][7][8]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing aspects of DK-PGD2 signaling in primary cells and cell lines. It is important to note that data is often generated in different experimental contexts, and direct comparisons should be made with caution.
| Parameter | Primary Cells | Cell Lines | Key Observations & References |
| DP2/CRTH2 Receptor Expression (% positive cells) | Human CD4+ T cells: 1.71% ± 0.97 (circulating)[6][8]. After in vitro Th2 differentiation, this can increase to ~24% and up to 78% in enriched CRTH2+ cultures.[4][5][6][7][8] Primary human mast cells: 98% (intracellular)[1]. Human eosinophils & basophils: High expression.[2] | Jurkat T cells: 6.28% ± 3.92.[6][8] LAD2 human mast cell line: 87% (intracellular)[1]. | Primary Th2-differentiated T cells show significantly higher and more inducible CRTH2 expression compared to the Jurkat cell line. Both primary mast cells and the LAD2 cell line show high intracellular expression. |
| DK-PGD2 Induced Calcium Mobilization | Observed in primary Th2 cells, eosinophils, and basophils.[1] | Induced in a dose-dependent manner in the LAD2 human mast cell line.[1] | A hallmark of DP2/CRTH2 activation in both cell types, though comparative EC50 values are not readily available in literature. |
| DK-PGD2/PGD2 Induced Cell Migration (Chemotaxis) | Primary human eosinophils: PGD2 promotes chemotaxis at 1.0 - 100 nM.[9] Primary human ILC2s: PGD2 metabolites induce migration with EC50 values ranging from 17.4 to 91.7 nM.[10] | Not extensively documented for DK-PGD2 in common cell lines. | Primary immune cells exhibit robust chemotactic responses to DP2/CRTH2 agonists. This is a critical functional endpoint that may be less pronounced in cell lines with low receptor expression. |
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and a typical experimental approach for comparing DK-PGD2 signaling, the following diagrams are provided.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2, an orphan receptor of T-helper-2-cells, is expressed on basophils and eosinophils and responds to mast cell-derived factor(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Prognostic Value of the PGD2-CRTH2 Axis in Allergic Disease Progression: A Comparative Guide
Prostaglandin (B15479496) D2 (PGD2) has emerged as a critical lipid mediator in the pathogenesis of allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis.[1][2] Produced predominantly by mast cells upon allergen exposure, PGD2 and its metabolites orchestrate a complex inflammatory cascade by signaling through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] This guide provides a comparative analysis of the PGD2 signaling pathway, focusing on the prognostic significance of the CRTH2 receptor activation, for which 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is a selective agonist, in the progression of allergic diseases.
The Dichotomous Signaling of Prostaglandin D2
The biological effects of PGD2 are determined by the balance of signaling through its two primary receptors, which often have opposing functions.[1][5]
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory or regulatory responses. It leads to an increase in intracellular cyclic AMP (cAMP), which can promote smooth muscle relaxation (bronchodilation), vasodilation, and inhibition of immune cell migration.[1][3][6]
-
CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor is a key driver of pro-inflammatory type 2 immune responses.[7] Its activation by PGD2 and, notably, by stable metabolites like DK-PGD2, triggers a cascade of events that fuel the allergic inflammatory response.[1][4][7] This includes inducing the migration and activation of key effector cells such as T helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[2][3][7]
Many PGD2 metabolites, including DK-PGD2 and Δ12-PGD2, show a selective binding affinity for CRTH2 over DP1.[4][8] This sustained activation of the CRTH2 pathway is thought to dominate at sites of allergic inflammation, making it a crucial axis in disease progression.[4]
Prognostic Implications of the PGD2-CRTH2 Axis
The activation of the CRTH2 pathway by PGD2 and its metabolites is strongly correlated with the severity and progression of allergic diseases. While DK-PGD2 itself is not typically measured as a direct prognostic biomarker in clinical practice, its role as a potent CRTH2 agonist in experimental settings helps to elucidate the pathway's importance.
-
Asthma: Elevated levels of PGD2 are found in the bronchoalveolar lavage fluid of asthmatic patients, particularly those with severe disease.[7][9] The PGD2-CRTH2 axis promotes eosinophilic inflammation, airway hyperresponsiveness, and cytokine release, all hallmarks of asthma pathogenesis.[1][6] Studies have shown that CRTH2 activation enhances the production of IL-4, IL-5, and IL-13 from Th2 cells and ILC2s, contributing to the inflammatory cascade.[1][8][10] Consequently, high PGD2 levels are associated with greater asthma severity.[9]
-
Atopic Dermatitis (AD): The PGD2-CRTH2 system plays a significant role in chronic allergic skin inflammation.[11][12] In mouse models of AD, CRTH2 deficiency or treatment with a CRTH2 antagonist resulted in reduced skin swelling, decreased infiltration of inflammatory cells (lymphocytes, eosinophils), and lower serum IgE levels.[11] This suggests that CRTH2 activation is critical for the maintenance of chronic skin inflammation.
-
Allergic Rhinitis: PGD2 is a potent mediator of nasal congestion, released in the nasal mucosa of patients after allergen challenge.[13] The PGD2-CRTH2 pathway contributes to nasal swelling and the recruitment of inflammatory cells, making it a key player in the symptoms of allergic rhinitis.[3][11]
Comparative Data on Allergic Disease Biomarkers
The prognostic value of the PGD2-CRTH2 pathway can be understood in the context of other established biomarkers of allergic inflammation.
| Biomarker / Pathway | Mechanism of Action | Role in Allergic Disease Progression | Prognostic Implication |
| PGD2-CRTH2 Axis | Activation of CRTH2 by PGD2 and its metabolites (e.g., DK-PGD2).[1][4] | Drives chemotaxis and activation of eosinophils, Th2 cells, and ILC2s; promotes Th2 cytokine release (IL-4, IL-5, IL-13).[2][3][7] | Elevated PGD2 levels and CRTH2 activity are associated with increased disease severity in asthma, atopic dermatitis, and allergic rhinitis.[9][11] |
| Total Serum IgE | Binds to FcεRI receptors on mast cells and basophils, leading to degranulation upon allergen exposure. | Central to type I hypersensitivity reactions; levels often correlate with atopic status and allergen sensitization. | High levels are a hallmark of atopy but may not always correlate directly with the severity of chronic symptoms in all allergic diseases. |
| Blood Eosinophil Count | Eosinophils are key effector cells recruited to inflammatory sites. | Release cytotoxic granules and pro-inflammatory mediators, causing tissue damage and perpetuating inflammation. | Elevated eosinophil counts are a strong indicator of type 2 inflammation and are often correlated with disease severity and exacerbation risk, particularly in asthma. |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Mediate key aspects of the allergic response, including IgE production, eosinophil recruitment and survival, and airway remodeling. | Drive the underlying inflammatory processes in allergic diseases. | Increased levels in tissues or biological fluids are indicative of active allergic inflammation and are associated with more severe disease phenotypes. |
Key Experimental Protocols
Assessing the activity of the PGD2-CRTH2 pathway often involves in-vitro functional assays using DK-PGD2 as a selective CRTH2 agonist.
This assay measures the ability of a CRTH2 agonist to induce the migration of key inflammatory cells.
-
Objective: To quantify the chemotactic response of ILC2s or eosinophils to DK-PGD2.
-
Methodology:
-
Cell Isolation: Isolate ILC2s or eosinophils from the peripheral blood of patients with atopic asthma or other allergic diseases.[10]
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating an upper and lower chamber.
-
Loading: Place the isolated cells in the upper chamber. Add DK-PGD2 at various concentrations to the lower chamber as the chemoattractant. A control well should contain only medium.
-
Incubation: Incubate the plate for a period (e.g., 90-120 minutes) to allow cells to migrate through the membrane towards the chemoattractant.[8]
-
Quantification: Count the number of migrated cells in the lower chamber using flow cytometry or microscopy.
-
-
Expected Outcome: A dose-dependent increase in cell migration in response to DK-PGD2, which can be blocked by a CRTH2 antagonist, confirming the pathway's role.[10]
This protocol assesses the impact of CRTH2 activation on the production of pro-inflammatory cytokines.
-
Objective: To measure the secretion of IL-5 and IL-13 by ILC2s following stimulation with DK-PGD2.
-
Methodology:
-
Cell Isolation and Culture: Isolate ILC2s from peripheral blood as described above.
-
Stimulation: Culture the ILC2s in the presence of various concentrations of DK-PGD2 for a set period (e.g., 24-48 hours). Include an unstimulated control.[10]
-
Supernatant Collection: After incubation, centrifuge the culture plates and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-5 and IL-13 in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Expected Outcome: Increased levels of IL-5 and IL-13 in the supernatants of ILC2s stimulated with DK-PGD2 compared to controls, demonstrating that CRTH2 activation drives Th2 cytokine production.[8][10]
Conclusion
While DK-PGD2 is primarily an experimental tool rather than a clinical biomarker, its function as a selective CRTH2 agonist is invaluable for understanding the prognostic significance of the PGD2-CRTH2 signaling axis. The robust evidence linking this pathway to the recruitment and activation of key effector cells and the production of type 2 cytokines firmly establishes its role as a driver of disease progression in asthma, atopic dermatitis, and allergic rhinitis. The intensity of PGD2-CRTH2 signaling is a strong indicator of inflammatory burden and correlates with disease severity. Therefore, targeting this pathway with specific CRTH2 antagonists represents a promising therapeutic strategy for a range of allergic disorders.[11][12]
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct roles of prostaglandin D2 receptors in chronic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Guide to 15-PGDH Inhibitors and Their Impact on Prostaglandin Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, with a primary focus on the well-characterized compound SW033291. It examines their effects on the levels of key prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and its downstream metabolite, 15-deoxy-delta-12,14-prostaglandin D2 (DK-PGD2), supported by experimental data from preclinical studies.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of various biologically active prostaglandins, including PGE2 and PGD2. By catalyzing the oxidation of the 15-hydroxyl group, 15-PGDH converts these signaling molecules into their inactive 15-keto metabolites. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance endogenous prostaglandin signaling, thereby promoting tissue regeneration and modulating inflammatory responses. This guide focuses on the effects of 15-PGDH inhibitors on PGD2 levels and the subsequent implications for its metabolite, DK-PGD2.
Comparison of 15-PGDH Inhibitors: Focus on SW033291
While several 15-PGDH inhibitors have been identified, SW033291 is the most extensively studied compound in preclinical models. The following tables summarize the available quantitative data on the effects of SW033291 on prostaglandin levels. Direct comparative data for other inhibitors on PGD2 and DK-PGD2 levels is limited in the current literature.
Table 1: In Vitro and In Vivo Efficacy of SW033291
| Parameter | Value | Experimental System | Citation |
| In Vitro Inhibition | |||
| IC₅₀ | 1.5 nM | Recombinant 15-PGDH | [1] |
| Kᵢ | 0.1 nM | Recombinant 15-PGDH | [2] |
| Cell-Based Assay | |||
| PGE₂ Level Increase | 3.5-fold (at 500 nM) | A549 cells | [1][2] |
| In Vivo Effects (Mice) | |||
| PGE₂ Level Increase | ~2-fold | Bone Marrow, Colon, Lung, Liver | [1] |
| PGD₂ Level Increase | Significant, but less than PGE₂ | Bone Marrow, Colon, Lung, Liver | [1] |
Note: Specific fold-increase for PGD₂ in vivo is not consistently quantified in the reviewed literature, but is consistently reported as a "significant" increase.
Table 2: Observed Effects of 15-PGDH Inhibition on Prostaglandin Levels in Mice
| Prostaglandin | Basal Levels | Effect of SW033291 (10 mg/kg) | Tissue/Model | Citation |
| PGE₂ | Varies by tissue | ~2-fold increase | Bone Marrow, Colon, Lung, Liver | [1] |
| PGD₂ | Lower than PGE₂ | Significant increase | Bone Marrow, Colon, Lung, Liver | [1] |
| DK-PGD₂ | Not reported | Not reported | Not applicable |
Direct experimental data on the effect of 15-PGDH inhibitors on DK-PGD2 levels were not available in the reviewed literature. However, an increase in the substrate (PGD2) would logically lead to an increase in its downstream metabolites.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Caption: PGD2 metabolism and signaling cascade.
Caption: Workflow for prostaglandin quantification.
Experimental Protocols
Quantification of Prostaglandins by LC-MS/MS
The following is a generalized protocol based on methods described in the literature for the quantification of PGD2 and other prostaglandins in biological samples.[3][4][5]
1. Sample Preparation:
-
Tissue Samples: Tissues are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation of prostaglandins.
-
Plasma Samples: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
-
Internal Standards: Deuterated internal standards (e.g., d₄-PGE₂, d₄-PGD₂) are added to the samples at the beginning of the preparation to account for sample loss during extraction and for variations in mass spectrometry analysis.[3]
-
Extraction: Prostaglandins are extracted from the biological matrix using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction with an organic solvent mixture (e.g., hexane/ethyl acetate).[3][4]
-
Drying and Reconstitution: The organic phase containing the prostaglandins is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for liquid chromatography.[4]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of PGD2 from its isomers (like PGE₂) is critical and is typically achieved using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid modifier like formic acid to improve ionization.[5]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each prostaglandin and their deuterated internal standards are monitored. This provides high selectivity and sensitivity.[3][5]
-
Quantification: A calibration curve is generated using known concentrations of prostaglandin standards. The concentration of prostaglandins in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4]
Conclusion
Inhibition of 15-PGDH, particularly with the potent inhibitor SW033291, effectively increases the in vivo levels of key prostaglandins. While the effect is most pronounced for PGE2, a significant elevation of PGD2 is also observed.[1] This elevation in PGD2 is expected to lead to a corresponding increase in its downstream metabolites, including DK-PGD2, although direct quantitative evidence for this is currently lacking in the reviewed literature. The provided experimental workflows and protocols offer a robust framework for researchers to further investigate the comparative effects of different 15-PGDH inhibitors on the full spectrum of prostaglandin metabolism. Future studies directly quantifying DK-PGD2 levels following administration of various 15-PGDH inhibitors will be crucial for a more complete understanding of their pharmacological profiles and for the development of targeted therapeutics.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Stability of DK-PGD2 and PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo stability of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its parent molecule, prostaglandin (B15479496) D2 (PGD2). Understanding the relative stability of these two important lipid mediators is crucial for researchers investigating inflammatory and allergic diseases, as it directly impacts their biological activity and potential as therapeutic targets. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of their in vivo behavior.
Executive Summary
Prostaglandin D2 (PGD2) is a key mediator in various physiological and pathological processes, including allergic inflammation. However, its therapeutic and research applications are often limited by its rapid in vivo degradation. DK-PGD2, a primary metabolite of PGD2, is suggested to be more stable, potentially leading to a more sustained biological effect. This guide explores the evidence for this stability difference and provides the technical context for its investigation.
In Vivo Stability: A Head-to-Head Comparison
While direct comparative pharmacokinetic studies detailing the in vivo half-life of DK-PGD2 are not extensively available in the literature, the existing evidence strongly suggests that DK-PGD2 possesses greater in vivo stability than PGD2. PGD2 is known to be rapidly metabolized, primarily through enzymatic and non-enzymatic pathways, leading to a short biological half-life.
| Parameter | PGD2 | DK-PGD2 | Source |
| Plasma Half-Life | Approximately 30 minutes | Data not explicitly available, but suggested to be more stable than PGD2 | |
| Metabolism | Rapidly converted to various metabolites, including DK-PGD2 and J-series prostaglandins (B1171923) | As a metabolite of PGD2, it undergoes further metabolism, but at a slower rate than the parent compound. | |
| Primary Route of Metabolism | Enzymatic conversion by 11-ketoreductase and non-enzymatic dehydration | Further enzymatic degradation |
Key Finding: The consensus in the scientific literature is that PGD2 is an unstable compound in vivo, with its biological activity being prolonged by its conversion to more stable metabolites like DK-PGD2. One source explicitly states that whether DK-PGD2 is stable in vivo remains to be definitively determined, highlighting the need for further research in this area.
Signaling Pathways and Biological Implications
PGD2 exerts its effects through two main receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). DK-PGD2 is a highly selective agonist for the DP2 receptor. The difference in stability between PGD2 and DK-PGD2 has significant implications for the duration of DP2 receptor activation and the subsequent downstream signaling events that drive inflammatory responses.
Experimental Protocols
Determining the in vivo stability of prostaglandins requires precise and sensitive analytical methods. The following outlines a general experimental workflow for a comparative study of PGD2 and DK-PGD2 stability in a preclinical model.
Experimental Workflow for In Vivo Stability Assessment
Detailed Methodologies
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: Administer PGD2 or DK-PGD2 (e.g., 10 µg/kg) via intravenous (IV) bolus injection into the tail vein. A vehicle control group should be included.
2. Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, and 120 minutes) post-dose into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
3. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
4. Sample Extraction and Purification:
-
Protein Precipitation: Thaw plasma samples on ice. Add four volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated PGD2 or DK-PGD2) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the supernatant from the protein precipitation step with formic acid to a pH of ~3.5.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 15% aqueous ethanol (B145695) followed by hexane (B92381) to remove impurities.
-
Elute the prostaglandins with methyl formate (B1220265) or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
5. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for PGD2, DK-PGD2, and the internal standard.
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration of PGD2 and DK-PGD2 versus time.
-
Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Conclusion
The available evidence strongly suggests that DK-PGD2 is more stable in vivo than its precursor, PGD2. This increased stability likely contributes to a prolonged activation of the DP2 receptor, which has important implications for understanding the pathophysiology of allergic inflammation and for the development of novel therapeutics targeting this pathway. The experimental protocols outlined in this guide provide a framework for conducting rigorous in vivo studies to quantitatively assess the stability of these and other lipid mediators. Further research is warranted to definitively characterize the pharmacokinetics of DK-PGD2 and to fully elucidate the biological consequences of its enhanced stability.
Safety Operating Guide
Safe Disposal of 13,14-Dihydro-15-keto Prostaglandin D2: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this prostaglandin analog, minimizing risk and environmental impact.
Core Safety and Handling Precautions
When handling 13,14-Dihydro-15-keto Prostaglandin D2 and its analogs, it is imperative to use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] All work should be performed in a well-ventilated area to prevent the inhalation of aerosols or vapors.[1] Direct contact with skin and eyes should be strictly avoided. In the event of accidental contact, the affected area should be rinsed immediately with copious amounts of water.[1]
Solutions of this compound are often prepared in flammable organic solvents such as ethanol (B145695) or methyl acetate.[2][3] Therefore, these solutions are considered highly flammable liquids and vapors and can cause serious eye irritation.[2][3] It is crucial to keep these solutions away from heat, sparks, open flames, and hot surfaces.[2][3]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for solutions containing prostaglandin analogs.
| Hazard Classification | Precautionary Statements |
| Flammable Liquids 2 [2][3] | Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[2][3] |
| Eye Irritation 2A [2][3] | Wash thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Specific Target Organ Toxicity - Single Exposure 3 (May cause drowsiness or dizziness) [3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell. Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the form of the waste: unused neat compound, dilute solutions, or contaminated labware.
Experimental Protocol: Standard Operating Procedure for Disposal
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the handling and disposal of the prostaglandin analog and any associated solvents.
-
Segregation of Waste:
-
Neat Compound: If disposal of the pure, unused compound is necessary, it should be treated as hazardous chemical waste. Do not attempt to dispose of it down the drain.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used (e.g., a solvent-safe plastic or glass container).
-
Aqueous Solutions: While aqueous solutions may be less hazardous than solvent-based ones, they should still be collected for chemical waste disposal, as prostaglandins (B1171923) can be biologically active even at low concentrations. Do not pour aqueous solutions down the drain unless permitted by local regulations and institutional guidelines.
-
Contaminated Materials: All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with the prostaglandin should be collected in a designated, clearly labeled hazardous waste bag or container for incineration.
-
-
Waste Collection and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills of solutions, absorb the liquid with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3]
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Ensure adequate ventilation of the spill area.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
